molecular formula C6H4BrN3S B572470 7-Bromothieno[3,2-d]pyrimidin-4-amine CAS No. 1318133-32-2

7-Bromothieno[3,2-d]pyrimidin-4-amine

Cat. No.: B572470
CAS No.: 1318133-32-2
M. Wt: 230.083
InChI Key: HOIZVIAMXIFSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromothieno[3,2-d]pyrimidin-4-amine is a synthetically versatile chemical intermediate that serves as a privileged scaffold in medicinal chemistry for the development of novel therapeutic agents. Its core structure is a key motif in inhibitor discovery, particularly for targeting enzymes and pathways that are challenging to drug. Research has demonstrated the significant value of the thieno[3,2-d]pyrimidin-4-amine scaffold in generating potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis , offering a promising avenue for new anti-tuberculosis agents, especially when used in combination therapies . Furthermore, this structural class is a recognized component in the development of potent Bruton's tyrosine kinase (BTK) inhibitors for the treatment of hematological malignancies and autoimmune diseases . The bromine atom at the 7-position provides a reactive handle for Suzuki cross-coupling and other palladium-catalyzed reactions , enabling efficient diversification to create extensive libraries for structure-activity relationship (SAR) studies . Analogues of this core structure have also been explored as bioisosteric replacements in anticancer agents , showing promising antiproliferative activity in cell-based assays . As such, this compound is an invaluable tool for researchers engaged in hit-to-lead optimization and the discovery of new bioactive molecules across multiple disease areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromothieno[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-3-1-11-5-4(3)9-2-10-6(5)8/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIZVIAMXIFSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)C(=NC=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60737148
Record name 7-Bromothieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1318133-32-2
Record name 7-Bromothieno[3,2-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60737148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 7-Bromothieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 7-Bromothieno[3,2-d]pyrimidin-4-amine. This thienopyrimidine derivative is a compound of significant interest in medicinal chemistry, primarily for its structural similarity to purines, which makes it a promising scaffold for the development of targeted therapeutics.

Core Chemical Properties

This compound is a heterocyclic organic compound featuring a fused thieno-pyrimidine ring system. The presence of a bromine atom at the 7-position and an amine group at the 4-position provides reactive sites for further chemical modifications, making it a versatile building block in drug discovery.[1]

PropertyValueSource
Molecular Formula C₆H₄BrN₃S[1][2][3]
Molecular Weight 230.08 g/mol [2]
CAS Number 1318133-32-2[1][2][3]
Appearance Solid (typical)[1]
Melting Point Data not available for the specific compound. A related compound, 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine, has a reported melting point of 193–194°C for the purified crude product.[4]N/A
Boiling Point Data not availableN/A
Solubility Generally soluble in polar organic solvents. Solubility and stability can vary depending on the solvent and environmental conditions.[1]N/A

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for this compound is not widely available in the public domain. However, based on the analysis of closely related compounds, the following characteristic spectral features can be anticipated:

  • ¹H NMR: Aromatic protons on the thieno[3,2-d]pyrimidine core are expected to appear in the downfield region of the spectrum. For the related compound, 7-bromo-4-chlorothieno[3,2-d]pyrimidine, proton signals are observed.[5] For N-Benzylthieno[3,2-d]pyrimidin-4-amine, characteristic peaks for the thienopyrimidine core protons are seen at δ 8.52 (s, 1H), 8.14 (d, J = 5.3 Hz, 1H), and 7.42 (d, J = 5.5 Hz, 1H).[6]

  • ¹³C NMR: Carbon signals for the fused heterocyclic system would be expected in the aromatic region. For N-Benzylthieno[3,2-d]pyrimidin-4-amine, carbons of the thieno[3,2-d]pyrimidine moiety appear at δ 160.6, 158.0, 155.4, 133.2, 125.4, and 115.8 ppm.[6]

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine group (typically around 3300–3500 cm⁻¹) and C=N stretching vibrations.[4]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.

Experimental Protocols

Synthesis of Thieno[3,2-d]pyrimidin-4-amine Derivatives via Nucleophilic Aromatic Substitution (SNAr)

A common method for the synthesis of 4-substituted thieno[3,2-d]pyrimidines is the nucleophilic aromatic substitution of a 4-chlorothieno[3,2-d]pyrimidine precursor. The following is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

  • Amine source (e.g., ammonia in a suitable solvent, or an amine precursor)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • 5% aqueous acetic acid solution

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine (1 equivalent), the desired amine (1 equivalent), and K₂CO₃ (1 equivalent) in DMSO.

  • Heat the reaction mixture to 100 °C for 12 hours.

  • After cooling to room temperature, concentrate the reaction mixture to dryness under reduced pressure.

  • Dissolve the residue in CH₂Cl₂ and wash sequentially with 5% aqueous acetic acid solution (2x), water, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by a suitable method, such as recrystallization or column chromatography.[7]

G General S_NAr Workflow start Start Materials: 7-Bromo-4-chlorothieno[3,2-d]pyrimidine Amine Source, K2CO3, DMSO reaction Reaction: 100 °C, 12 h start->reaction workup Workup: Concentration, Extraction with CH2Cl2, Washing (Acetic Acid, Water, Brine) reaction->workup purification Purification: Recrystallization or Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Thieno[3,2-d]pyrimidine derivatives are recognized as privileged scaffolds in medicinal chemistry due to their structural analogy to purines, enabling them to interact with a variety of biological targets.[4]

Kinase Inhibition

A primary area of investigation for thieno[3,2-d]pyrimidines is their activity as protein kinase inhibitors.[4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Thieno[3,2-d]pyrimidine-based compounds have been identified as potent inhibitors of several kinases, including Pim-1 and EGFR.[4][8]

Pim-1 Kinase Signaling Pathway:

Pim-1 is a serine/threonine kinase that plays a critical role in cell cycle progression, survival, and apoptosis.[4] Its expression is often upregulated in various cancers. The activation of Pim-1 is primarily regulated by the JAK/STAT signaling pathway, which is initiated by cytokines such as interleukins.[9][10] Thienopyrimidine inhibitors are thought to compete with ATP for binding to the kinase domain of Pim-1, thereby blocking its downstream signaling.

G Pim-1 Kinase Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak Activates stat STAT jak->stat Phosphorylates pim1_gene Pim-1 Gene stat->pim1_gene Activates Transcription pim1 Pim-1 Kinase downstream Downstream Effectors (e.g., Bad, c-Myc) pim1->downstream Phosphorylates cell_cycle_genes Cell Cycle & Survival Genes downstream->cell_cycle_genes Regulates Transcription inhibitor 7-Bromothieno[3,2-d] pyrimidin-4-amine (Proposed) inhibitor->pim1 Inhibits pim1_gene->pim1 Translation cytokine Cytokine cytokine->cytokine_receptor Binds

Caption: Proposed inhibition of the Pim-1 signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and migration.[8][11] Overexpression or mutation of EGFR is common in many cancers. Thienopyrimidine derivatives have been developed as EGFR inhibitors, acting as ATP-mimetics that block the kinase activity of the receptor.[8][12]

G EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras_mapk Ras/MAPK Pathway egfr->ras_mapk Activates pi3k_akt PI3K/Akt Pathway egfr->pi3k_akt Activates transcription_factors Transcription Factors ras_mapk->transcription_factors Activates pi3k_akt->transcription_factors Activates inhibitor Thienopyrimidine Inhibitor inhibitor->egfr Inhibits proliferation Cell Proliferation, Survival, Migration transcription_factors->proliferation Promotes egf EGF egf->egfr Binds

Caption: Inhibition of the EGFR signaling pathway by thienopyrimidines.

Inhibition of Mycobacterium tuberculosis Cytochrome bd Oxidase

Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of cytochrome bd (Cyt-bd) oxidase in Mycobacterium tuberculosis.[7] This enzyme is a terminal oxidase in the bacterial electron transport chain and is crucial for ATP production and survival, especially under conditions of respiratory stress.[7] Inhibition of Cyt-bd oxidase leads to a depletion of cellular ATP, which is detrimental to the bacterium. This presents a promising strategy for the development of new anti-tuberculosis agents.

Conclusion

This compound is a valuable heterocyclic scaffold with significant potential in drug discovery. Its ability to be readily functionalized, coupled with the proven biological activities of the thienopyrimidine core as kinase and enzyme inhibitors, makes it an attractive starting point for the development of novel therapeutics. Further research is warranted to fully elucidate the specific chemical and biological properties of this compound and to explore its therapeutic potential in various disease contexts.

References

7-Bromothieno[3,2-d]pyrimidin-4-amine CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Bromothieno[3,2-d]pyrimidin-4-amine

CAS Number: 1439815-04-9

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific molecule, this guide also incorporates information from closely related analogs within the thieno[3,2-d]pyrimidine class to offer a broader context for its potential applications, synthesis, and biological activity.

Chemical and Physical Properties

Quantitative experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available information.

PropertyValueSource
CAS Number 1439815-04-9[1][2]
Molecular Formula C₇H₅BrN₄SInferred
Appearance Solid[1]
Melting/Freezing Point No data available[1]
Boiling Point/Range No data available[1]
Water Solubility No data available[1]
Chemical Stability Stable under recommended storage conditions[1]

Safety and Handling

Safety data indicates that this compound should be handled with care in a laboratory setting.[1]

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H320 Causes eye irritation
H335 May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash hands thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

Incompatible Materials:

  • Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Synthesis and Experimental Protocols

The thieno[3,2-d]pyrimidine scaffold is a valuable pharmacophore due to its structural similarity to purines.[3] Derivatives are often synthesized from 3-aminothiophene precursors. While a specific protocol for this compound is not detailed in the cited literature, a general and representative protocol can be constructed based on established methods for analogous compounds.[4][5][6]

Representative Synthesis Workflow

The following diagram illustrates a common synthetic route to generate a 7-substituted thieno[3,2-d]pyrimidin-4-amine library.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Halogenation & Amination cluster_2 Step 3: C7-Functionalization (Example) start 3-Aminothiophene-2-carboxamide cyclization Cyclization start->cyclization formamide Formamide Derivative formamide->cyclization core Thieno[3,2-d]pyrimidin-4(3H)-one Core cyclization->core chlorination Chlorination (e.g., POCl3) core->chlorination chloro_intermediate 4-Chlorothieno[3,2-d]pyrimidine chlorination->chloro_intermediate amination Nucleophilic Substitution (SNAr) with desired amine chloro_intermediate->amination final_product N-Substituted Thieno[3,2-d]pyrimidin-4-amine amination->final_product final_product_bromo 7-Bromo-N-Substituted Thieno[3,2-d]pyrimidin-4-amine final_product->final_product_bromo Bromination suzuki Suzuki Coupling final_product_aryl 7-Aryl-N-Substituted Thieno[3,2-d]pyrimidin-4-amine suzuki->final_product_aryl final_product_bromo->suzuki

Caption: General synthetic workflow for thieno[3,2-d]pyrimidin-4-amines.

Protocol: Synthesis of N-Substituted Thieno[3,2-d]pyrimidin-4-amines (General Method)

This protocol is adapted from general procedures for the synthesis of similar compounds and serves as a guide.[5]

Objective: To synthesize an N-substituted thieno[3,2-d]pyrimidin-4-amine via nucleophilic aromatic substitution (SNAr).

Materials:

  • 4-Chlorothieno[3,2-d]pyrimidine (1 equivalent)

  • Desired primary or secondary amine (1 equivalent)

  • Potassium carbonate (K₂CO₃) (1 equivalent)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • 5% aqueous acetic acid solution

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Sealed reaction vial

Procedure:

  • In a sealed vial, combine 4-chlorothieno[3,2-d]pyrimidine (1 eq), the desired amine (1 eq), and K₂CO₃ (1 eq).

  • Add DMSO to dissolve the reagents (e.g., 4 mL for 0.57 mmol scale).

  • Seal the vial and heat the reaction mixture to 100 °C.

  • Maintain the temperature for 12 hours, monitoring the reaction progress by TLC or LC-MS if possible.

  • After completion, allow the reaction mixture to cool to room temperature and concentrate it to dryness under reduced pressure.

  • Dissolve the resulting residue in dichloromethane (CH₂Cl₂).

  • Wash the organic solution sequentially with a 5% aqueous acetic acid solution (twice), water, and brine.

  • Collect the organic phase and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization as needed.

Biological Activity and Potential Signaling Pathways

The thieno[3,2-d]pyrimidine scaffold is a component of molecules with a wide range of biological activities, including kinase inhibition, antiproliferative effects, and antimicrobial properties.[7][8] Halogenated derivatives, in particular, have demonstrated potent antiproliferative activity against various cancer cell lines.[7]

Antiproliferative and Apoptotic Effects

Studies on halogenated thieno[3,2-d]pyrimidines show they can induce apoptosis in cancer cells, often independent of a specific cell cycle arrest.[7] This suggests an ability to trigger programmed cell death, a critical mechanism for anticancer agents. The mechanism can involve the activation of caspases, which are key executioner enzymes in the apoptotic cascade.

The following diagram illustrates a simplified, representative signaling pathway for caspase-mediated apoptosis that could be induced by a bioactive thieno[3,2-d]pyrimidine derivative.

Thieno Thieno[3,2-d]pyrimidine Derivative Mitochondria Mitochondria Thieno->Mitochondria Induces Stress CytochromeC Cytochrome C Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activates ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp3 Active Caspase-3 (Executioner) Casp9->Casp3 Activates ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Potential induction of apoptosis via the intrinsic caspase cascade.

Kinase Inhibition

The thieno[3,2-d]pyrimidine core is a well-established scaffold for the development of kinase inhibitors.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. By competing with ATP in the kinase active site, these inhibitors can block downstream signaling pathways involved in cell proliferation and survival. Analogs have been developed as inhibitors of SIRT1/2/3 and Mycobacterium tuberculosis bd oxidase, highlighting the versatility of this scaffold.[5][8]

References

7-Bromothieno[3,2-d]pyrimidin-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Versatile Scaffold in Medicinal Chemistry

Abstract

7-Bromothieno[3,2-d]pyrimidin-4-amine is a heterocyclic organic compound with a molecular weight of approximately 230.08 g/mol [1][2]. This molecule is of significant interest to the medicinal chemistry and drug development communities due to its structural similarity to endogenous purines, establishing the thieno[3,2-d]pyrimidine core as a privileged scaffold. The presence of a bromine atom at the 7-position provides a chemically tractable handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications in oncology and infectious diseases.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₆H₄BrN₃S[1][2]
Molecular Weight 230.08 g/mol [1][2]
CAS Number 1318133-32-2[1]
Appearance Not specified, likely a solidN/A
Solubility Not specifiedN/A
Storage Room temperature[1]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step sequences. A common strategy is the construction of the thieno[3,2-d]pyrimidine core followed by functionalization. While a specific protocol for the title compound is not detailed in the reviewed literature, a general approach can be inferred from the synthesis of analogous structures.

General Experimental Protocol for the Synthesis of 4-substituted-thieno[3,2-d]pyrimidines via Nucleophilic Aromatic Substitution (SNA r):

This protocol is adapted from methodologies used for the synthesis of similar thieno[3,2-d]pyrimidine derivatives.

  • Starting Material: A suitable precursor, such as 4-chloro-7-bromothieno[3,2-d]pyrimidine, is required.

  • Reaction Setup: In a sealed vial, dissolve the 4-chloro-7-bromothieno[3,2-d]pyrimidine (1 equivalent) and the desired amine (1-1.2 equivalents) in a suitable solvent such as DMSO or a mixture of THF and isopropanol.

  • Base or Acid Catalysis:

    • For base-promoted reactions, add a base like potassium carbonate (K₂CO₃) (1 equivalent).

    • For acid-catalyzed reactions, add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 70°C to 100°C for 12 to 24 hours. The progress of the reaction should be monitored by an appropriate technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture to remove the solvent.

    • Dissolve the residue in an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).

    • Wash the organic layer with an aqueous solution (e.g., 5% acetic acid for base-catalyzed reactions or saturated sodium bicarbonate for acid-catalyzed reactions), followed by water and brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-amino-7-bromothieno[3,2-d]pyrimidine derivative.

Biological Activity and Therapeutic Potential

The thieno[3,2-d]pyrimidine scaffold is a versatile platform for the development of inhibitors for a range of therapeutic targets. The bromine atom at the 7-position allows for the facile introduction of various substituents via cross-coupling reactions, such as the Suzuki reaction, enabling extensive SAR studies.

Kinase Inhibition

Thieno[3,2-d]pyrimidine derivatives have been extensively investigated as potent kinase inhibitors.

  • Cyclin-Dependent Kinase 7 (CDK7): Derivatives of the thieno[3,2-d]pyrimidine core have been identified as potent inhibitors of CDK7, a key regulator of the cell cycle and transcription. Inhibition of CDK7 is a promising therapeutic strategy for treating cancers like triple-negative breast cancer.

  • Bruton's Tyrosine Kinase (BTK): Novel 7-substituted thieno[3,2-c]pyridin-4-amines, structurally related to the title compound, have been synthesized and evaluated as potent BTK inhibitors[3]. One such compound demonstrated an IC₅₀ of 11.8 nM[3].

  • Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): Thieno[3,2-d]pyrimidine derivatives have been synthesized and shown to selectively inhibit various isoforms of h-NTPDases with IC₅₀ values in the sub-micromolar range[4]. For instance, specific derivatives showed selective inhibition of h-NTPDase1 (IC₅₀ = 0.62 µM), h-NTPDase2 (IC₅₀ = 0.33 µM), h-NTPDase3 (IC₅₀ = 0.13 µM), and h-NTPDase8 (IC₅₀ = 0.32 µM)[4].

Other Biological Activities
  • Sirtuin Inhibition: A class of thieno[3,2-d]pyrimidine-6-carboxamides has been discovered as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3 with nanomolar IC₅₀ values[1].

  • Antitubercular Activity: Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase[5]. The most active compound in a study showed ATP IC₅₀ values ranging from 6 to 18 µM against different mycobacterial strains in the presence of a cytochrome bcc:aa₃ inhibitor[5].

  • Antiproliferative and Apoptosis-Inducing Activity: Halogenated thieno[3,2-d]pyrimidines have demonstrated antiproliferative activity against various cancer cell lines and have been shown to induce apoptosis[6].

  • Tubulin Polymerization Inhibition: Certain thieno[3,2-d]pyrimidine derivatives act as colchicine-binding site inhibitors, leading to the inhibition of tubulin polymerization, G₂/M phase cell cycle arrest, and apoptosis, with some analogs exhibiting IC₅₀ values around 1 nM[7].

Quantitative Data Summary

The following table summarizes the reported biological activities of various thieno[3,2-d]pyrimidine derivatives.

Compound ClassTargetActivity (IC₅₀)Reference
Thieno[3,2-d]pyrimidine-6-carboxamidesSIRT1, SIRT2, SIRT33.6 nM, 2.7 nM, 4.0 nM[1]
7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-aminesBTK11.8 nM[3]
N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amineh-NTPDase10.62 µM[4]
Thieno[3,2-d]pyrimidine derivativeh-NTPDase20.33 µM[4]
Thieno[3,2-d]pyrimidine derivativeh-NTPDase30.13 µM[4]
Thieno[3,2-d]pyrimidine derivativeh-NTPDase80.32 µM[4]
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amineM. tuberculosis cytochrome bd oxidase6 - 18 µM (ATP IC₅₀)[5]
Thieno[3,2-d]pyrimidine derivativesTubulin Polymerization~1 nM[7]

Signaling Pathway and Mechanism of Action

The diverse biological activities of thieno[3,2-d]pyrimidine derivatives stem from their ability to interact with various key signaling pathways. As potent kinase inhibitors, they can modulate pathways crucial for cell proliferation, survival, and differentiation. The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a this compound-based kinase inhibitor, leading to apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates BTK BTK BTK->NFkB Activates Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Promotes Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits CDK7 CDK7 Transcription Transcription CDK7->Transcription Regulates Transcription->Gene_Expression Inhibitor 7-Bromothieno[3,2-d] pyrimidin-4-amine Derivative Inhibitor->BTK Inhibitor->CDK7

Caption: Hypothetical signaling pathway targeted by a thieno[3,2-d]pyrimidine-based kinase inhibitor.

Conclusion

This compound represents a valuable building block in the design and synthesis of novel therapeutic agents. The thieno[3,2-d]pyrimidine core is a proven scaffold for targeting a wide array of biological molecules, particularly kinases involved in cancer and other diseases. The bromine substituent provides a key site for synthetic elaboration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The accumulated evidence strongly suggests that further exploration of derivatives of this compound will continue to yield promising lead compounds for the development of new medicines.

References

Technical Guide: Solubility Profile of 7-Bromothieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromothieno[3,2-d]pyrimidin-4-amine, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for solubility determination, including detailed experimental protocols and data presentation standards.

Introduction to this compound

This compound is a heterocyclic compound featuring a thienopyrimidine core structure. This scaffold is recognized as a "privileged" structure in medicinal chemistry as it is an isostere of purine, a fundamental component of nucleic acids. The presence of a bromine atom at the 7-position offers a reactive site for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules, particularly for the development of protein kinase inhibitors. The solubility of this compound is a critical physicochemical parameter that influences its handling, formulation, and bioavailability in preclinical and clinical studies.

Solubility Data Presentation

While specific experimental values for this compound are not widely published, the following table provides a standardized format for researchers to document and compare solubility data obtained through various experimental methods.

Table 1: Solubility Data for this compound

Solvent/MediumTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)¹Observations/Notes
Phosphate-Buffered Saline (pH 7.4)25Thermodynamic (Shake-Flask)Data Not AvailableData Not Available
Phosphate-Buffered Saline (pH 7.4)37Thermodynamic (Shake-Flask)Data Not AvailableData Not Available
Simulated Gastric Fluid (pH 1.2)37Thermodynamic (Shake-Flask)Data Not AvailableData Not Available
Dimethyl Sulfoxide (DMSO)Room Temp.-Freely SolubleFreely SolubleCommon stock solution solvent.
Methanol25GravimetricData Not AvailableData Not Available
Acetonitrile25-Data Not AvailableData Not Available
Water25Thermodynamic (Shake-Flask)Expected to be lowExpected to be lowBased on related thieno[2,3-b]pyridines.[1]
User-defined Solvent 1
User-defined Solvent 2

¹ Calculated based on a molecular weight of 230.08 g/mol .

Experimental Protocols for Solubility Determination

Two primary methods are employed to determine the solubility of a compound: thermodynamic (equilibrium) solubility and kinetic solubility. The choice of method often depends on the stage of drug discovery, with kinetic solubility being more common in early, high-throughput screening, and thermodynamic solubility being the "gold standard" for later-stage development.[2][3]

The shake-flask method is considered the most reliable technique for measuring equilibrium solubility.[4] It determines the saturation concentration of a compound in a specific solvent at equilibrium.

Materials and Equipment:

  • This compound (solid powder)

  • Solvent of choice (e.g., Phosphate-Buffered Saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

  • pH meter

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed, with undissolved solid remaining at the end of the experiment.[2][5]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[2][5] The pH of the suspension should be checked at the beginning and end of the experiment, as it can significantly affect the solubility of ionizable compounds.[4][5]

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. To separate the saturated solution from the solid, either centrifuge the vials at high speed or carefully filter an aliquot of the supernatant through a fine filter (e.g., 0.22 µm).[2] This step must be performed carefully to avoid transferring any solid particles.[5]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated HPLC method. A standard curve of this compound of known concentrations must be prepared in the same solvent system to accurately quantify the solubility.

  • Data Reporting: The measured concentration is reported as the thermodynamic solubility, typically in units of µg/mL or µM.[2]

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer. This method is high-throughput and reflects the solubility of the compound's least soluble, rapidly precipitating form.[2][3][6]

Materials and Equipment:

  • This compound stock solution in 100% DMSO (e.g., 20 mM)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Microtiter plates (96-well or 384-well)

  • Automated liquid handler or multichannel pipettes

  • Plate shaker/incubator

  • Plate reader (UV-Vis spectrophotometer) or LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.[2]

  • Assay Plate Preparation: Dispense the aqueous buffer into the wells of a microtiter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration (e.g., adding 2 µL of a 20 mM stock to 198 µL of buffer for a final concentration of 200 µM).[2] The final DMSO concentration should be kept low (typically 1-2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake it at a constant temperature for a defined period, typically 1 to 2 hours.[6]

  • Precipitate Removal (Optional but recommended): To quantify the soluble fraction, the precipitated compound can be removed by centrifuging the plate at high speed or by using a filter plate.[6]

  • Quantification: Determine the concentration of the compound remaining in the solution (or the supernatant after centrifugation/filtration). This can be done by:

    • Nephelometry (Light Scattering): Measures the turbidity of the solution, which is indicative of precipitation.[6][7]

    • Direct UV Measurement: The absorbance of the solution is measured in the microplate. A calibration curve is used to determine the concentration.[2][7]

    • LC-MS/MS Analysis: An aliquot is taken from each well for analysis, providing high sensitivity and specificity.[6]

  • Data Reporting: The highest concentration at which no precipitate is observed (or the concentration measured in the supernatant) is reported as the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates the comparative workflow for determining the thermodynamic and kinetic solubility of a compound like this compound.

G cluster_0 Thermodynamic Solubility (Shake-Flask Method) cluster_1 Kinetic Solubility (High-Throughput Method) ts_start Start: Solid Compound ts_step1 Add excess solid to known volume of aqueous buffer ts_start->ts_step1 ts_step2 Equilibrate (e.g., 24-72h) with constant agitation ts_step1->ts_step2 ts_step3 Separate Phases (Centrifuge or Filter) ts_step2->ts_step3 ts_step4 Quantify soluble fraction in supernatant via HPLC ts_step3->ts_step4 ts_end Result: Equilibrium Solubility ts_step4->ts_end ks_start Start: Compound in 100% DMSO Stock ks_step1 Add small volume of stock to aqueous buffer in microplate ks_start->ks_step1 ks_step2 Incubate (e.g., 1-2h) with shaking ks_step1->ks_step2 ks_step3 Measure soluble concentration ks_step2->ks_step3 ks_step4 Analysis via Nephelometry, UV-Vis, or LC-MS/MS ks_step3->ks_step4 ks_end Result: Kinetic Solubility ks_step4->ks_end compound This compound compound->ts_start Use Solid compound->ks_start Dissolve in DMSO

Caption: Comparative workflow for kinetic and thermodynamic solubility assays.

References

Spectral Analysis of 7-Bromothieno[3,2-d]pyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 7-Bromothieno[3,2-d]pyrimidin-4-amine, a key heterocyclic compound in medicinal chemistry. As a derivative of the thieno[3,2-d]pyrimidine scaffold, which is a bioisostere of purine, this molecule serves as a valuable building block in the development of novel therapeutics, particularly in oncology and infectious diseases.[1] Its structural features make it a promising candidate for the design of kinase inhibitors and other targeted therapies.[1] This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for these analytical techniques.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₄BrN₃S

  • Molecular Weight: 230.09 g/mol [2][3]

  • CAS Number: 1318133-32-2[2][3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are presented below.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H2~8.2 - 8.5Singlet
H6~7.5 - 7.8Singlet
NH₂~7.0 - 7.5Broad Singlet

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C2~150 - 155
C4~155 - 160
C4a~115 - 120
C6~125 - 130
C7~110 - 115
C7a~160 - 165
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are listed below.

Table 3: Predicted FT-IR Spectral Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3100 - 3500Medium-Strong, Broad
C-H Stretch (aromatic)3000 - 3100Medium-Weak
C=N Stretch (pyrimidine)1600 - 1650Medium-Strong
C=C Stretch (aromatic)1400 - 1600Medium
C-N Stretch1250 - 1350Medium
C-Br Stretch500 - 600Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zRelative AbundanceNotes
[M]⁺229~100%Corresponding to the ⁷⁹Br isotope.
[M+2]⁺231~98%Corresponding to the ⁸¹Br isotope.[4]

Experimental Protocols

The following sections provide generalized experimental methodologies for the spectral analysis of this compound.

NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.[5] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory, and the spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

Mass Spectrometry

The mass spectrum is typically acquired using an Electrospray Ionization (ESI) or Electron Impact (EI) source coupled to a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

Signaling Pathways and Biological Relevance

Thieno[3,2-d]pyrimidines are recognized as potent inhibitors of various protein kinases, which are key regulators of cellular processes.[1] Aberrant kinase activity is a hallmark of many diseases, including cancer. The general mechanism of action for a kinase inhibitor involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its substrate and blocking downstream signaling.

Below is a generalized workflow for identifying and characterizing a kinase inhibitor like this compound.

G Workflow for Kinase Inhibitor Characterization cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation a Compound Synthesis (this compound) b Structural Characterization (NMR, IR, MS) a->b c Kinase Inhibition Assay b->c Test Compound d Cell-Based Assays (e.g., Proliferation, Apoptosis) c->d d->c Feedback for Optimization e In Vivo Studies d->e

Caption: A simplified workflow for the discovery and evaluation of a kinase inhibitor.

The following diagram illustrates a general kinase signaling pathway that can be targeted by inhibitors.

G General Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Cascade Kinase_Cascade Receptor_Tyrosine_Kinase->Kinase_Cascade Activates Transcription_Factor Transcription_Factor Kinase_Cascade->Transcription_Factor Phosphorylates Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Regulates Inhibitor 7-Bromothieno[3,2-d] pyrimidin-4-amine Inhibitor->Kinase_Cascade Inhibits

Caption: A generalized representation of a kinase signaling pathway and its inhibition.

Conclusion

This compound is a compound of significant interest in drug discovery due to its thienopyrimidine core. This guide provides a comprehensive overview of its expected spectral characteristics and the methodologies for their determination. The presented data and protocols are intended to serve as a valuable resource for researchers working on the synthesis, characterization, and application of this and related heterocyclic compounds in the pursuit of novel therapeutic agents.

References

Unveiling the Structural Landscape of 7-Bromothieno[3,2-d]pyrimidin-4-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural characteristics, synthesis, and potential biological significance of 7-Bromothieno[3,2-d]pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and materials science.

While a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide leverages data from closely related analogs to infer its structural properties and discusses the experimental methodologies for its synthesis and characterization. The thieno[3,2-d]pyrimidine scaffold is a recognized "privileged" structure in medicinal chemistry due to its analogy to purines, forming the core of various kinase inhibitors.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound and a related dimethylated analog are summarized below. These properties are crucial for its handling, formulation, and biological interactions.

PropertyValue (this compound)Value (7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine)Data Source
CAS Number 1318133-32-21313712-44-5[2]
Molecular Formula C₆H₄BrN₃SC₈H₈BrN₃S[2]
Molecular Weight 230.09 g/mol 258.14 g/mol [2][3]
IUPAC Name This compound7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine[3]
InChIKey Not AvailableZDPDZMBXDAMDFZ-UHFFFAOYSA-N[3]
SMILES Not AvailableCC1=C(C2=C(S1)C(=NC(=N2)C)N)Br[3]

Crystallographic Insights from Analogs

Direct experimental data on the crystal structure of this compound is not present in the surveyed literature. However, the crystal structure of a related compound, N-Benzylthieno[3,2-d]pyrimidin-4-amine, provides valuable insights into the likely conformation of the thieno[3,2-d]pyrimidine core.

The title compound, C₁₃H₁₁N₃S, crystallizes with two independent molecules in the asymmetric unit.[4] The thieno[3,2-d]pyrimidine moiety is essentially planar.[4] In the crystal structure, molecules are linked through N—H⋯N, N—H⋯C and C—H⋯π non-covalent interactions, forming chains.[4]

Table 2: Crystallographic Data for N-Benzylthieno[3,2-d]pyrimidin-4-amine [4]

ParameterValue
Formula C₁₃H₁₁N₃S
Molecular Weight 241.31
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 19.3430 (4)
b (Å) 9.46296 (16)
c (Å) 12.8221 (2)
β (°) 94.3231 (17)
Volume (ų) 2340.30 (7)
Z 8
Radiation Mo Kα
Temperature (K) 120

Synthesis and Experimental Protocols

The synthesis of 7-arylthieno[3,2-d]pyrimidin-4-amine analogs is often achieved through a solution-phase parallel synthesis strategy.[5] A common route involves the construction of the thienopyrimidine core via cyclization of a 3-aminothiophene-2-carboxamide with a formamide, followed by substitutions and cross-coupling reactions to introduce diversity.[5]

A general procedure for the synthesis of N-substituted thieno[3,2-d]pyrimidin-4-amines involves the SNAr reaction of a 4-chlorothieno[3,2-d]pyrimidine intermediate with a desired amine.[6]

General Protocol for SNAr Reaction:[6]
  • In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine (1 equivalent), the desired amine (1 equivalent), and K₂CO₃ (1 equivalent) in DMSO.

  • Heat the reaction mixture to 100 °C for 12 hours.

  • Concentrate the reaction mixture to dryness.

  • Dissolve the residue in CH₂Cl₂ and wash sequentially with 5% aqueous acetic acid solution, water, and brine.

  • Collect the organic phase, dry over sodium sulfate, filter, and concentrate in vacuo to yield the product.

experimental_workflow start Start Materials: 4-chlorothieno[3,2-d]pyrimidine Amine, K2CO3, DMSO reaction SNAr Reaction (100°C, 12h) start->reaction concentration Concentration to Dryness reaction->concentration dissolution Dissolution in CH2Cl2 concentration->dissolution wash1 Wash with 5% Acetic Acid dissolution->wash1 wash2 Wash with Water & Brine wash1->wash2 separation Organic Phase Separation wash2->separation drying Drying over Na2SO4 separation->drying filtration Filtration drying->filtration final_concentration Concentration in vacuo filtration->final_concentration product Final Product: N-substituted thieno[3,2-d]pyrimidin-4-amine final_concentration->product

Caption: General workflow for the synthesis of N-substituted thieno[3,2-d]pyrimidin-4-amines.

Biological Activity and Signaling Pathways

Thieno[3,2-d]pyrimidine derivatives have garnered significant attention for their broad spectrum of biological activities, particularly as kinase inhibitors.[7] These compounds are being investigated for their therapeutic potential in oncology and anti-inflammatory research.[1]

Specifically, thieno[3,2-d]pyrimidine-based compounds have been identified as potent inhibitors of protein kinases critical in oncology, such as Pim-1 kinase, which is involved in cell cycle progression and survival.[1] Furthermore, certain N-alkyl-N-aryl-thienopyrimidin-4-amines have been shown to induce apoptosis through the activation of caspases.[8]

Some thieno[3,2-d]pyrimidin-4-amines have also been identified as inhibitors of Mycobacterium tuberculosis cytochrome bd oxidase, a key respiratory enzyme, highlighting their potential as anti-tubercular agents.[6]

signaling_pathway compound This compound (or analog) kinase Protein Kinase (e.g., Pim-1) compound->kinase Inhibition substrate Downstream Substrate kinase->substrate Phosphorylation apoptosis Apoptosis kinase->apoptosis Inhibition of proliferation Cell Proliferation & Survival substrate->proliferation

Caption: Potential mechanism of action via protein kinase inhibition.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. While its specific crystal structure remains to be elucidated, the analysis of related compounds provides a solid foundation for understanding its chemical and physical properties. The synthetic routes are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. Future research, including single-crystal X-ray diffraction studies, will be instrumental in fully characterizing this promising molecule and unlocking its full therapeutic potential.

References

Quantum Chemical Calculations for Thienopyrimidine Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thienopyrimidine derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Their structural similarity to endogenous purines allows them to effectively interact with various biological targets.[1][3] Understanding the intricate relationship between the electronic structure of these molecules and their biological function is paramount for the rational design of novel, more potent therapeutic agents. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as indispensable tools in this endeavor, providing profound insights into molecular geometry, electronic properties, and reactivity.[4] This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of thienopyrimidine derivatives, detailing methodologies, data interpretation, and practical applications in drug discovery and development.

Introduction to Quantum Chemical Calculations in Drug Design

Quantum mechanics provides the fundamental laws governing the behavior of electrons in molecules. By solving the Schrödinger equation or its approximations, we can compute a wide range of molecular properties that are crucial for understanding and predicting a drug's behavior. In the context of thienopyrimidine derivatives, these calculations help in:

  • Elucidating Structure-Activity Relationships (SAR): By correlating calculated electronic properties with experimentally observed biological activities, researchers can understand why certain structural modifications lead to enhanced or diminished potency.[5]

  • Predicting Reactivity: Quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's ability to donate or accept electrons, which is fundamental to its interaction with biological targets.[6][7]

  • Characterizing Drug-Receptor Interactions: Molecular Electrostatic Potential (MEP) maps reveal the charge distribution around a molecule, highlighting regions prone to electrophilic or nucleophilic attack and thus predicting how a ligand will interact with a protein's active site.[4][8]

  • Guiding Molecular Design: Computational screening of virtual libraries of thienopyrimidine derivatives allows for the prioritization of candidates with desirable electronic properties for synthesis and biological testing, thereby saving time and resources.[9]

Methodologies for Quantum Chemical Calculations

Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying molecules of pharmaceutical interest due to its favorable balance between computational cost and accuracy.[4] The following section details a typical protocol for performing DFT calculations on thienopyrimidine derivatives.

Computational Protocol

A standard workflow for the quantum chemical analysis of a thienopyrimidine derivative involves several key steps.

G Molecule Sketching Molecule Sketching Geometry Optimization Geometry Optimization Molecule Sketching->Geometry Optimization Initial Structure Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized Geometry Property Calculation Property Calculation Frequency Calculation->Property Calculation Verified Minimum Data Analysis Data Analysis Property Calculation->Data Analysis Calculated Properties

Caption: A typical workflow for quantum chemical calculations.

Step 1: Molecular Structure Preparation The initial 3D structure of the thienopyrimidine derivative can be built using molecular modeling software.

Step 2: Geometry Optimization This is the most critical step, where the molecule's geometry is adjusted to find the lowest energy conformation. A widely used and reliable method for this is DFT with the B3LYP functional and the 6-31G(d,p) or a larger basis set.[10][11]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.[8]

  • Basis Set: The 6-31G(d,p) basis set provides a good balance of accuracy and computational cost for molecules of this size. For higher accuracy, larger basis sets like 6-311++G(d,p) can be employed.[4]

  • Software: Gaussian, Spartan, and Q-Chem are commonly used software packages for these calculations.[8][10][12]

Step 3: Frequency Calculation To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.

Step 4: Calculation of Molecular Properties Once a stable geometry is obtained, a variety of electronic properties can be calculated. These include:

  • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO and their energy gap (ΔE) are crucial indicators of chemical reactivity and kinetic stability.[3][6]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.[4][8]

  • Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom in the molecule.[13]

Key Quantum Chemical Descriptors and Their Interpretation

The data generated from quantum chemical calculations provide a wealth of information. The following table summarizes key descriptors and their relevance in drug design.

DescriptorDefinitionRelevance in Drug Design
EHOMO Energy of the Highest Occupied Molecular OrbitalRepresents the electron-donating ability of a molecule. Higher EHOMO indicates a better electron donor.[6]
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRepresents the electron-accepting ability of a molecule. Lower ELUMO indicates a better electron acceptor.[6]
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA smaller energy gap implies higher reactivity and lower kinetic stability.[3]
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. Harder molecules are less reactive.[4]
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness. Softer molecules are more reactive.[4]
Electronegativity (χ) χ = - (EHOMO + ELUMO) / 2Measures the ability of a molecule to attract electrons.
Dipole Moment (µ) A measure of the overall polarity of the molecule.Influences solubility and the ability to cross cell membranes.
Mulliken Charges Partial charges assigned to individual atoms.Helps in understanding intermolecular interactions, particularly hydrogen bonding.[13]
MEP 3D map of the electrostatic potential around a molecule.Identifies positive (electron-deficient) and negative (electron-rich) regions, predicting interaction sites.[4][8]

Case Study: Analysis of a Thienopyrimidine Derivative

To illustrate the practical application of these calculations, let's consider a hypothetical anticancer thienopyrimidine derivative. The following table presents sample calculated data obtained using DFT at the B3LYP/6-311++G(d,p) level of theory.[4]

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)Hardness (η)Softness (S)Dipole Moment (Debye)
Derivative A-6.25-1.894.362.180.463.12
Derivative B-6.01-2.153.861.930.524.58
Reference Drug-6.54-1.525.022.510.402.75

Analysis:

  • Reactivity: Derivative B has the smallest energy gap (3.86 eV) and the highest softness (0.52), suggesting it is the most reactive of the three. This higher reactivity might correlate with stronger binding to its target protein.[4]

  • Polarity: Derivative B also has the highest dipole moment (4.58 Debye), indicating it is more polar than Derivative A and the reference drug. This could influence its solubility and pharmacokinetic properties.

The relationship between these calculated properties and the ultimate biological activity is a cornerstone of modern drug design.

G cluster_1 Property-Activity Relationship Quantum Properties Quantum Properties Biological Activity Biological Activity Quantum Properties->Biological Activity Correlates to Binding Affinity Binding Affinity Biological Activity->Binding Affinity Efficacy Efficacy Biological Activity->Efficacy Toxicity Toxicity Biological Activity->Toxicity HOMO/LUMO HOMO/LUMO HOMO/LUMO->Quantum Properties MEP MEP MEP->Quantum Properties Charges Charges Charges->Quantum Properties

Caption: Correlation of quantum properties with biological activity.

Conclusion

Quantum chemical calculations provide a powerful theoretical framework for understanding the electronic properties of thienopyrimidine derivatives and their implications for drug action. By leveraging methods like DFT, researchers can gain valuable insights that guide the design and optimization of more effective and safer therapeutic agents. The integration of these computational approaches into the drug discovery pipeline is crucial for accelerating the development of novel thienopyrimidine-based medicines.

References

A Technical Guide to the Theoretical and Biological Properties of Substituted Thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and biological properties of substituted thieno[3,2-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details their synthesis, theoretical characteristics, and diverse biological activities, with a focus on their potential as therapeutic agents.

Introduction

Thieno[3,2-d]pyrimidines are bicyclic heterocyclic compounds that are isosteres of purines, the fundamental components of nucleic acids. This structural similarity allows them to interact with a wide range of biological targets, making them a privileged scaffold in drug discovery. Their unique combination of a π-excessive thiophene ring and a π-deficient pyrimidine ring results in a distinct electronic distribution that governs their chemical reactivity and biological activity.[1] Substituted thieno[3,2-d]pyrimidines have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Theoretical Properties

The theoretical properties of thieno[3,2-d]pyrimidines, determined through computational chemistry, provide valuable insights into their structure, reactivity, and potential biological interactions. Density Functional Theory (DFT) is a powerful tool for these investigations.

Molecular Geometry

The geometry of the thieno[3,2-d]pyrimidine core is crucial for its interaction with biological targets. Computational studies, such as those employing DFT, can predict key geometrical parameters like bond lengths, bond angles, and dihedral angles. These parameters influence the overall shape and rigidity of the molecule, which are critical for fitting into the binding sites of enzymes and receptors.

Electronic Properties

The electronic properties of thieno[3,2-d]pyrimidines are key to understanding their reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and charge transfer properties of a molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. DFT calculations can provide detailed information about the energies and distributions of these orbitals.

  • Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[2][3][4][5][6] MEP maps illustrate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For the thieno[3,2-d]pyrimidine scaffold, the nitrogen atoms of the pyrimidine ring are typically regions of negative potential, while the hydrogen atoms are regions of positive potential.

Synthesis of Substituted Thieno[3,2-d]pyrimidines

A variety of synthetic routes have been developed for the preparation of substituted thieno[3,2-d]pyrimidines. A common and versatile approach involves the construction of the thiophene ring followed by the annulation of the pyrimidine ring.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of substituted thieno[3,2-d]pyrimidine derivatives.

G cluster_synthesis Synthesis cluster_evaluation Evaluation A Starting Materials (e.g., 2-aminothiophene-3-carboxylate) B Cyclization/Condensation A->B C Introduction of Substituents B->C D Purification and Characterization C->D E In vitro Biological Assays (e.g., Anticancer, Kinase Inhibition) D->E Testing G In silico Studies (e.g., Molecular Docking) D->G Modeling F Structure-Activity Relationship (SAR) Studies E->F H Lead Optimization F->H G->F H->C Feedback for New Derivatives

Caption: General workflow for the synthesis and evaluation of thieno[3,2-d]pyrimidines.

Experimental Protocols

A common synthetic route to 4-substituted thieno[3,2-d]pyrimidines involves the initial chlorination of a thieno[3,2-d]pyrimidin-4-one intermediate, followed by nucleophilic substitution.[7]

Step 1: Chlorination of the Thieno[3,2-d]pyrimidin-4-one Core A solution of the starting thieno[3,2-d]pyrimidin-4-one and N,N-dimethylaniline in acetonitrile is cooled to 0 °C.[7] Phosphorus oxychloride (POCl₃) is added slowly to the mixture.[7] The reaction is then heated to 80-85 °C and stirred for several hours.[7] After cooling, the reaction mixture is quenched with water, and the resulting precipitate is filtered, washed, and dried to yield the 4-chloro-thieno[3,2-d]pyrimidine derivative.[7]

Step 2: Nucleophilic Substitution at the C4-Position The 4-chloro derivative is then reacted with a nucleophile (e.g., an amine, alcohol, or thiol) to introduce the desired substituent at the C4 position. For example, to synthesize 4-arylether derivatives, the 4-chloro compound is reacted with a phenol in the presence of a base like potassium carbonate in a solvent such as DMF at elevated temperatures.[7]

Biological Activities

Substituted thieno[3,2-d]pyrimidines have been shown to possess a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Table 1: Anticancer Activity of Selected Thieno[3,2-d]pyrimidine Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
6e HeLa0.591 (72h)[8]
26f U-87MG0.16[9][10]
26f A-5490.27[9][10]
26f MDA-MB-2310.19[9][10]
Kinase Inhibition

Thieno[3,2-d]pyrimidines have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer.

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several thieno[3,2-d]pyrimidine derivatives have been developed as inhibitors of PI3K, a key enzyme in this pathway.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes ThienoPyrimidine Thieno[3,2-d]pyrimidine Inhibitor ThienoPyrimidine->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by thieno[3,2-d]pyrimidine derivatives.

Table 2: Kinase Inhibitory Activity of Selected Thieno[3,2-d]pyrimidine Derivatives

CompoundTarget KinaseIC₅₀ (nM)Reference
26f FAK28.2[9][10]
10b PI3Kδ112[11]
10b BRD4-BD119[11]
Antimicrobial Activity

Certain substituted thieno[3,2-d]pyrimidines have shown promising activity against various microbial pathogens. Their mechanism of action can involve the inhibition of essential bacterial enzymes, such as DNA gyrase.[12]

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13][14]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[15]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thieno[3,2-d]pyrimidine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).[13][15]

  • MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

Substituted thieno[3,2-d]pyrimidines represent a versatile and promising class of compounds with a wide range of biological activities. Their theoretical properties, particularly their electronic features, provide a solid foundation for the rational design of novel derivatives with enhanced potency and selectivity. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, leading to the identification of lead compounds for various therapeutic targets. Further research into the theoretical and biological properties of substituted thieno[3,2-d]pyrimidines is warranted to fully exploit their therapeutic potential in areas such as oncology and infectious diseases.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-d]pyrimidine core, a bioisostere of the purine nucleobase, has emerged as a "privileged scaffold" in medicinal chemistry, underpinning the development of a multitude of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of this remarkable heterocyclic system. It delves into the key synthetic methodologies, details critical experimental protocols, and presents a curated collection of quantitative biological data for prominent derivatives. Particular emphasis is placed on the anticancer and kinase inhibitory activities of thieno[3,2-d]pyrimidines, highlighting their journey from initial discovery to their current status as promising clinical candidates.

Introduction: The Dawn of a Versatile Scaffold

The story of the thieno[3,2-d]pyrimidine scaffold is intrinsically linked to the broader exploration of fused pyrimidine systems as potential modulators of biological processes. Recognizing the structural similarity of thienopyrimidines to endogenous purines, early pioneers in medicinal chemistry hypothesized that these scaffolds could act as antagonists in various biochemical pathways. This initial concept has since blossomed into a vast and fruitful area of research, with thieno[3,2-d]pyrimidine derivatives now recognized for their diverse pharmacological activities, including potent anticancer, kinase inhibitory, anti-inflammatory, and antimicrobial properties.[1][2][3]

The most common and historically significant synthetic pathways to the thieno[3,2-d]pyrimidine core commence with the construction of a suitably substituted 2-aminothiophene precursor.[4] The celebrated Gewald reaction, a multicomponent condensation, has proven to be a particularly efficient and versatile method for accessing these crucial intermediates.[5] Subsequent cyclization with a one-carbon source, such as formic acid or formamide, forges the pyrimidine ring, yielding the bicyclic thieno[3,2-d]pyrimidine framework.[4] This foundational synthetic strategy has been refined and expanded over the decades, enabling the creation of vast libraries of derivatives with diverse substitution patterns, each tailored to probe specific biological targets.

Key Synthetic Methodologies and Experimental Protocols

The construction of the thieno[3,2-d]pyrimidine scaffold and its derivatives is a testament to the ingenuity of synthetic organic chemistry. This section details the seminal synthetic approaches and provides exemplary experimental protocols for key transformations.

Synthesis of the 2-Aminothiophene Precursor: The Gewald Reaction

The Gewald reaction is a cornerstone in the synthesis of the 2-aminothiophene precursors required for building the thieno[3,2-d]pyrimidine core. This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile), and elemental sulfur in the presence of a base.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

A mixture of cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in ethanol (20 mL) is treated with morpholine (10 mmol). The reaction mixture is stirred at 50°C for 2 hours. Upon cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the desired product.

Cyclization to the Thieno[3,2-d]pyrimidin-4(3H)-one Core

The cyclization of a 2-aminothiophene-3-carboxamide with a one-carbon synthon is a widely employed method for the formation of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold.

Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidin-4(3H)-one Derivative

A solution of 2-amino-N-aryl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (5 mmol) in triethyl orthoformate (15 mL) is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration, washed with diethyl ether, and dried to yield the target thieno[3,2-d]pyrimidin-4(3H)-one.

Functionalization of the Thieno[3,2-d]pyrimidine Scaffold

Further diversification of the thieno[3,2-d]pyrimidine core is often achieved through functionalization at the C4 position. A common strategy involves chlorination of the thieno[3,2-d]pyrimidin-4(3H)-one followed by nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of a 4-Chloro-thieno[3,2-d]pyrimidine Derivative

A suspension of a thieno[3,2-d]pyrimidin-4(3H)-one derivative (2 mmol) in phosphoryl chloride (10 mL) is heated at reflux for 4 hours. The excess phosphoryl chloride is removed under reduced pressure, and the residue is poured onto crushed ice. The resulting solid is collected by filtration, washed with water, and dried to give the 4-chloro derivative, which can be used in subsequent reactions without further purification.

Experimental Protocol: Synthesis of a 4-Amino-thieno[3,2-d]pyrimidine Derivative

A mixture of a 4-chloro-thieno[3,2-d]pyrimidine (1 mmol) and the desired amine (1.2 mmol) in isopropanol (10 mL) is heated at reflux for 3 hours. After cooling, the reaction mixture is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to afford the desired 4-amino-thieno[3,2-d]pyrimidine derivative.

Biological Activities and Structure-Activity Relationships

The thieno[3,2-d]pyrimidine scaffold has been extensively explored for its therapeutic potential, with a particular focus on anticancer and kinase inhibitory activities. This section summarizes key biological data and discusses important structure-activity relationships (SAR).

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have demonstrated potent antiproliferative activity against a wide range of cancer cell lines.[1][2][4] The mechanism of action often involves the inhibition of key cellular signaling pathways crucial for cancer cell growth and survival.

Table 1: Antiproliferative Activity of Selected Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 1 H4600.081[6]
HT-290.058[6]
MKN-450.18[6]
MDA-MB-2310.23[6]
Compound 2 A4311.4[4]
NCI-H19751.2[4]
Ramos0.6[4]
SNU-162.6[4]
Compound 3 MCF-70.43 - 1.31[7]
MDA-MB-2310.43 - 1.31[7]
Kinase Inhibitory Activity

The structural resemblance of the thieno[3,2-d]pyrimidine scaffold to the ATP-binding site of kinases has made it a fertile ground for the discovery of potent and selective kinase inhibitors.[8][9][10]

Table 2: Kinase Inhibitory Activity of Selected Thieno[3,2-d]pyrimidine Derivatives

CompoundKinase TargetIC50 (nM)Reference
Compound 4 PI3Kδ112[8]
BRD4-BD119[8]
Compound 5 FAK28.2[9]
Compound 6 JAK31.9[10]
Compound 7 JAK31.8[10]
Compound 8 JAK122[11]

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic pathways and a representative signaling pathway targeted by thieno[3,2-d]pyrimidine derivatives.

G cluster_0 Gewald Reaction cluster_1 Thieno[3,2-d]pyrimidine Core Synthesis cluster_2 Functionalization ketone Ketone/Aldehyde intermediate 2-Aminothiophene Precursor ketone->intermediate nitrile Active Methylene Nitrile nitrile->intermediate sulfur Sulfur sulfur->intermediate base Base base->intermediate precursor 2-Aminothiophene Precursor cyclization Cyclization precursor->cyclization one_carbon One-Carbon Synthon one_carbon->cyclization thienopyrimidine Thieno[3,2-d]pyrimidine Core cyclization->thienopyrimidine core Thieno[3,2-d]pyrimidine Core functionalization Functionalization (e.g., at C4) core->functionalization derivative Functionalized Derivative functionalization->derivative

Caption: General synthetic workflow for thieno[3,2-d]pyrimidine derivatives.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by thieno[3,2-d]pyrimidines.

Conclusion and Future Perspectives

The thieno[3,2-d]pyrimidine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its rich history, versatile synthesis, and broad spectrum of biological activities have fueled decades of research and development, leading to the discovery of numerous potent and selective therapeutic candidates. The journey from its conceptualization as a purine bioisostere to its current status as a privileged scaffold in drug discovery is a testament to the power of rational drug design.

Future research in this area will likely focus on several key aspects. The development of novel, more efficient, and sustainable synthetic methodologies will continue to be a priority, enabling the creation of even more diverse and complex derivatives. Furthermore, the exploration of novel biological targets for thieno[3,2-d]pyrimidine-based compounds will undoubtedly unveil new therapeutic opportunities. As our understanding of the intricate signaling networks that govern human health and disease continues to grow, the thieno[3,2-d]pyrimidine scaffold is poised to play an increasingly important role in the development of next-generation precision medicines. The continued investigation of this remarkable heterocyclic system holds immense promise for addressing unmet medical needs and improving human health.

References

The Rising Potential of Brominated Thienopyrimidines in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the thienopyrimidine scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1][2] The introduction of bromine atoms to this heterocyclic system has been shown to significantly modulate and enhance its biological profile, leading to the discovery of potent anticancer, antimicrobial, and kinase-inhibiting agents. This technical guide provides an in-depth analysis of the current research, quantitative data, experimental methodologies, and relevant cellular pathways associated with brominated thienopyrimidines, tailored for researchers, scientists, and professionals in drug development.

The thienopyrimidine core, a fusion of thiophene and pyrimidine rings, is a bioisostere of purine, allowing it to interact with a variety of biological targets.[1][3] Bromination of this scaffold can influence its electronic properties, lipophilicity, and binding interactions, often resulting in enhanced potency and selectivity.

Anticancer Activity: A Multi-Faceted Approach

Brominated thienopyrimidines have demonstrated significant antiproliferative activity against a range of cancer cell lines. This activity is often attributed to their ability to induce apoptosis, trigger oxidative stress, and cause mitotic catastrophe.[4]

A notable study highlighted a series of halogenated thieno[3,2-d]pyrimidines, where the presence of bromine was found to be crucial for antiproliferative activity against several cancer cell lines.[5] For instance, certain 7-bromo-thieno[3,2-d]pyrimidine derivatives have shown potent activity against leukemia, breast, and colon cancer cell lines.

dot

cluster_synthesis Synthesis of Brominated Thienopyrimidines cluster_bioactivity Biological Evaluation start Starting Materials (e.g., aminothiophene derivatives) cyclization Cyclization (e.g., with formamidine acetate) start->cyclization bromination Bromination (e.g., with liquid bromine) cyclization->bromination functionalization Further Functionalization bromination->functionalization final_compounds Brominated Thienopyrimidine Derivatives functionalization->final_compounds treatment Treatment with Brominated Thienopyrimidines final_compounds->treatment cell_lines Cancer Cell Lines (e.g., MCF7, HCT116) cell_lines->treatment assay Biological Assays (e.g., MTT, Kinase Inhibition) treatment->assay data Data Analysis (IC50, MIC values) assay->data

Caption: General workflow from synthesis to biological evaluation of brominated thienopyrimidines.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various brominated thienopyrimidine derivatives against different human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 14 MCF7 (Breast)22.12[6][7]
Compound 13 MCF7 (Breast)22.52[6][7]
Compound 9 MCF7 (Breast)27.83[6][7]
Compound 12 MCF7 (Breast)29.22[6][7]
Compound 10 MCF7 (Breast)34.64[6][7]
Compound 11 MCF7 (Breast)37.78[6][7]
Compound l MDA-MB-231 (Breast)27.6[8]
Compound 6j HCT116 (Colon)0.5 - 2[4]
Compound 6j OV2008 (Ovarian)0.5 - 2[4]
Compound 6j A2780 (Ovarian)-[4]
5-acetyl-4-amino-thiophene-3-carboxamide analogue 3 HepG2 (Liver)47.16 ± 0.12[9]
5-acetyl-4-amino-thiophene-3-carboxamide analogue 3 HCT-116 (Colon)37.63 ± 0.32[9]
5-acetyl-4-amino-thiophene-3-carboxamide analogue 3 MCF-7 (Breast)29.51 ± 0.47[9]

Kinase Inhibition: Targeting Key Signaling Pathways

A significant mechanism behind the anticancer effects of brominated thienopyrimidines is their ability to inhibit protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[3][10] The PI3K/mTOR and VEGFR signaling pathways are prominent targets.

A novel series of thienopyrimidines were discovered as highly potent and selective PI3K inhibitors.[11] These compounds demonstrated nanomolar PI3Kα inhibitory potency with over 100-fold selectivity against mTOR kinase.[11] Another study identified novel classes of thienopyrimidines as potent inhibitors of VEGFR-2 kinase.

dot

RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Brominated_Thienopyrimidine Brominated Thienopyrimidine Brominated_Thienopyrimidine->RTK inhibits Brominated_Thienopyrimidine->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by brominated thienopyrimidines.

Quantitative Kinase Inhibition Data

The following table summarizes the in vitro inhibitory activity of brominated thienopyrimidine derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Reference
6g PI3KαSubnanomolar[11]
6k PI3KαSubnanomolar[11]
Compound 10b PI3Kδ112 ± 8[12]
Compound 10b BRD4-BD119 ± 1[12]
Compound 5c Bcr/AblPotent[13]
Compound 5e Bcr/AblPotent[13]
Compound 6g Bcr/AblPotent[13]
Compound 9e Bcr/AblPotent[13]
Compound 9f Bcr/AblPotent[13]
Compound 10c Bcr/AblPotent[13]
Thienopyrimidine 1 VEGFR-2-

Antimicrobial Activity: A Broad Spectrum of Action

Brominated thienopyrimidines have also been investigated for their antimicrobial properties, exhibiting activity against both bacteria and fungi.[5][14][15] The introduction of a bromine atom has been shown to improve antifungal activity.[16]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected brominated thienopyrimidine derivatives.

Compound IDMicroorganismActivityReference
Halogenated compounds 1 & 2 Various fungiSelective activity[5]
Compound 8iii Staphylococcus aureusMIC: 250 µg/mL[15]
Compound 8iii Escherichia coliMIC: 125 µg/mL[15]
Compound 8iii Candida albicansMIC: 31.25 µg/mL[15]
Compound 8iii Candida parapsilosisMIC: 62.5 µg/mL[15]
Compound 12ii Staphylococcus aureusGood activity[15]
Compound 12ii Escherichia coliGood activity[15]
Compounds 8-13 BacteriaHigh activity[17]
Compounds 12b-18 FungiHigh activity[17]

Experimental Protocols

Synthesis of Brominated Thienopyrimidines

A general synthetic route involves the cyclization of a substituted 2-aminothiophene derivative with a suitable reagent like formamidine acetate to form the thienopyrimidine core.[11] This is followed by bromination, often using liquid bromine.[11] Further modifications can be introduced through various coupling reactions.

dot

cluster_synthesis Synthetic Protocol start 2-Aminothiophene Derivative cyclization Cyclization start->cyclization reagent1 Formamidine Acetate reagent1->cyclization thienopyrimidine Thienopyrimidine Core cyclization->thienopyrimidine bromination Bromination thienopyrimidine->bromination reagent2 Liquid Bromine reagent2->bromination bromo_thienopyrimidine Brominated Thienopyrimidine bromination->bromo_thienopyrimidine coupling Coupling Reaction bromo_thienopyrimidine->coupling reagent3 Coupling Partners (e.g., Boronic Acids) reagent3->coupling final_product Functionalized Brominated Thienopyrimidine coupling->final_product

Caption: A representative synthetic pathway for functionalized brominated thienopyrimidines.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the brominated thienopyrimidine compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[6][9]

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

  • Kinase Reaction: The kinase, substrate, ATP, and the test compound (brominated thienopyrimidine) are incubated together.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP through a luciferase reaction.

  • Luminescence Measurement: The luminescence signal, which is proportional to the ADP concentration and thus the kinase activity, is measured using a luminometer.[13]

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A specific concentration of the brominated thienopyrimidine solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.[14]

Conclusion

Brominated thienopyrimidines represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, kinase inhibitory, and antimicrobial agents warrants further investigation. The structure-activity relationship studies indicate that the position and nature of substituents on the thienopyrimidine core, in addition to the bromine atom, play a critical role in determining their biological profile. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel therapeutics for a range of diseases.

References

Safety and Handling of 7-Bromothieno[3,2-d]pyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for 7-Bromothieno[3,2-d]pyrimidin-4-amine (CAS: 1318133-32-2). The information presented is compiled from available chemical safety data for the compound and its structural analogs. This document is intended to support laboratory safety protocols and to ensure the responsible handling of this chemical.

Chemical and Physical Properties

This compound is a heterocyclic organic compound with a thieno-pyrimidine core structure.[1] It is of interest in medicinal chemistry and drug development due to its potential biological activity.[1] The bromine atom at the 7-position and the amino group at the 4-position are key features that influence its reactivity and potential interactions with biological targets.[1]

PropertyValueSource
Molecular Formula C₆H₄BrN₃S[1][2][3]
Molecular Weight 230.08 - 230.09 g/mol [1][2][3]
CAS Number 1318133-32-2[2][3]
Appearance Not explicitly stated, likely a solid.
Purity ≥97%[3]
Density (Analog) 2.185 g/cm³ (for 7-Bromothieno[3,2-d]pyrimidin-4(1H)-one)[4]
Solubility Soluble in polar solvents.[5]

Hazard Identification and Safety Precautions

General Handling Precautions:

  • Work in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[4]

  • Wear appropriate personal protective equipment (PPE), including suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles with side-shields.[4]

  • Avoid contact with skin and eyes.[4]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]

  • Handle in accordance with good industrial hygiene and safety practices.[4]

Experimental Protocols and Handling Procedures

Storage

Proper storage is crucial to maintain the integrity and stability of this compound.

Storage ConditionRecommendationSource
Temperature Room temperature.[2][3][6]
Atmosphere Store under an inert atmosphere.[6]
Container Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
Light Keep in a dark place.[6]
Incompatibilities Store apart from foodstuff containers or incompatible materials.[4]
Accidental Release Measures

In the event of a spill or leak, the following measures should be taken:

  • Personal Precautions:

    • Avoid dust formation.[4]

    • Avoid breathing mist, gas, or vapors.[4]

    • Use personal protective equipment, including chemical-impermeable gloves.[4]

    • Ensure adequate ventilation.[4]

    • Remove all sources of ignition.[4]

    • Evacuate personnel to safe areas and keep people away from and upwind of the spill.[4]

  • Environmental Precautions:

    • Prevent further leakage or spillage if it is safe to do so.[4]

    • Do not let the chemical enter drains, as discharge into the environment must be avoided.[4]

  • Containment and Cleaning Up:

    • Collect and arrange for disposal.[4]

    • Keep the chemical in suitable, closed containers for disposal.[4]

    • Use spark-proof tools and explosion-proof equipment.[4]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[4]

First-Aid Measures
Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Reactivity and Stability

  • Reactivity: The bromine atom at the 7-position provides a reactive site for further functionalization, such as substitution reactions with nucleophiles like amines or thiols.[7]

  • Chemical Stability: No data is available on the specific chemical stability of this compound, but proper storage in a dry, cool, and dark place under an inert atmosphere is recommended to prevent degradation.[6]

  • Hazardous Decomposition Products: No data available.

Toxicological Information

There is no specific toxicological data available for this compound in the provided search results. As with any research chemical with unknown toxicological properties, it should be handled as potentially hazardous.

Disposal Considerations

  • Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.[4]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. Controlled incineration with flue gas scrubbing is possible for combustible packaging materials.[4]

Visualized Workflows

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of chemical compounds like this compound.

Safe Chemical Handling Workflow A Receipt and Verification B Log into Inventory A->B Inspect C Proper Storage (Cool, Dry, Dark, Inert) B->C Store D Risk Assessment (Review SDS/Literature) C->D Before Use E Don Personal Protective Equipment (PPE) D->E Mandatory F Chemical Handling (Weighing, Reaction Setup) E->F Proceed G Proper Waste Segregation (Solid, Liquid, Sharps) F->G During & After Use H Decontamination of Work Area and Glassware F->H Post-Experiment I Secure Waste Storage G->I Contain H->C Return Unused Chemical J Scheduled Waste Disposal (Certified Vendor) I->J Final Step

Caption: A workflow for the safe handling of research chemicals.

Disclaimer: This document is intended for informational purposes only and is based on currently available data for this compound and its analogs. It is not a substitute for a comprehensive risk assessment and the user's professional judgment. Always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use and adhere to all applicable local, state, and federal regulations.

References

Material Safety Data Sheet (MSDS) for 7-Bromothieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the

This document provides a comprehensive overview of the safety, handling, and property information for 7-Bromothieno[3,2-d]pyrimidin-4-amine, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identification

This section details the fundamental identification characteristics of the substance.

IdentifierValue
Chemical Name This compound
CAS Number 1318133-32-2[1][2][3]
Molecular Formula C6H4BrN3S[3][4]
Molecular Weight 230.09 g/mol [3][4][5]
Synonyms 4-Amino-7-bromo-thieno[3,2-d]pyrimidine[5]

Hazard Identification

This section outlines the potential hazards associated with this compound as identified in safety data sheets.

GHS Pictograms:

Signal Word: Warning[4]

Hazard Statements:

  • H302: Harmful if swallowed[4]

  • H315: Causes skin irritation[4]

  • H319: Causes serious eye irritation[4]

  • H332: Harmful if inhaled[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

  • P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]

First-Aid Measures

This section provides guidance on immediate medical care for exposure to the chemical.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[7]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[7]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[7]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Fire-Fighting Measures

This section describes the appropriate measures for extinguishing fires involving this chemical.

AspectRecommendation
Suitable Extinguishing Media Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
Specific Hazards No data available.
Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.[7]

Accidental Release Measures

This section provides procedures for responding to accidental releases of the chemical.

AspectProcedure
Personal Precautions Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation.[7]
Environmental Precautions Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[7]
Containment and Cleaning Collect and arrange disposal. Sweep up and shovel into suitable containers for disposal.[8][9]

Handling and Storage

This section details safe handling and storage practices.

AspectRecommendation
Safe Handling Handling in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[7]
Storage Conditions Store the container tightly closed in a dry, cool and well-ventilated place. Keep in dark place, inert atmosphere, room temperature.[4][7]

Exposure Controls/Personal Protection

This section outlines the necessary personal protective equipment (PPE) to minimize exposure.

ControlSpecification
Engineering Controls Ensure adequate ventilation. Handle in accordance with good industrial hygiene and safety practice.[7]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.[7]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

Physical and Chemical Properties

This section presents the physical and chemical property data available for this compound.

PropertyValue
Molecular Weight 230.09 g/mol [3][4][5]
Appearance Solid (based on handling instructions)
Purity ≥97%[3]

Stability and Reactivity

This section provides information on the chemical stability and reactivity of the substance.

AspectInformation
Reactivity No data available.
Chemical Stability Stable under recommended storage conditions.
Incompatible Materials Strong oxidizing agents.[8]
Hazardous Decomposition Products Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen bromide.

Toxicological Information

This section summarizes the available toxicological data.

EffectInformation
Acute Toxicity Harmful if swallowed. Harmful if inhaled.[4]
Skin Corrosion/Irritation Causes skin irritation.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[4]
Carcinogenicity The toxicological properties have not been fully investigated.[8][10]

Experimental Protocols

Detailed experimental protocols for the generation of the data presented in this MSDS are not publicly available from the consulted sources. The information is based on declarations from chemical suppliers.

Visualizations

Safety_Handling_Workflow cluster_assessment Hazard Assessment cluster_response Emergency Response cluster_prevention Preventative Measures cluster_disposal Disposal Identification 1. Identification (CAS: 1318133-32-2) Hazard_ID 2. Hazard Identification (Warning: H302, H315, H319, H332) Identification->Hazard_ID First_Aid 3. First-Aid Measures (Inhalation, Skin, Eye, Ingestion) Hazard_ID->First_Aid Fire_Fighting 4. Fire-Fighting (Dry chemical, CO2, Foam) Hazard_ID->Fire_Fighting Accidental_Release 5. Accidental Release (Ventilate, Contain, Collect) Hazard_ID->Accidental_Release Handling_Storage 6. Handling & Storage (Ventilated, Cool, Dry, Dark) Hazard_ID->Handling_Storage Exposure_Controls 7. Exposure Controls/PPE (Goggles, Gloves, Respirator) Hazard_ID->Exposure_Controls Disposal_Considerations 8. Disposal (Licensed chemical destruction plant) Accidental_Release->Disposal_Considerations Handling_Storage->Disposal_Considerations

Caption: Logical workflow for the safe handling of this compound.

Melting_Point_Determination cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Recording start Start: Obtain Sample grind Grind to a fine powder start->grind pack Pack into capillary tube grind->pack place Place in melting point apparatus pack->place heat Heat at a controlled rate place->heat observe Observe for phase transition heat->observe record Record temperature range (onset to complete liquefaction) observe->record end End: Melting Point Determined record->end

Caption: Conceptual workflow for determining the melting point of a solid chemical compound.

References

Methodological & Application

Synthesis of 7-Bromothieno[3,2-d]pyrimidin-4-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-Bromothieno[3,2-d]pyrimidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthetic route described herein is a robust multi-step process commencing from commercially available starting materials.

Introduction

Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds of significant interest in pharmaceutical research due to their structural analogy to purines, enabling them to interact with a variety of biological targets. The title compound, this compound, serves as a key intermediate for the development of novel therapeutics, including kinase inhibitors and other targeted agents. The bromine atom at the 7-position provides a convenient handle for further functionalization via cross-coupling reactions, allowing for the exploration of a diverse chemical space. This protocol outlines a reliable synthetic pathway from 3-aminothiophene-2-carboxamide.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a four-step sequence involving cyclization, bromination, chlorination, and amination.

SynthesisWorkflow A 3-Aminothiophene-2-carboxamide B 3H-Thieno[3,2-d]pyrimidin-4-one A->B Formamide, 180 °C C 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one B->C Bromine, Acetic Acid D 7-Bromo-4-chlorothieno[3,2-d]pyrimidine C->D POCl3, Heat E This compound D->E Ammonia, Solvent

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3H-Thieno[3,2-d]pyrimidin-4-one

This step involves the cyclization of 3-aminothiophene-2-carboxamide with formamide to construct the pyrimidinone ring.

Materials:

  • 3-Aminothiophene-2-carboxamide

  • Formamide

Procedure:

  • In a round-bottom flask, dissolve 3-aminothiophene-2-carboxamide (1.0 eq) in formamide (3-5 mL per gram of starting material).

  • Heat the reaction mixture to 180 °C and maintain for 5 hours.

  • Allow the mixture to cool to room temperature, during which a precipitate will form.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 3H-thieno[3,2-d]pyrimidin-4-one as a solid.

Step 2: Synthesis of 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one

This step introduces the bromine atom at the 7-position of the thiophene ring through electrophilic bromination.

Materials:

  • 3H-Thieno[3,2-d]pyrimidin-4-one

  • Glacial Acetic Acid

  • Bromine

Procedure:

  • Suspend 3H-thieno[3,2-d]pyrimidin-4-one (1.0 eq) in glacial acetic acid.

  • To the stirred suspension, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water to remove any remaining acid.

  • Dry the product under vacuum to afford 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one.

Step 3: Synthesis of 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

The hydroxyl group of the pyrimidinone is converted to a chloro group, which is a good leaving group for the subsequent amination step.

Materials:

  • 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as catalyst)

Procedure:

  • In a flask equipped with a reflux condenser, suspend 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (5-10 mL per gram of starting material).

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue slowly onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7-Bromo-4-chlorothieno[3,2-d]pyrimidine.

Step 4: Synthesis of this compound

The final step is a nucleophilic aromatic substitution to introduce the amine group at the 4-position.

Materials:

  • 7-Bromo-4-chlorothieno[3,2-d]pyrimidine

  • Ammonia solution (e.g., 7N in Methanol or aqueous ammonia)

  • Solvent (e.g., Methanol, Dioxane)

Procedure:

  • Dissolve 7-Bromo-4-chlorothieno[3,2-d]pyrimidine (1.0 eq) in a suitable solvent such as methanol or dioxane in a sealed tube or pressure vessel.

  • Add an excess of ammonia solution (e.g., 7N methanolic ammonia, 5-10 eq).

  • Heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.[1]

Data Presentation

The following table summarizes the expected yields and key physical data for the intermediates and the final product.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical Appearance
13H-Thieno[3,2-d]pyrimidin-4-oneC₆H₄N₂OS152.1785-95Off-white solid
27-Bromo-3H-thieno[3,2-d]pyrimidin-4-oneC₆H₃BrN₂OS231.0680-90Light brown solid
37-Bromo-4-chlorothieno[3,2-d]pyrimidineC₆H₂BrClN₂S249.5175-85Yellow solid
4This compoundC₆H₄BrN₃S230.0970-85White to pale yellow solid

Signaling Pathway and Logical Relationships

The synthesis follows a logical progression of functional group transformations to build the target molecule from a readily available thiophene derivative.

LogicalFlow Start Starting Material: 3-Aminothiophene-2-carboxamide Step1 Step 1: Cyclization (Formation of Pyrimidinone Ring) Start->Step1 Intermediate1 Intermediate 1: 3H-Thieno[3,2-d]pyrimidin-4-one Step1->Intermediate1 Step2 Step 2: Electrophilic Bromination (Introduction of Bromine) Intermediate1->Step2 Intermediate2 Intermediate 2: 7-Bromo-3H-thieno[3,2-d]pyrimidin-4-one Step2->Intermediate2 Step3 Step 3: Chlorination (Activation for Nucleophilic Substitution) Intermediate2->Step3 Intermediate3 Intermediate 3: 7-Bromo-4-chlorothieno[3,2-d]pyrimidine Step3->Intermediate3 Step4 Step 4: Amination (Introduction of Amino Group) Intermediate3->Step4 FinalProduct Final Product: This compound Step4->FinalProduct

Caption: Logical flow of the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described methods are scalable and utilize readily available reagents, making this synthetic route amenable to both academic research and industrial drug development settings. The provided data and workflow diagrams offer a clear guide for the successful preparation of this important chemical intermediate.

References

Buchwald-Hartwig amination of 7-Bromothieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the palladium-catalyzed C-N cross-coupling of 7-Bromothieno[3,2-d]pyrimidin-4-amine, a key transformation for the synthesis of novel compounds in drug discovery and materials science. This document provides a detailed protocol and application notes for researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly for the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1][2] The thieno[3,2-d]pyrimidine core is a significant scaffold in medicinal chemistry, appearing in a variety of biologically active compounds, including kinase inhibitors for potential anti-cancer therapies.[3][4][5] The ability to functionalize the 7-position of this heterocyclic system via Buchwald-Hartwig amination allows for the generation of diverse libraries of molecules for structure-activity relationship (SAR) studies.[4][6]

This application note provides a representative protocol for the with various amines. While specific data for this exact substrate is not extensively published, the provided methodologies are based on established procedures for structurally similar heteroaryl bromides.[7][8][9]

General Reaction Scheme

The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Figure 1: General scheme for the .

Key Reaction Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key components:

  • Palladium Source : Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common precatalysts.[7][10] The active catalyst is a Pd(0) species, which is formed in situ if a Pd(II) source is used.[10][11]

  • Ligand : Bulky, electron-rich phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[7][10] Ligands such as XPhos, RuPhos, and Josiphos-based ligands have shown great success with heteroaryl halides.[7][12] For some substrates, bidentate ligands like BINAP or Xantphos can also be effective.[2][9]

  • Base : A non-nucleophilic base is required to deprotonate the amine coupling partner.[10] Strong bases like sodium tert-butoxide (NaOt-Bu) are frequently used.[7][8] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed for base-sensitive substrates.[7][9]

  • Solvent : Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the base and deactivation of the catalyst.[1]

  • Temperature : Reactions are generally heated, often between 80-120 °C, to ensure a reasonable reaction rate.[1][9]

Data Presentation

The following table summarizes representative conditions for the Buchwald-Hartwig amination of various heteroaryl bromides that are structurally analogous to the target substrate. These examples can serve as a starting point for reaction optimization.

EntryHeteroaryl BromideAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
16-Bromo-2-(tert-butylamino)thieno[3,2-d]pyrimidin-4(3H)-oneMorpholinePd₂(dba)₃ (4)XPhos (8)NaOt-Bu (5)Toluene10070[8]
27-Bromothieno[2,3-b]pyrazine-6-carboxylate4-FluoroanilinePd(OAc)₂ (6)rac-BINAP (8)Cs₂CO₃ (2)Toluene10090[9]
32-BromothiopheneAnilinePd₂(dba)₃ (1)Ligand 4* (4)NaOt-Bu (1.4)Toluene10098[7]
45-Bromoindole (N-H free)MorpholinePd₂(dba)₃ (2)Ligand 4* (8)NaOt-Bu (1.4)Toluene10095[7]
57-Bromothieno[2,3-b]pyrazine-6-carboxylate2,4-DimethoxyanilinePd(OAc)₂ (6)rac-BINAP (8)Cs₂CO₃ (2)Toluene10085[9]
Ligand 4 refers to 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) as described in the reference.

Experimental Protocols

This section provides a detailed, representative protocol for the with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (Brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

Procedure:

  • Reaction Setup : To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02-0.04 equiv), and XPhos (0.04-0.08 equiv) under an inert atmosphere (Argon or Nitrogen).[1][7][8]

  • Reagent Addition : Seal the vessel. Evacuate and backfill with the inert gas three times.[1] Through a septum, add anhydrous toluene, followed by the dropwise addition of morpholine (1.2 equiv) via syringe.

  • Reaction : Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[1]

  • Monitoring : Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[1]

  • Extraction : Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.[1]

  • Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure 7-(morpholino)thieno[3,2-d]pyrimidin-4-amine.

  • Characterization : Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows associated with the protocol.

G cluster_reactants Reactants & Catalysts cluster_process Reaction Conditions A This compound I Buchwald-Hartwig Cross-Coupling A->I B Amine (e.g., Morpholine) B->I C Pd Precatalyst (e.g., Pd₂(dba)₃) C->I D Phosphine Ligand (e.g., XPhos) D->I E Base (e.g., NaOt-Bu) E->I F Anhydrous Solvent (Toluene) F->I G Inert Atmosphere (Argon/Nitrogen) G->I H Heat (100-110 °C) H->I J 7-Aminated Thieno[3,2-d]pyrimidine (Product) I->J G start_end start_end process process io io decision decision result result A Start B Combine Reactants, Base, Catalyst & Ligand in Vial A->B C Inert Atmosphere Purge (Evacuate/Backfill x3) B->C D Add Anhydrous Solvent & Amine C->D E Heat Reaction Mixture (100-110 °C, 12-24h) D->E F Monitor Progress (TLC / LC-MS) E->F G Reaction Complete? F->G G->E No H Cool to RT & Quench (aq. NH₄Cl) G->H Yes I Aqueous Work-up (EtOAc, H₂O, Brine) H->I J Dry, Filter & Concentrate Organic Phase I->J K Purify by Column Chromatography J->K L Characterize Product (NMR, HRMS) K->L M End L->M

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 7-Bromothieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 7-Bromothieno[3,2-d]pyrimidin-4-amine. This versatile building block is of significant interest in medicinal chemistry due to the structural similarity of the thieno[3,2-d]pyrimidine core to purines, making it a privileged scaffold in the development of kinase inhibitors and other therapeutic agents. The bromine atom at the 7-position serves as a key handle for introducing molecular diversity through various cross-coupling reactions.

Overview of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the most relevant transformations include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, enabling the introduction of a wide range of substituents at the 7-position.

Cross_Coupling_Overview cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions reactant This compound suzuki Suzuki-Miyaura (+ R-B(OR)2) reactant->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (+ R-NH2) reactant->buchwald Pd Catalyst, Base sonogashira Sonogashira (+ R-C≡CH) reactant->sonogashira Pd/Cu Catalyst, Base heck Heck (+ Alkene) reactant->heck Pd Catalyst, Base product 7-Substituted-thieno[3,2-d]pyrimidin-4-amines suzuki->product buchwald->product sonogashira->product heck->product

Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the bromo-substrate with an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.

Data Presentation
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O1001685
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane901292
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O1101878
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar heterocyclic systems.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DME)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

  • Add the solvent system (e.g., Dioxane/H₂O 4:1, 10 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time (12-18 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic acid - Base - Pd Catalyst start->reagents solvent Add Solvent System (e.g., Dioxane/H2O) reagents->solvent degas Degas with Inert Gas solvent->degas heat Heat and Stir (90-110°C, 12-18h) degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Work-up: - Cool - Dilute - Wash monitor->workup purify Purification: - Dry - Concentrate - Column Chromatography workup->purify end End (7-Arylthieno[3,2-d]pyrimidin-4-amine) purify->end

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the bromo-substrate with a primary or secondary amine. This is a key reaction for synthesizing libraries of substituted amines.

Data Presentation
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuDioxane1001888
2AnilinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃Toluene1102475
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Toluene1002082
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on conditions developed for a similar 6-bromothienopyrimidinone scaffold.[3]

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, RuPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.

  • Add the solvent (e.g., Dioxane) and stir for 10 minutes to form the active catalyst.

  • In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and the base (2.0 mmol).

  • Transfer the catalyst solution to the flask containing the reactants.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring for the specified time (18-24 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Buchwald_Hartwig_Workflow start Start catalyst_prep Prepare Catalyst Solution: - Pd Precatalyst - Phosphine Ligand - Anhydrous Solvent start->catalyst_prep reactants Combine Reactants: - this compound - Amine - Base start->reactants combine Add Catalyst Solution to Reactants catalyst_prep->combine reactants->combine heat Heat and Stir (100-110°C, 18-24h) combine->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Work-up: - Cool - Quench - Extract monitor->workup purify Purification: - Dry - Concentrate - Column Chromatography workup->purify end End (7-Amino-thieno[3,2-d]pyrimidin-4-amine) purify->end

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the bromo-substrate and a terminal alkyne, which is valuable for creating extended π-systems or introducing a handle for further transformations like click chemistry.

Data Presentation
EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)5Et₃NTHF601280
2TrimethylsilylacetylenePd(PPh₃)₄ (5)10i-Pr₂NHDMF801085
31-HeptynePd(dppf)Cl₂ (3)5Et₃NToluene701677
Experimental Protocol: Sonogashira Coupling

This is a general protocol based on Sonogashira couplings of other bromo-heterocycles.[4]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add the anhydrous solvent (e.g., THF, 10 mL).

  • Add the amine base (e.g., Et₃N, 2.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 60-80 °C) for the specified time (10-16 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction involves the coupling of the bromo-substrate with an alkene to form a substituted alkene, providing a method for C-C bond formation and vinylation of the thienopyrimidine core.

Data Presentation
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)P(o-tolyl)₃ (10)Et₃NDMF1002470
2n-Butyl acrylatePd(OAc)₂ (5)-NaOAcDMA1201875
3CyclohexenePdCl₂(PPh₃)₂ (4)-K₂CO₃NMP1102465
Experimental Protocol: Heck Reaction

This is a generalized protocol for the Heck reaction.

Materials:

  • This compound

  • Alkene (1.5 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Optional: Phosphine ligand (e.g., P(o-tolyl)₃) (4-10 mol%)

  • Base (e.g., Et₃N, NaOAc, K₂CO₃) (1.5-2.5 equivalents)

  • Polar aprotic solvent (e.g., DMF, DMA, NMP)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol, 5 mol%), the optional ligand, and the base (e.g., Et₃N, 2.0 mmol).

  • Add the polar aprotic solvent (e.g., DMF, 8 mL) and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring for the specified time (18-24 h).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

References

Application Notes and Protocols: Synthesis of 7-Arylthieno[3,2-d]pyrimidin-4-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of a library of 7-arylthieno[3,2-d]pyrimidin-4-amine analogs. This class of compounds is of significant interest in drug discovery, particularly as kinase inhibitors. The described methodology employs a solution-phase parallel synthesis strategy, allowing for the efficient generation of a diverse range of derivatives.

The synthetic approach commences with the construction of the core thieno[3,2-d]pyrimidine scaffold, followed by sequential functionalization at the 4- and 7-positions. A key intermediate, 7-bromo-4-chlorothieno[3,2-d]pyrimidine, is synthesized and subsequently elaborated through nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions.

Experimental Workflow

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Diversification A 3-Aminothiophene- 2-carboxamide B Thieno[3,2-d]pyrimidin- 4(3H)-one A->B Formamide, Cyclization C 7-Bromo-thieno[3,2-d]pyrimidin- 4(3H)-one B->C Bromine D 7-Bromo-4-chlorothieno- [3,2-d]pyrimidine C->D POCl3 E N-Aryl-7-bromothieno[3,2-d] -pyrimidin-4-amine D->E R1-NH2 (Aromatic Amines), i-PrOH, 60°C F 7-Arylthieno[3,2-d]pyrimidin- 4-amine Library E->F R2-B(OH)2 (Arylboronic acid), Pd(PPh3)4, NaHCO3, DME

Application Notes and Protocols for Microwave-Assisted Synthesis of Thieno[3,2-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention from the medicinal chemistry community. Their structural resemblance to purines allows them to interact with a variety of biological targets, exhibiting a broad spectrum of activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] The thieno[3,2-d]pyrimidine scaffold is a key component in the design of kinase inhibitors and other therapeutic agents.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient technique for the synthesis of these and other heterocyclic compounds.[3][4][5] This method offers several advantages over conventional heating, including dramatically reduced reaction times, increased product yields, and enhanced purity.[4][6] The mechanism of microwave heating involves direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[6][7][8] This application note provides detailed protocols for the microwave-assisted synthesis of various thieno[3,2-d]pyrimidine derivatives.

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis provides a number of benefits for the preparation of thieno[3,2-d]pyrimidine derivatives:

  • Increased Reaction Rates: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.[6][7]

  • Higher Yields: Microwave synthesis frequently leads to higher isolated yields of the desired products.[4]

  • Improved Purity: The rapid and uniform heating can minimize the formation of byproducts, simplifying purification.[4][6]

  • Energy Efficiency: Microwaves heat the reactants directly, leading to a more efficient use of energy compared to conventional heating methods.[8][9]

  • Green Chemistry: Shorter reaction times and often the ability to use less solvent align with the principles of green chemistry.[3][9]

Experimental Protocols

This section details the microwave-assisted synthesis of various thieno[3,2-d]pyrimidine derivatives.

Protocol 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones from 2-Aminothiophene-3-carboxylates

This protocol describes the cyclization of a 2-aminothiophene-3-carboxylate with formic acid under microwave irradiation to yield a thieno[3,2-d]pyrimidin-4-one.

Experimental Workflow

G reagents 2-Aminothiophene-3-carboxylate Formic Acid reaction_mixture Reaction Mixture reagents->reaction_mixture mw_reactor Microwave Reactor workup Work-up (Cooling, Precipitation, Filtration) mw_reactor->workup reaction_mixture->mw_reactor purification Purification workup->purification product Thieno[3,2-d]pyrimidin-4-one purification->product

Caption: Workflow for the synthesis of thieno[3,2-d]pyrimidin-4-ones.

Materials:

  • Methyl 2-amino-5-arylthiophene-3-carboxylate

  • Formic acid

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the 3-amino-5-arylthiophene amide (1.0 mmol) and formic acid (5.0 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant power of 80 W and a temperature of 100°C for 30 minutes.[10]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the thieno[3,2-d]pyrimidin-4-one.

Protocol 2: Synthesis of 4-Chloro-thieno[3,2-d]pyrimidines

This protocol outlines the conversion of thieno[3,2-d]pyrimidin-4-ones to their corresponding 4-chloro derivatives using phosphorus oxychloride under microwave irradiation.

Experimental Workflow

G start_material Thieno[3,2-d]pyrimidin-4-one reaction_mixture Reaction Mixture start_material->reaction_mixture reagents Phosphorus Oxychloride (POCl3) reagents->reaction_mixture mw_reactor Microwave Reactor workup Work-up (Quenching, Extraction) mw_reactor->workup reaction_mixture->mw_reactor purification Purification (Column Chromatography) workup->purification product 4-Chloro-thieno[3,2-d]pyrimidine purification->product

Caption: Workflow for the synthesis of 4-chloro-thieno[3,2-d]pyrimidines.

Materials:

  • Thieno[3,2-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a microwave-safe reaction vessel, add the thieno[3,2-d]pyrimidin-4-one (1.0 mmol) and phosphorus oxychloride (5.0 mL).

  • Seal the vessel and irradiate in the microwave reactor at a specified power and temperature for a short duration (e.g., 120°C for 10 minutes).

  • After cooling, carefully quench the reaction mixture by slowly adding it to crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-chloro-thieno[3,2-d]pyrimidine.

Protocol 3: Synthesis of N-Substituted-thieno[3,2-d]pyrimidin-4-amines

This protocol describes the nucleophilic substitution of 4-chloro-thieno[3,2-d]pyrimidines with various amines under microwave irradiation.

Experimental Workflow

G start_material 4-Chloro-thieno[3,2-d]pyrimidine reaction_mixture Reaction Mixture start_material->reaction_mixture reagents Primary/Secondary Amine Solvent (e.g., DMF) reagents->reaction_mixture mw_reactor Microwave Reactor workup Work-up (Addition of Water, Extraction) mw_reactor->workup reaction_mixture->mw_reactor purification Purification workup->purification product N-Substituted-thieno[3,2-d]pyrimidin-4-amine purification->product

Caption: Workflow for the synthesis of N-substituted-thieno[3,2-d]pyrimidin-4-amines.

Materials:

  • 4-Chloro-thieno[3,2-d]pyrimidine

  • Appropriate primary or secondary amine

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • In a microwave-safe reaction vessel, dissolve the 4-chloro-thieno[3,2-d]pyrimidine (1.0 mmol) in DMF (4 mL).

  • Add the desired amine (1.2 mmol) to the solution.

  • Seal the vessel and irradiate in the microwave reactor at 100°C and 80 W for 30 minutes.[10]

  • After cooling, add water to the reaction mixture to precipitate the product or to facilitate extraction.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).[10]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted synthesis of thieno[3,2-d]pyrimidine derivatives based on literature data.

Table 1: Microwave-Assisted Synthesis of Thieno[3,2-d]pyrimidin-4-ones

Starting MaterialReagentSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
3-Amino-5-arylthiophene amideFormic acidNone8010030High[10]
2-Aminothiophene-3-carboxylateFormamideAcetic acid30013010Good[11]

Table 2: Microwave-Assisted Synthesis of 4-Substituted Thieno[3,2-d]pyrimidines

Starting MaterialReagentSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
Thieno[3,2-d]pyrimidin-4-onePOCl₃None-12010-This Protocol
4-Chloro-thieno[3,2-d]pyrimidine3-MethoxybenzylamineDMF8010030-[10]
4-Chloro-thieno[3,2-d]pyrimidineVarious AminesDMF---87[12]

Signaling Pathways and Biological Relevance

Thieno[3,2-d]pyrimidine derivatives have been investigated for their potential to inhibit various signaling pathways implicated in diseases like cancer. For instance, certain derivatives have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.

G thieno_pyrimidine Thieno[3,2-d]pyrimidine Derivative cdk Cyclin-Dependent Kinase (CDK) thieno_pyrimidine->cdk Inhibits apoptosis Apoptosis thieno_pyrimidine->apoptosis Induces cell_cycle Cell Cycle Progression cdk->cell_cycle Promotes

References

Application Notes & Protocols: Developing Kinase Inhibitor Libraries Using the Thienopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, demonstrating significant therapeutic potential, particularly in oncology. Its unique bicyclic heterocyclic structure provides a versatile platform for chemical modification, enabling the fine-tuning of inhibitory activity and selectivity against a wide range of protein kinases. This document provides detailed application notes and experimental protocols for the development of kinase inhibitor libraries based on the thienopyrimidine core.

Overview of the Thienopyrimidine Scaffold

Thienopyrimidines are bicyclic heteroaromatic compounds that structurally resemble purines, allowing them to effectively compete with ATP for the kinase active site.[1][2] This scaffold has been successfully utilized to develop inhibitors for various kinases, including but not limited to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Aurora kinases.[3][4][5] Several thienopyrimidine-based compounds have advanced into clinical trials, underscoring the therapeutic relevance of this chemical class.[2]

Design and Synthesis of Thienopyrimidine Libraries

The synthesis of thienopyrimidine libraries often starts from a substituted thiophene precursor, followed by the construction of the pyrimidine ring. A common strategy involves the cyclization of an aminothiophene derivative with a suitable one-carbon synthon.

General Synthetic Scheme

A representative synthetic approach to a thienopyrimidine core is outlined below. This method allows for the introduction of diversity at various positions of the scaffold.

G cluster_0 Synthesis of Thienopyrimidine Core Start Substituted Thiophene Step1 Cyclization with Formamidine Acetate Start->Step1 Step2 Halogenation (e.g., Bromination) Step1->Step2 Step3 Key Intermediate (e.g., 6-bromo-4-iodothienopyrimidine) Step2->Step3 Step4 Suzuki Coupling with Boronic Acids Step3->Step4 Final Thienopyrimidine Library Step4->Final

Caption: General synthetic workflow for a thienopyrimidine library.

Detailed Synthetic Protocol: Preparation of a 4-substituted Thieno[2,3-d]pyrimidine Library

This protocol provides a general method for the synthesis of a library of thienopyrimidine derivatives, which can be adapted based on the desired substitutions.

Materials:

  • Substituted 2-amino-3-cyanothiophene

  • Formamidine acetate

  • N-Bromosuccinimide (NBS)

  • Phosphorus oxychloride (POCl3)

  • Sodium iodide (NaI)

  • Various aryl or heteroaryl boronic acids

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Solvents (e.g., DMF, Dioxane, Water)

Procedure:

  • Cyclization: Reflux a mixture of the substituted 2-amino-3-cyanothiophene and formamidine acetate in a suitable solvent like ethanol to form the thienopyrimidine core.[4]

  • Bromination: Treat the resulting thienopyrimidine with N-Bromosuccinimide in a solvent such as chloroform to obtain the brominated intermediate.[4]

  • Iodination: React the brominated compound with phosphorus oxychloride followed by sodium iodide to yield the key 6-bromo-4-iodothienopyrimidine intermediate.[4]

  • Suzuki Coupling: In a reaction vessel, combine the 6-bromo-4-iodothienopyrimidine intermediate, an appropriate boronic acid, a palladium catalyst, and a base in a mixture of solvents like dioxane and water. Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography to obtain the desired substituted thienopyrimidine derivative.

Biological Evaluation of Thienopyrimidine Inhibitors

The inhibitory activity of the synthesized compounds against specific kinases is a critical step in the drug discovery process. In vitro kinase inhibition assays are commonly employed for this purpose.

In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol outlines a general procedure for determining the IC50 values of thienopyrimidine compounds against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Thienopyrimidine compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the thienopyrimidine compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the assay buffer, the kinase, and the specific substrate.

  • Inhibitor Addition: Add the diluted thienopyrimidine compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Add the luminescent detection reagent to stop the reaction and generate a signal proportional to the amount of ATP remaining.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_1 Kinase Inhibition Assay Workflow Start Prepare Compound Dilutions Step1 Dispense Kinase, Substrate, and Buffer Start->Step1 Step2 Add Test Compounds Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Incubate at Room Temperature Step3->Step4 Step5 Add Luminescent Detection Reagent Step4->Step5 Step6 Measure Luminescence Step5->Step6 Final Calculate IC50 Values Step6->Final

Caption: Experimental workflow for a luminescence-based kinase inhibition assay.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative thienopyrimidine compounds against various kinases and cancer cell lines as reported in the literature.

Table 1: Inhibitory Activity of Thienopyrimidine Derivatives against Kinases

CompoundTarget KinaseIC50 (nM)Reference
6g PI3Kα2.07[4]
6k PI3Kα2.94[4]
9a PI3Kα9470[6]
Ff-35 CKα1Submicromolar[7]
Compound 5f EGFR< 1000[8]
Compound 5f VEGFR-21230[8]

Table 2: Antiproliferative Activity of Thienopyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
9a HepG-212.32[6]
9a A54911.30[6]
9a PC-314.69[6]
9a MCF-79.80[6]
9a (FLT3) HT-291.21[9]
9b (FLT3) HT-290.85[9]

Targeted Signaling Pathways

Thienopyrimidine-based inhibitors often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and is frequently mutated in human cancers.[4] Thienopyrimidine derivatives have been developed as potent inhibitors of PI3K.[4][6]

G cluster_2 PI3K/Akt/mTOR Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thienopyrimidine Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thienopyrimidine inhibitors.

VEGFR Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Thienopyrimidine compounds have been identified as potent inhibitors of VEGFR-2 kinase activity.[3][10]

G cluster_3 VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, Ras/MAPK) VEGFR2->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitor Thienopyrimidine Inhibitor Inhibitor->VEGFR2

Caption: Thienopyrimidine inhibitors block VEGFR-2 signaling to inhibit angiogenesis.

Conclusion

The thienopyrimidine scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. The synthetic accessibility and the possibility for diverse substitutions allow for the creation of large and focused chemical libraries. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate new thienopyrimidine-based compounds with the potential to become next-generation therapeutics.

References

Application of 7-Bromothieno[3,2-d]pyrimidin-4-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromothieno[3,2-d]pyrimidin-4-amine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its thieno[3,2-d]pyrimidine core is a bioisostere of purine, enabling it to interact with a variety of enzymatic targets, particularly protein kinases. The presence of a bromine atom at the 7-position provides a reactive handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse substituents to explore the chemical space and optimize the pharmacological properties of the resulting compounds. This document provides an overview of its application in medicinal chemistry, focusing on the development of kinase inhibitors, and includes detailed protocols for the synthesis and biological evaluation of its derivatives.

Key Applications in Drug Discovery

The this compound scaffold has been instrumental in the development of potent and selective inhibitors for several key protein kinases implicated in cancer and inflammatory diseases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of this compound have been investigated as inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is frequently mutated in non-small cell lung cancer (NSCLC).

Table 1: Antiproliferative and EGFR Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound IDModification on Thieno[3,2-d]pyrimidine CoreCell LineAntiproliferative IC50 (µM)EGFR WT IC50 (nM)EGFR T790M IC50 (nM)Reference
B1 Pyrido[2,3-d]pyrimidine derivativeH19750.087>100013[1]
B7 Pyrido[2,3-d]pyrimidine derivativeH19750.023--[1]
13k Thieno[2,3-d]pyrimidine derivativeMCF-77.592--[2]
5b Thieno[2,3-d]pyrimidine derivativeA54917.7937.19204.10[3]
17f Thieno[2,3-d]pyrimidine derivativeHCT-1162.80--[4]
Rho-Associated Coiled-Coil Kinase (ROCK) Inhibition

ROCK inhibitors have therapeutic potential in cardiovascular diseases, glaucoma, and cancer. The thieno[3,2-d]pyrimidine scaffold has been utilized to develop potent ROCK inhibitors.

Table 2: ROCK Inhibitory Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound IDModification on Thieno[2,3-d]pyrimidin-4(3H)-one CoreROCK1 IC50 (µM)ROCK2 IC50 (µM)Reference
8k 3-(3-methoxybenzyl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)0.0040.001[5]
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition

IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it an attractive target for autoimmune and inflammatory diseases.

Table 3: IRAK4 Inhibitory Activity of a Thieno[3,2-d]pyrimidine Derivative

Compound IDModification on Thieno[3,2-d]pyrimidine CoreIRAK4 IC50 (nM)Reference
HY3 Undisclosed11[6]

Signaling Pathways

Derivatives of this compound can modulate key signaling pathways involved in cell growth, proliferation, and inflammation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR/IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB TRAF6->NFkB Inflammation Inflammatory Cytokine Production NFkB->Inflammation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->IRAK4

Caption: IRAK4 signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of 7-Arylthieno[3,2-d]pyrimidin-4-amines via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 7-aryl substituted thieno[3,2-d]pyrimidin-4-amines starting from this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Microwave vial or round-bottom flask with reflux condenser

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To a microwave vial, add this compound (1 equivalent), arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes, or alternatively, reflux the mixture in a round-bottom flask for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the desired 7-arylthieno[3,2-d]pyrimidin-4-amine.

Suzuki_Coupling_Workflow Start Start Reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ Start->Reagents Inert Inert Atmosphere (N₂ or Ar) Reagents->Inert Solvent Add Degassed Solvents (Dioxane/Water) Inert->Solvent Heat Heat (Microwave or Reflux) Solvent->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Workup Work-up: - Dilute with EtOAc - Wash with H₂O & Brine - Dry & Concentrate Monitor->Workup Reaction Complete Purify Purify (Column Chromatography) Workup->Purify Product 7-Arylthieno[3,2-d]pyrimidin-4-amine Purify->Product

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the IC50 values of synthesized compounds against specific kinases using the luminescent ADP-Glo™ Kinase Assay.

Materials:

  • Synthesized thieno[3,2-d]pyrimidine derivatives

  • Target kinase (e.g., EGFR, ROCK2, IRAK4)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in kinase assay buffer or 10% DMSO.

  • Kinase Reaction:

    • In a white assay plate, add the test compound dilutions.

    • Add the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Include positive (kinase, substrate, ATP, no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at 30 °C or room temperature for a specified time (e.g., 45-60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the antiproliferative activity of the synthesized compounds on cancer cell lines using the MTT assay.[7][8][9][10]

Materials:

  • Cancer cell line of interest (e.g., A549, H1975, MCF-7)

  • Complete cell culture medium

  • Synthesized thieno[3,2-d]pyrimidine derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Humidified incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds (in 100 µL of medium) to the wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, providing a versatile platform for the synthesis of potent kinase inhibitors. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the design and development of novel therapeutics based on this promising heterocyclic core. The adaptability of the 7-bromo position for chemical modification, coupled with the inherent biological activity of the thieno[3,2-d]pyrimidine nucleus, ensures its continued relevance in the quest for new and effective treatments for cancer and inflammatory disorders.

References

Application Notes and Protocols: 7-Bromothieno[3,2-d]pyrimidin-4-amine as a Versatile Intermediate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 7-Bromothieno[3,2-d]pyrimidin-4-amine and its derivatives as key intermediates in the synthesis of potent kinase inhibitors. The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as a core structural motif for a variety of targeted therapeutics.

Introduction

The thieno[3,2-d]pyrimidine core is a bioisostere of purine, enabling it to effectively mimic the adenine ring of ATP and interact with the hinge region of kinase active sites. This characteristic has led to the development of numerous kinase inhibitors based on this scaffold for the treatment of cancers and inflammatory diseases. The bromine atom at the 7-position of this compound provides a reactive handle for the introduction of diverse chemical functionalities, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties of the resulting drug candidates.

This document will focus on the synthesis of a potent Pim-1 kinase inhibitor, demonstrating the utility of a 7-bromo-thieno[3,2-d]pyrimidine intermediate. Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and apoptosis, and its overexpression is associated with various cancers.

Featured Application: Synthesis of a Pim-1 Kinase Inhibitor

A prime example of the application of a 7-bromo-thieno[3,2-d]pyrimidine intermediate is in the synthesis of 7-(1-methyl-1H-pyrazol-4-yl)-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine, a potent Pim-1 kinase inhibitor. The synthetic strategy involves a key Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine

A detailed protocol for the synthesis of the crucial intermediate, 7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine, is outlined below. The synthesis commences with the construction of the thienopyrimidine core followed by bromination.

Materials:

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate

  • Formamide

  • N-Bromosuccinimide (NBS)

  • Phosphorus oxychloride (POCl₃)

  • Ammonia (in a suitable solvent, e.g., dioxane)

  • Appropriate solvents (e.g., DMF, Dioxane)

Procedure:

  • Cyclization to form the thienopyrimidinone core: A mixture of ethyl 2-amino-4-methylthiophene-3-carboxylate and an excess of formamide is heated at reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product, 2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one, is collected by filtration, washed with water, and dried.

  • Bromination: The dried thienopyrimidinone is suspended in a suitable solvent like DMF. N-Bromosuccinimide (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The product, 7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one, is isolated by precipitation with water, followed by filtration and drying.

  • Chlorination: The brominated thienopyrimidinone is treated with an excess of phosphorus oxychloride (POCl₃) and heated at reflux for several hours. After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is cautiously quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate). The crude 4-chloro-7-bromo-2,6-dimethylthieno[3,2-d]pyrimidine is extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and concentrated.

  • Amination: The crude 4-chloro intermediate is dissolved in a suitable solvent such as dioxane, and treated with a solution of ammonia. The reaction is typically carried out in a sealed vessel at elevated temperatures. After the reaction is complete, the solvent is evaporated, and the residue is purified by column chromatography to yield 7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of the Final Product

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 7-bromo intermediate with a boronic acid derivative to furnish the target Pim-1 kinase inhibitor.

Materials:

  • 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/ethanol/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a reaction vessel, add 7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2-1.5 eq), the palladium catalyst (0.05-0.10 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added to the reaction mixture.

  • Reaction: The reaction mixture is heated to a temperature between 80-100 °C and stirred vigorously. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure 7-(1-methyl-1H-pyrazol-4-yl)-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine.

Data Presentation

Table 1: Representative Yields for the Synthesis of the Pim-1 Kinase Inhibitor

StepProductTypical Yield (%)
Cyclization2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one85-95
Bromination7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4(3H)-one80-90
Chlorination4-chloro-7-bromo-2,6-dimethylthieno[3,2-d]pyrimidine70-85
Amination7-bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine60-75
Suzuki-Miyaura Coupling7-(1-methyl-1H-pyrazol-4-yl)-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine70-85

Table 2: Biological Activity of Thieno[3,2-d]pyrimidine-based Pim-1 Kinase Inhibitors

CompoundPim-1 IC₅₀ (nM)
7-(1-methyl-1H-pyrazol-4-yl)-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine15
7-(1H-Pyrazol-4-yl)-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine25
7-(Thiophen-3-yl)-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine40

Visualizations

Pim-1 Kinase Signaling Pathway

The following diagram illustrates the central role of Pim-1 kinase in cell survival and proliferation pathways. Pim-1 is a downstream effector of the JAK/STAT pathway and influences the activity of several key proteins involved in apoptosis and cell cycle control.

Pim1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase (e.g., IL-6R) Cytokines->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates activates Pim1 Pim-1 Kinase STAT->Pim1 induces transcription Bad Bad Pim1->Bad phosphorylates inactivates p27 p27Kip1 Pim1->p27 phosphorylates inactivates Myc c-Myc Pim1->Myc stabilizes Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits CellCycle Cell Cycle Progression p27->CellCycle inhibits Proliferation Cell Proliferation Myc->Proliferation promotes

Caption: Pim-1 Kinase Signaling Pathway in Cancer.

Experimental Workflow for Pim-1 Inhibitor Synthesis

The workflow diagram below outlines the key stages in the synthesis of the Pim-1 kinase inhibitor starting from the 7-bromo thienopyrimidine intermediate.

Synthesis_Workflow Start 7-Bromo-2,6-dimethyl- thieno[3,2-d]pyrimidin-4-amine Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Reagents Boronic Ester Pd Catalyst Base Reagents->Coupling Workup Reaction Work-up (Extraction, Washing) Coupling->Workup Purification Column Chromatography Workup->Purification Product Final Product: Pim-1 Inhibitor Purification->Product

Caption: Synthetic Workflow for Pim-1 Inhibitor.

Conclusion

This compound and its derivatives are invaluable intermediates for the synthesis of a wide array of kinase inhibitors. The straightforward introduction of diverse functionalities at the 7-position via Suzuki-Miyaura cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship studies. The successful synthesis of potent Pim-1 kinase inhibitors highlights the potential of this scaffold in developing targeted therapies for cancer and other diseases driven by aberrant kinase activity. The provided protocols and data serve as a comprehensive guide for researchers in the field of drug discovery and development.

Application Notes and Protocols: 7-Bromothieno[3,2-d]pyrimidin-4-amine in the Development of Mycobacterium tuberculosis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutics with new mechanisms of action. The thieno[3,2-d]pyrimidine scaffold has emerged as a promising starting point for the development of potent anti-TB agents. Specifically, derivatives of 7-Bromothieno[3,2-d]pyrimidin-4-amine have been identified as inhibitors of cytochrome bd oxidase (Cyt-bd), a crucial component of the mycobacterial electron transport chain, making this scaffold a compelling subject for further investigation in anti-tubercular drug discovery.

Mechanism of Action: Targeting the Electron Transport Chain

Thieno[3,2-d]pyrimidin-4-amine derivatives have been shown to inhibit Cytochrome bd (Cyt-bd) oxidase, a terminal oxidase in the M. tuberculosis electron transport chain.[1][2][3] This enzyme is particularly important for ATP synthesis when the primary cytochrome bcc:aa3 complex is compromised.[4] The inhibition of Cyt-bd oxidase disrupts the electron flow, leading to a depletion of cellular ATP, which is ultimately bactericidal. A synergistic effect is observed when these Cyt-bd inhibitors are used in combination with inhibitors of the cytochrome bcc:aa3 complex, such as Q203, as this dual inhibition effectively shuts down respiratory ATP production.[1][2][3]

cluster_0 Mycobacterium tuberculosis Electron Transport Chain cluster_1 Terminal Oxidase Complexes cluster_2 Inhibitor Action NADH NADH Complex_I Complex I (NDH-2) NADH->Complex_I Menaquinone Menaquinone Pool Complex_I->Menaquinone Complex_III_IV Cytochrome bcc:aa3 (QcrB) Menaquinone->Complex_III_IV Cyt_bd Cytochrome bd (CydAB) Menaquinone->Cyt_bd O2_H2O O2 -> H2O Complex_III_IV->O2_H2O Proton_Motive_Force Proton Motive Force Complex_III_IV->Proton_Motive_Force Cyt_bd->O2_H2O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Motive_Force->ATP_Synthase Q203 Q203 Q203->Complex_III_IV Thienopyrimidine Thieno[3,2-d]pyrimidin-4-amines Thienopyrimidine->Cyt_bd

Figure 1: Mechanism of action of thieno[3,2-d]pyrimidin-4-amines.

Structure-Activity Relationship (SAR)

Initial SAR studies on a series of N-substituted thieno[3,2-d]pyrimidin-4-amines have provided valuable insights for further optimization. The inhibitory activity against M. tuberculosis is evaluated using an ATP depletion assay, often in the presence of Q203 to potentiate the effect of Cyt-bd inhibition.

The data reveals that the nature of the substituent at the 4-amino position significantly influences the anti-mycobacterial activity. For instance, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was identified as a particularly potent analogue with IC50 values ranging from 6 to 18 μM against different mycobacterial strains in the presence of Q203.[1][2]

Data Presentation

The following table summarizes the in vitro activity of a series of thieno[3,2-d]pyrimidin-4-amine derivatives against various mycobacterial strains. The activity is presented as the 50% inhibitory concentration (IC50) in an ATP depletion assay.

Compound IDR-Group (Substituent on 4-amine)M. bovis BCG (ATP IC50, µM)M. tb H37Rv (ATP IC50, µM)M. tb N0145 (ATP IC50, µM)
7 H26>10052
10 4-fluorophenethyl187020
11 4-(trifluoromethyl)phenethyl166018
12 4-chlorophenethyl135515
13 4-bromophenethyl125014
14 4-iodophenethyl114513
15 4-methylphenethyl145816
16 4-methoxyphenethyl208025
17 4-isopropylphenethyl93511
18 4-isobutylphenethyl83010
19 4-(tert-butyl)phenethyl6249
20 3,4-dichlorophenethyl156518
21 3,4-dimethylphenethyl104012
22 4-phenylphenethyl125214

Data extracted from Alley, et al., RSC Med. Chem., 2021.[1] The IC50 values were determined in the presence of the cytochrome bcc:aa3 inhibitor, Q203.

Experimental Protocols

General Synthesis of N-substituted Thieno[3,2-d]pyrimidin-4-amines

The synthesis of the target compounds is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a 4-chlorothieno[3,2-d]pyrimidine precursor.

1. Acid-Catalyzed SNAr Procedure:

  • In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine (1 equivalent) and the desired amine (1 equivalent) in a 3:1 mixture of tetrahydrofuran (THF) and 2-propanol (IPA).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop of 12 M HCl).

  • Heat the reaction mixture at 70°C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

  • Dissolve the residue in dichloromethane (CH2Cl2) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography or recrystallization as needed.[1]

2. Base-Promoted SNAr Procedure:

  • In a sealed vial, combine 4-chlorothieno[3,2-d]pyrimidine (1 equivalent), the desired amine (1 equivalent), and potassium carbonate (K2CO3) (1 equivalent) in dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 100°C for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate or CH2Cl2.

  • Wash the combined organic layers with 5% aqueous acetic acid solution, water, and brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization as needed.[1]

ATP Depletion Assay in Mycobacterium tuberculosis

This whole-cell assay is designed to identify inhibitors of the electron transport chain by measuring the intracellular ATP levels. The assay exploits the conditional essentiality of Cyt-bd by co-treating the mycobacterial cells with a known inhibitor of the cytochrome bcc:aa3 complex (Q203).

cluster_workflow ATP Depletion Assay Workflow start Start culture Culture M. tuberculosis to mid-log phase start->culture prepare Prepare 96-well plates with compound dilutions culture->prepare add_q203 Add Q203 to designated wells (to inhibit Cyt bcc:aa3) prepare->add_q203 add_cells Add bacterial cell suspension to each well add_q203->add_cells incubate Incubate plates (e.g., 24-72 hours at 37°C) add_cells->incubate lyse Lyse bacterial cells incubate->lyse add_luciferase Add Luciferase/Luciferin reagent lyse->add_luciferase measure Measure luminescence (RLU) add_luciferase->measure analyze Analyze data and calculate IC50 values measure->analyze end End analyze->end

Figure 2: Experimental workflow for the ATP depletion assay.

Protocol:

  • Bacterial Culture: Culture M. tuberculosis H37Rv (or other desired strains) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase (OD600 of 0.4-0.6).

  • Compound Preparation: Prepare serial dilutions of the test compounds (and control inhibitors like bedaquiline) in DMSO. Further dilute in 7H9 broth to the final desired concentrations.

  • Assay Plate Setup:

    • In a 96-well clear-bottom white plate, add the diluted compounds.

    • To the wells designated for synergistic screening, add Q203 to a final concentration that inhibits the cytochrome bcc:aa3 complex (e.g., 50-100 nM).

    • Include appropriate controls: no-drug (vehicle), no-cell, and positive control inhibitor wells.

  • Inoculation: Dilute the mid-log phase bacterial culture to the desired cell density and add to each well of the assay plate.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 24 to 72 hours).

  • ATP Measurement:

    • Equilibrate the plates to room temperature.

    • Add a commercial ATP-dependent luciferase-based reagent (e.g., BacTiter-Glo™) to each well to lyse the cells and initiate the luminescence reaction.

    • Incubate for a short period (e.g., 5-10 minutes) in the dark to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence (Relative Light Units, RLU) using a plate reader.

  • Data Analysis:

    • Subtract the background RLU from the no-cell control wells.

    • Normalize the data to the no-drug control wells (representing 100% ATP level).

    • Plot the percentage of ATP depletion against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[5][6]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anti-tubercular agents targeting the cytochrome bd oxidase of M. tuberculosis. The straightforward synthesis and the clear structure-activity relationship provide a solid foundation for further lead optimization. The ATP depletion assay, particularly in the presence of a cytochrome bcc:aa3 inhibitor, serves as a robust method for screening and characterizing compounds acting on this target. Future efforts should focus on improving the potency and pharmacokinetic properties of this chemical series to develop clinically viable drug candidates.

References

Application Notes and Protocols for the Synthesis and Evaluation of Thieno[3,2-d]pyrimidine-Based JAK3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK3, plays a pivotal role in cytokine signaling that is integral to the function of immune cells. Dysregulation of the JAK/STAT signaling pathway is implicated in a variety of autoimmune diseases and hematological malignancies, making JAK3 an attractive therapeutic target. The thieno[3,2-d]pyrimidine scaffold has emerged as a promising core structure for the development of potent and selective JAK3 inhibitors. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of thieno[3,2-d]pyrimidine-based JAK3 inhibitors.

Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of cytokines to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[1][2][3] Inhibition of JAK3 can effectively block this signaling cascade.

References

Application Notes: Synthesis and Evaluation of PI3Kα Inhibitors from 7-Bromothieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1] The Class I isoform, PI3Kα (p110α), is one of the most frequently mutated enzymes in human cancers, making it a prime therapeutic target for oncology drug development.[2] Selective inhibition of PI3Kα over other isoforms is a key strategy to maximize therapeutic efficacy while minimizing off-target toxicities.[2] The thieno[3,2-d]pyrimidine scaffold has emerged as a versatile and privileged core structure for the development of potent kinase inhibitors.[3][4] This document provides detailed protocols for the synthesis of novel PI3Kα inhibitors using 7-Bromothieno[3,2-d]pyrimidin-4-amine as a key starting material, followed by their biological evaluation.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K pathway is activated by stimuli such as growth factors, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT and mTOR, which in turn promote cell survival and proliferation.[6] Thieno[3,2-d]pyrimidine-based inhibitors function by competitively binding to the ATP-binding pocket of the PI3Kα catalytic subunit, thereby blocking this signaling cascade.

PI3K_Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3Kα receptor->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 akt AKT pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Growth, Proliferation, Survival mtor->proliferation inhibitor Thieno[3,2-d]pyrimidine Inhibitor inhibitor->pi3k Inhibits

Caption: The PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.

Experimental Workflow

The development of novel PI3Kα inhibitors from the this compound starting material follows a structured workflow. This process begins with chemical synthesis and purification, followed by structural confirmation and comprehensive biological evaluation to determine potency, selectivity, and cellular activity.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Characterization & Evaluation start 7-Bromothieno[3,2-d] pyrimidin-4-amine intermediate Key Boronic Ester Intermediate start->intermediate Borylation coupling Suzuki Coupling intermediate->coupling product Final Inhibitor Compound coupling->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS) purification->characterization biochemical Biochemical Assay (PI3Kα Kinase Assay) characterization->biochemical cellular Cellular Assay (Proliferation, p-AKT) biochemical->cellular

Caption: Overall workflow for inhibitor synthesis and evaluation.

Experimental Protocols

Chemical Synthesis of a Representative Inhibitor

The following is a representative two-step protocol for synthesizing a PI3Kα inhibitor via a Suzuki coupling reaction. The initial step involves converting the bromo-compound into a more versatile boronic ester intermediate.

Step 1: Synthesis of 4-morpholino-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-d]pyrimidine (Key Intermediate)

  • Materials: 7-Bromo-4-morpholinothieno[3,2-d]pyrimidine, Bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Potassium acetate (KOAc), 1,4-Dioxane (anhydrous).

  • Procedure:

    • To a dry reaction flask under an inert nitrogen atmosphere, add 7-Bromo-4-morpholinothieno[3,2-d]pyrimidine (1.0 eq), B₂pin₂ (1.2 eq), and KOAc (3.0 eq).

    • Add anhydrous 1,4-dioxane to the flask.

    • Degas the mixture by bubbling nitrogen through the solvent for 15-20 minutes.

    • Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

    • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring progress by TLC or LC-MS.[7]

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired boronic ester intermediate as a solid.

Step 2: Suzuki Coupling to Synthesize Final Inhibitor (e.g., Compound 7 from[3])

  • Materials: 4-morpholino-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-d]pyrimidine (1.0 eq), 5-bromo-3-methoxypyridin-2-amine (1.1 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), 2M Sodium carbonate (Na₂CO₃) solution, 1,4-Dioxane/Water mixture.

  • Procedure:

    • In a reaction flask, combine the boronic ester intermediate (1.0 eq), 5-bromo-3-methoxypyridin-2-amine (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).[7]

    • Add a 4:1 mixture of 1,4-dioxane and 2M aqueous Na₂CO₃ solution.

    • Degas the mixture with nitrogen for 15-20 minutes.

    • Heat the reaction to 100 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain the final inhibitor.

In Vitro PI3Kα Kinase Assay Protocol (ADP-Glo™ Format)

This luminescent assay measures the amount of ADP produced, which directly correlates with kinase activity.[8][9]

  • Materials: Recombinant human PI3Kα (p110α/p85α), PI3K Lipid Substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay Kit (Promega), test inhibitor compounds, 384-well plates.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

    • Kinase Reaction: a. Prepare a PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA).[9] b. In a 384-well plate, add 0.5 µL of the inhibitor dilution or vehicle (DMSO) for control wells.[9] c. Prepare a mixture of PI3Kα enzyme and lipid substrate in the reaction buffer and add 4 µL to each well. d. Initiate the reaction by adding 0.5 µL of ATP solution (e.g., 250 µM stock) to each well. e. Incubate the plate at room temperature for 60 minutes.

    • Signal Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-45 minutes at room temperature.[10] c. Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay Protocol (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]

  • Materials: Cancer cell line (e.g., SKOV3, MCF-7), complete culture medium, 96-well plates, synthesized inhibitors, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization solution (e.g., DMSO or detergent reagent).

  • Procedure:

    • Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[11]

    • Compound Treatment: Treat the cells with serial dilutions of the inhibitor compounds. Include wells with untreated cells (negative control) and medium-only (blank). Incubate for 72 hours.

    • MTT Addition: Add 10 µL of sterile MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to a purple formazan precipitate.[11]

    • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values from the resulting dose-response curves.

Data Presentation: Biological Activity of Thieno[3,2-d]pyrimidine Derivatives

The following table summarizes the in vitro inhibitory activity of representative thieno[3,2-d]pyrimidine derivatives against Class I PI3K isoforms. Potency against PI3Kα and selectivity over other isoforms are key metrics for a successful inhibitor.

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Selectivity (β/α)
7 31.6 ± 9.41140 ± 190200 ± 50480 ± 110~36x
21 12.5 ± 2.8850 ± 150150 ± 30320 ± 80~68x
GDC-0941 33331911x
PI-103 22031510x
Data for compounds 7 and 21 are derived from a study on thieno[3,2-d]pyrimidine derivatives.[3][12] GDC-0941 and PI-103 are included as reference compounds.

Conclusion

The this compound scaffold serves as an excellent starting point for the synthesis of potent and selective PI3Kα inhibitors. Through efficient and modular synthetic routes, such as the Suzuki coupling, a diverse range of derivatives can be generated and evaluated. The protocols outlined in this document provide a comprehensive framework for the chemical synthesis, biochemical characterization, and cellular evaluation of these novel compounds, facilitating the discovery and development of next-generation targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromothieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromothieno[3,2-d]pyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound typically follows a multi-step route that begins with the construction of the thieno[3,2-d]pyrimidine core. This is often followed by bromination at the 7-position and subsequent amination at the 4-position. A common strategy involves the cyclization of a substituted aminothiophene with a formamide equivalent to build the core structure.[1][2] The key intermediate, 7-bromo-4-chlorothieno[3,2-d]pyrimidine, is then synthesized and undergoes a nucleophilic aromatic substitution (SNAr) reaction with an amine source to yield the final product.[1]

Q2: What are the most common impurities I should expect in my final product?

Based on the typical synthetic route, the most common impurities include:

  • Unreacted Intermediates: The most prevalent impurity is often the unreacted 7-bromo-4-chlorothieno[3,2-d]pyrimidine.

  • Side-Reaction Products:

    • Hydrolysis Product: 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one can form due to the hydrolysis of the 4-chloro intermediate.

    • Over-brominated Species: Di-brominated thienopyrimidine derivatives can arise during the bromination step.

  • Starting Material from Preceding Steps: Residual starting materials from the initial cyclization reaction may also be present in trace amounts.

Q3: What analytical techniques are recommended for impurity profiling?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most effective method for identifying and quantifying impurities in the synthesis of this compound.[3] HPLC provides the necessary separation of the main compound from its impurities, while MS allows for their identification based on their mass-to-charge ratio.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, linking them to potential impurities and offering solutions.

Problem 1: Low yield of the final amination step.

Observation Potential Cause (Impurity) Suggested Solution
TLC/LC-MS analysis shows a significant amount of starting material.Incomplete reaction; presence of unreacted 7-bromo-4-chlorothieno[3,2-d]pyrimidine.- Increase reaction time and/or temperature.- Ensure the amine reagent is of high purity and used in appropriate molar excess.- Use a stronger base or a different solvent to facilitate the reaction.
A significant amount of a less polar byproduct is observed.Formation of 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one via hydrolysis of the chloro-intermediate.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.

Problem 2: Presence of multiple spots on TLC or peaks in LC-MS of the crude product.

Observation Potential Cause (Impurity) Suggested Solution
A peak with a mass corresponding to a di-brominated product is detected.Over-bromination during the synthesis of the 7-bromo intermediate.- Carefully control the stoichiometry of the brominating agent.- Optimize the reaction temperature and time for the bromination step to favor mono-bromination.
Multiple unknown peaks are present.Degradation of starting materials or product; formation of various side products.- Purify the intermediates at each step of the synthesis.- Re-evaluate the reaction conditions (temperature, solvent, base) to minimize side reactions.

Quantitative Data on Common Impurities

While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides a general overview of typical impurity levels that might be expected in related heterocyclic amine syntheses. These values can serve as a benchmark for process optimization.

Impurity Typical Level (by HPLC)
Unreacted 7-bromo-4-chlorothieno[3,2-d]pyrimidine< 1.0%
7-Bromothieno[3,2-d]pyrimidin-4(3H)-one< 0.5%
Di-brominated byproducts< 0.2%

Experimental Protocols

Synthesis of 7-bromo-4-chlorothieno[3,2-d]pyrimidine [1]

  • Bromination: A solution of 3H-thieno[3,2-d]pyrimidin-4-one in an appropriate solvent is treated with a brominating agent (e.g., bromine). The reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or LC-MS). The resulting 7-bromo-3H-thieno[3,2-d]pyrimidin-4-one is then isolated.

  • Chlorination: The 7-bromo-3H-thieno[3,2-d]pyrimidin-4-one is refluxed in phosphorus oxychloride (POCl₃). After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield 7-bromo-4-chlorothieno[3,2-d]pyrimidine.

General Procedure for the Amination of 7-bromo-4-chlorothieno[3,2-d]pyrimidine [1]

  • A mixture of 7-bromo-4-chlorothieno[3,2-d]pyrimidine and the desired amine (as the free base or a salt) is heated in a suitable solvent (e.g., isopropanol, DMSO).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. If the product precipitates as a hydrochloride salt, it can be collected by filtration. The free base can be obtained by neutralization with a base like sodium bicarbonate.

Visualizing Troubleshooting Logic

The following diagram illustrates the logical workflow for troubleshooting common issues in the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis bromination Bromination Step start->bromination chlorination Chlorination Step bromination->chlorination amination Amination Step chlorination->amination product Final Product amination->product problem Problem Identified (e.g., Low Yield, Impurities) product->problem cause1 Incomplete Amination (Unreacted Chloro-intermediate) problem->cause1 High starting material cause2 Hydrolysis of Chloro-intermediate problem->cause2 Less polar byproduct cause3 Over-bromination problem->cause3 Di-brominated peak solution1 Optimize Amination: - Increase temp/time - Check reagent purity cause1->solution1 solution2 Ensure Anhydrous Conditions: - Dry solvents - Inert atmosphere cause2->solution2 solution3 Control Bromination: - Stoichiometry - Temperature control cause3->solution3 solution1->amination solution2->chlorination solution3->bromination

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 7-Bromothieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information and troubleshooting advice for the purification of 7-Bromothieno[3,2-d]pyrimidin-4-amine via recrystallization. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on structurally similar compounds, acetone and acetonitrile (ACN) are good starting points for solvent screening. For instance, the related compound N-Benzylthieno[3,2-d]pyrimidin-4-amine has been successfully recrystallized from acetone.[1] Another derivative was purified by recrystallization from ACN.[2] A comprehensive solvent screening is recommended to find the optimal solvent or solvent mixture for your specific purity requirements and yield.

Q2: What are the key characteristics of a good recrystallization solvent for this compound?

A2: An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below. This differential solubility is crucial for maximizing crystal recovery. The solvent should also not react with the compound and should be easily removable from the purified crystals.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute. To address this, you can try using a lower boiling point solvent, adding a small amount of a co-solvent in which the compound is more soluble to reduce the degree of supersaturation, or lowering the temperature at which you dissolve the compound.

Q4: What are common impurities I might encounter?

A4: Common impurities can include unreacted starting materials from the synthesis, byproducts, and residual solvents. For thieno[3,2-d]pyrimidine synthesis, common starting materials and reagents might include substituted thiophenes, formamides, and phosphorus oxychloride.[3] Understanding the synthetic route of your material is key to anticipating potential impurities.

Q5: How can I improve the yield of my recrystallization?

A5: To improve yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure slow cooling to allow for the formation of pure crystals and to prevent trapping impurities. After filtration, washing the crystals with a minimal amount of ice-cold solvent will help remove residual impurities without significantly dissolving the product.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No crystals form upon cooling The solution is not saturated; too much solvent was used.- Boil off some of the solvent to concentrate the solution. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat to redissolve and cool slowly.
The compound is very soluble even at low temperatures.- Try a different solvent or a solvent mixture. - Place the solution in an ice bath or freezer to further reduce solubility.
Supersaturation.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Add a seed crystal of the pure compound.
Low recovery of purified compound Too much solvent was used.- Use the minimum amount of hot solvent required for dissolution.[4]
The crystals were washed with solvent that was not cold enough.- Always use ice-cold solvent to wash the crystals.
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask). - Use a small excess of hot solvent and then concentrate the filtrate before cooling.
Crystals are colored or appear impure Insoluble impurities are present.- Perform a hot filtration step to remove insoluble materials before allowing the solution to cool.
Soluble impurities co-crystallized with the product.- Ensure the cooling process is slow. Rapid cooling can trap impurities.[4] - A second recrystallization may be necessary. - Consider treating the hot solution with activated charcoal to remove colored impurities before filtration.
"Oiling out" of the compound The boiling point of the solvent is higher than the melting point of the compound.- Choose a solvent with a lower boiling point.
The solution is too concentrated or cooled too quickly.- Dilute the solution with a small amount of additional hot solvent. - Allow for slower cooling.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventBoiling Point (°C)Solubility (Cold)Solubility (Hot)Suitability
Acetone56LowHighGood
Acetonitrile (ACN)82LowHighGood
Ethanol78ModerateHighFair
Ethyl Acetate77LowModeratePossible
Toluene111Very LowModeratePossible (risk of oiling out)
Water100InsolubleInsolublePoor (as a single solvent)
Dichloromethane (DCM)40HighHighPoor (for recrystallization)
Hexane69InsolubleInsolubleGood (as an anti-solvent)

Note: This data is estimated based on the properties of structurally similar compounds and general principles of solubility. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: Recrystallization of this compound from a Single Solvent (e.g., Acetone)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot acetone until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System (e.g., Dichloromethane/Hexane)
  • Dissolution: Dissolve the crude compound in a minimum amount of dichloromethane (a good solvent) at room temperature.

  • Addition of Anti-Solvent: Slowly add hexane (an anti-solvent) dropwise while stirring until the solution becomes slightly turbid.

  • Heating and Cooling: Gently heat the mixture until the solution becomes clear again. Then, allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using ice-cold hexane for the washing step.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Drying start Crude Compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities Present cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filtration->cool crystallization Crystallization cool->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration wash Wash with Ice-Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree start Recrystallization Issue no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield oiling_out Compound Oils Out start->oiling_out impure_crystals Impure Crystals start->impure_crystals sol_not_sat Solution not saturated? no_crystals->sol_not_sat too_much_solvent Too much solvent used? low_yield->too_much_solvent wash_issue Improper washing? low_yield->wash_issue solvent_bp Solvent BP > Compound MP? oiling_out->solvent_bp cooling_rate Cooled too quickly? oiling_out->cooling_rate insoluble_imp Insoluble impurities? impure_crystals->insoluble_imp soluble_imp Soluble impurities? impure_crystals->soluble_imp boil_solvent Boil off excess solvent sol_not_sat->boil_solvent Yes add_anti_solvent Add anti-solvent sol_not_sat->add_anti_solvent Yes supersat Supersaturated? sol_not_sat->supersat No scratch Scratch flask supersat->scratch Yes seed Add seed crystal supersat->seed Yes use_min_solvent Use minimum hot solvent too_much_solvent->use_min_solvent Yes use_cold_wash Use ice-cold solvent wash_issue->use_cold_wash Yes lower_bp_solvent Use lower BP solvent solvent_bp->lower_bp_solvent Yes cool_slowly Cool more slowly cooling_rate->cool_slowly Yes hot_filter Perform hot filtration insoluble_imp->hot_filter Yes recrystallize_again Recrystallize again slowly soluble_imp->recrystallize_again Yes charcoal Use activated charcoal soluble_imp->charcoal Yes (if colored)

References

Technical Support Center: Bromination of Thieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of thieno[3,2-d]pyrimidin-4-amine. The information is designed to help identify and resolve common side reactions and other experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the bromination of thieno[3,2-d]pyrimidin-4-amine in a question-and-answer format.

Issue 1: Low Yield of the Desired Monobrominated Product

  • Question: My reaction is resulting in a low yield of the desired monobrominated thieno[3,2-d]pyrimidin-4-amine. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors, including incomplete reaction, product degradation, or the formation of multiple products. Here are some troubleshooting steps:

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like TLC or LC-MS. If the starting material is still present after the recommended time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as higher temperatures can also promote side reactions.

    • Reagent Quality: The quality of the brominating agent, such as N-Bromosuccinimide (NBS), is crucial. Impure NBS can be less reactive or contain impurities that interfere with the reaction.[1] It is recommended to use freshly recrystallized NBS for best results.[1]

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like acetonitrile are often effective for electrophilic brominations using NBS.[2] Ensure the solvent is anhydrous, as water can react with the brominating agent and affect the outcome.

Issue 2: Formation of Multiple Products (Over-bromination)

  • Question: I am observing multiple spots on my TLC plate, suggesting the formation of di- or even tri-brominated products. How can I improve the selectivity for monobromination?

  • Answer: The thieno[3,2-d]pyrimidine ring system has multiple positions susceptible to electrophilic attack, which can lead to over-bromination. The thiophene ring is generally more reactive towards electrophiles than the pyrimidine ring.

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a large excess of the brominating agent will favor multiple brominations. Start with a 1:1 molar ratio of thieno[3,2-d]pyrimidin-4-amine to the brominating agent.

    • Reaction Temperature: Perform the reaction at a lower temperature to increase selectivity. Running the reaction at 0°C or even lower can help to minimize over-bromination.[2]

    • Slow Addition of Reagent: Instead of adding the brominating agent all at once, add it portion-wise or as a solution dropwise over a period of time. This helps to maintain a low concentration of the electrophile in the reaction mixture, favoring monobromination.

Issue 3: Reaction at an Undesired Position (Regioselectivity)

  • Question: The bromine atom is being introduced at an unexpected position on the heterocyclic core. How can I control the regioselectivity of the bromination?

  • Answer: The regioselectivity of electrophilic bromination on the thieno[3,2-d]pyrimidine core is influenced by the directing effects of the fused rings and the amino substituent. The C-5 position on the pyrimidine ring is typically the preferred site for electrophilic attack in unsubstituted pyrimidines due to it being the least electron-deficient position.[2] However, the electron-rich thiophene ring can also be a site of bromination.

    • Choice of Brominating Agent and Catalyst: The reaction conditions can influence regioselectivity. For instance, bromination with Br₂ in the presence of a Lewis acid might favor a different isomer compared to bromination with NBS in a polar solvent. Theoretical studies on similar systems suggest that the reaction proceeds via the formation of a π-complex followed by a σ-complex, and the stability of these intermediates dictates the final product.[3]

    • Protecting Groups: If a specific isomer is desired and difficult to obtain directly, consider the use of protecting groups to block more reactive sites, directing the bromination to the intended position.

Issue 4: Potential Reaction with the Amino Group

  • Question: I suspect the amino group at the 4-position is reacting with the brominating agent. Is this possible and how can I prevent it?

  • Answer: While the primary amino group is a nucleophile, its direct reaction with electrophilic brominating agents under typical aromatic bromination conditions is less common than ring bromination. However, side reactions involving the amine are possible, potentially leading to N-bromo derivatives or oxidative degradation.

    • Protect the Amino Group: If side reactions involving the amino group are suspected, protecting it with a suitable group (e.g., acetyl) prior to bromination can be an effective strategy. The protecting group can be removed after the bromination step.

    • Reaction Conditions: Milder reaction conditions (lower temperature, controlled addition of the brominating agent) can help to minimize side reactions with the amino group.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common side product in the bromination of thieno[3,2-d]pyrimidin-4-amine?

    • A1: The most common side products are typically over-brominated species (di- or tri-brominated compounds) if the reaction conditions are not carefully controlled. The formation of regioisomers is also a possibility.

  • Q2: Which brominating agent is recommended for this reaction?

    • A2: N-Bromosuccinimide (NBS) is a versatile and commonly used reagent for the bromination of heterocyclic compounds due to its ease of handling compared to liquid bromine.[2][4] It is often used in polar aprotic solvents like acetonitrile.[2]

  • Q3: How can I purify the desired brominated product from the reaction mixture?

    • A3: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and byproducts. Recrystallization can also be an effective method for obtaining a pure product.

  • Q4: Can I use molecular bromine (Br₂) for this reaction?

    • A4: Yes, direct bromination with molecular bromine is a possible method. However, it often requires harsher conditions, such as elevated temperatures, and may be less selective, leading to a higher proportion of side products.[2]

Data Presentation

Table 1: General Reaction Conditions for Bromination of Pyrimidine Derivatives

SubstrateBrominating AgentSolvent/AdditiveTemperature (°C)Time (h)ProductReference
Pyrimidine HydrochlorideBromine (Br₂)Nitrobenzene125–1352–65-Bromopyrimidine[2]
Pyrimidine derivativeN-Bromosuccinimide (NBS)Acetonitrile00.55-Bromopyrimidine derivative[2]

Experimental Protocols

Protocol: Monobromination of Thieno[3,2-d]pyrimidin-4-amine using NBS

This protocol provides a general methodology for the monobromination of thieno[3,2-d]pyrimidin-4-amine. Optimization may be required based on specific substrates and desired outcomes.

Materials:

  • Thieno[3,2-d]pyrimidin-4-amine

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Dissolve thieno[3,2-d]pyrimidin-4-amine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • To the cooled solution, add N-Bromosuccinimide (NBS) (1.0 mmol) in one portion.

  • Stir the resulting mixture at 0°C.

  • Monitor the reaction progress by TLC or LC-MS (e.g., every 15-30 minutes).

  • Once the reaction is complete (typically when the starting material is consumed), quench the reaction by adding water (20 mL).

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to afford the pure monobrominated product.

Mandatory Visualization

Caption: Troubleshooting workflow for the bromination of thieno[3,2-d]pyrimidin-4-amine.

References

Technical Support Center: Optimizing Palladium Catalysts for Suzuki Coupling of Bromo-thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed Suzuki coupling reactions of bromo-thienopyrimidines.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of bromo-thienopyrimidines, offering potential causes and actionable solutions in a question-and-answer format.

Q1: My Suzuki coupling reaction is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low or no yield in the Suzuki coupling of bromo-thienopyrimidines is a frequent challenge. The electron-deficient nature of the thienopyrimidine ring system and the potential for nitrogen coordination to the palladium catalyst can impede the reaction. Key areas to troubleshoot include:

  • Catalyst and Ligand: The choice of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more robust systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can prevent catalyst deactivation by the pyrimidine nitrogen and facilitate the oxidative addition step.

  • Base Selection: The base is crucial for the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate and yield. A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.

  • Solvent System: The solvent must be capable of dissolving the reactants, particularly the boronic acid and the inorganic base. Common solvents include 1,4-dioxane, THF, DMF, and toluene, often with water as a co-solvent to aid in dissolving the base.

  • Reaction Temperature: Insufficient temperature can lead to a sluggish reaction. However, excessively high temperatures may cause catalyst decomposition or promote side reactions. A temperature screen (e.g., 80-120 °C) is advisable.

  • Degassing: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and the reaction mixture can lead to catalyst oxidation and inactivation, as well as promote homocoupling of the boronic acid. Ensure thorough degassing by sparging with an inert gas (e.g., Argon or Nitrogen) or by freeze-pump-thaw cycles.[1]

Q2: I am observing significant dehalogenation (replacement of bromine with hydrogen) of my bromo-thienopyrimidine starting material. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction in Suzuki couplings of electron-deficient heteroaryl halides.[2] It can be influenced by several factors:

  • Ligand Choice: The ligand on the palladium catalyst can influence the rate of dehalogenation. Experimenting with different phosphine ligands may help to suppress this side reaction.

  • Presence of Water: While often necessary for the reaction, the amount of water can be critical. Minimizing the water content in the reaction mixture has been shown to reduce dehalogenation in some cases.[3]

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can sometimes increase the extent of dehalogenation. Monitor the reaction progress and aim to stop it once the starting material is consumed.

  • Protecting Groups: In some instances, protecting amine groups on the thienopyrimidine core can reduce dehalogenation.[4]

Q3: My reaction is producing a significant amount of homocoupled boronic acid. What is the cause and how can I prevent it?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture.[5] To minimize this side reaction:

  • Thorough Degassing: As mentioned previously, ensure all solvents and the reaction setup are rigorously degassed to remove oxygen.

  • Catalyst Choice: Some palladium catalysts may have a higher propensity for promoting homocoupling. If this is a persistent issue, screening different palladium sources and ligands may be beneficial.

Q4: The reaction is not going to completion, and I have unreacted starting material. What should I do?

A4: Incomplete conversion can be due to several factors:

  • Insufficient Catalyst Loading: If the catalyst is deactivating over the course of the reaction, increasing the catalyst loading (e.g., from 2 mol% to 5 mol%) may improve conversion.

  • Ineffective Base: The chosen base may not be strong enough or sufficiently soluble to promote the transmetalation step effectively. Consider switching to a stronger or more soluble base.

  • Poor Solubility of Reactants: If either the bromo-thienopyrimidine or the boronic acid has poor solubility in the chosen solvent, the reaction will be slow. Consider a different solvent system or heating to a higher temperature to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of a bromo-thienopyrimidine?

A1: A reliable set of starting conditions to consider for optimization would be:

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1 or 5:1 v/v)

  • Temperature: 90-100 °C

  • Atmosphere: Inert (Argon or Nitrogen)

Q2: How does the position of the bromine atom on the thienopyrimidine ring affect reactivity?

A2: The reactivity of the C-Br bond can be influenced by its position on the heterocyclic core. Generally, halogens on the pyrimidine ring are activated towards oxidative addition due to the electron-deficient nature of the ring. The reactivity of a bromine on the thiophene ring will be influenced by the electronic effects of the fused pyrimidine ring and any other substituents present.

Q3: Should I use a boronic acid or a boronic ester?

A3: While boronic acids are commonly used, boronic esters (e.g., pinacol esters) can offer advantages. They are often more stable and less prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[5] If you are experiencing issues with boronic acid decomposition, switching to the corresponding pinacol ester is a good strategy.

Q4: Is microwave-assisted heating beneficial for these reactions?

A4: Yes, microwave irradiation can be highly effective for Suzuki coupling reactions of heteroaryl halides. It can significantly reduce reaction times (from hours to minutes) and often leads to improved yields.[6]

Data Presentation

The following tables summarize quantitative data for the Suzuki coupling of various bromo-thienopyrimidine and related heterocyclic substrates to provide a comparative reference for reaction optimization.

Table 1: Optimization of Reaction Conditions for Suzuki Coupling of a Phenyl-Substituted Dichloropyrimidine [4]

EntrySolventBaseYield (%)
1TolueneK₃PO₄40
2AcetonitrileK₃PO₄36
31,4-DioxaneK₃PO₄60
4TolueneCs₂CO₃80

Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (1 eq.), Arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (5 mol%), Base (2 eq.), Solvent, 70-80 °C, 18-22 h.

Table 2: Catalyst Screening for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [6]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of Bromo-thienopyrimidines

This protocol is a general starting point and should be optimized for specific substrates and coupling partners.

Materials:

  • Bromo-thienopyrimidine derivative (1.0 equiv)

  • Aryl- or heteroarylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromo-thienopyrimidine, boronic acid/ester, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Suzuki_Coupling Troubleshooting Flowchart for Suzuki Coupling of Bromo-thienopyrimidines start Low or No Yield check_catalyst Check Catalyst/Ligand - Is it active? - Is it appropriate for heteroaryl coupling? start->check_catalyst check_base Evaluate Base - Is it strong enough? - Is it soluble? start->check_base check_solvent Assess Solvent System - Are reactants soluble? - Is it properly degassed? start->check_solvent check_temp Review Temperature - Is it high enough for activation? - Is it too high, causing decomposition? start->check_temp side_reactions Significant Side Reactions? start->side_reactions solution_catalyst Solution: - Use bulky, electron-rich ligands (SPhos, XPhos). - Increase catalyst loading. check_catalyst->solution_catalyst solution_base Solution: - Screen different bases (K3PO4, Cs2CO3). - Ensure base is finely powdered. check_base->solution_base solution_solvent Solution: - Try different solvents (Dioxane, THF, DMF). - Ensure thorough degassing. check_solvent->solution_solvent solution_temp Solution: - Perform a temperature screen (80-120 °C). - Consider microwave heating. check_temp->solution_temp dehalogenation Dehalogenation (Br to H) side_reactions->dehalogenation Yes homocoupling Homocoupling of Boronic Acid side_reactions->homocoupling Yes solution_dehalogenation Solution: - Screen different ligands. - Minimize water content. - Optimize reaction time/temperature. dehalogenation->solution_dehalogenation solution_homocoupling Solution: - Ensure rigorous degassing. - Screen catalyst systems. homocoupling->solution_homocoupling

Caption: Troubleshooting flowchart for low-yielding Suzuki coupling reactions.

Suzuki_Parameters Key Parameters in Optimizing Suzuki Coupling reaction Suzuki Coupling of Bromo-thienopyrimidine catalyst Palladium Catalyst - Pd(PPh3)4 - Pd(dppf)Cl2 - Pre-catalysts reaction->catalyst ligand Ligand - Buchwald ligands (SPhos, XPhos) - NHC ligands reaction->ligand base Base - K3PO4 - Cs2CO3 - K2CO3 reaction->base solvent Solvent - Dioxane/H2O - THF/H2O - DMF reaction->solvent temperature Temperature - 80-120 °C - Microwave reaction->temperature boron_source Boron Source - Boronic Acid - Boronic Ester (Pinacol) reaction->boron_source catalyst->ligand base->solvent

Caption: Interplay of key parameters for Suzuki coupling optimization.

References

Troubleshooting low yields in thienopyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in thienopyrimidine synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to thienopyrimidines, and which is most common for troubleshooting low yields?

A1: The most prevalent and often troubleshoot-intensive route involves a two-stage process: first, the synthesis of a 2-aminothiophene intermediate, commonly via the Gewald reaction, followed by the cyclization of this intermediate to form the thienopyrimidine core.[1][2] Difficulties with low yields can typically be traced back to one of these two key stages.

Q2: My Gewald reaction is sluggish or failing. What are the initial parameters I should investigate?

A2: The Gewald reaction's success hinges on the initial Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile.[3] Key factors to scrutinize include the choice of base, reaction temperature, and solvent. The base is critical for catalyzing the condensation, with common choices being secondary amines like morpholine or piperidine.[4] Inefficient condensation can be a major contributor to low overall yield.

Q3: How does the choice of solvent impact the yield of the Gewald reaction?

A3: Solvent polarity plays a significant role. Polar solvents such as ethanol, methanol, or DMF are frequently used as they can improve the solubility of elemental sulfur and facilitate the reaction.[4] The choice of solvent can significantly influence reaction time and yield.

Q4: I've successfully synthesized my 2-aminothiophene intermediate, but the subsequent cyclization to the thienopyrimidine is resulting in a low yield. What are the common culprits?

A4: Low yields in the cyclization step often stem from suboptimal reaction conditions. Factors to consider include the choice of cyclizing agent (e.g., formamide, triethyl orthoformate), reaction temperature, and the potential for side reactions.[5][6] For instance, using an excess of formamide at high temperatures is a common method, but the conditions need to be optimized for specific substrates.[5]

Q5: Can microwave irradiation improve my yields and reaction times?

A5: Yes, microwave-assisted synthesis has been demonstrated to be highly effective for both the Gewald reaction and the subsequent cyclization steps in thienopyrimidine synthesis.[3] It can dramatically reduce reaction times and, in many cases, lead to improved yields compared to conventional heating methods.

Troubleshooting Guides

Guide 1: Low Yield in the Gewald Reaction (2-Aminothiophene Synthesis)

This guide addresses common issues encountered during the synthesis of the 2-aminothiophene intermediate.

Problem: Low or no formation of the desired 2-aminothiophene.

Troubleshooting Workflow:

Gewald_Troubleshooting start Low Yield in Gewald Reaction check_condensation Verify Knoevenagel Condensation (TLC/LC-MS) start->check_condensation condensation_ok Condensation Successful? check_condensation->condensation_ok optimize_condensation Optimize Condensation: - Screen bases (morpholine, piperidine) - Adjust temperature - Consider water removal condensation_ok->optimize_condensation No check_sulfur Investigate Sulfur Addition & Cyclization condensation_ok->check_sulfur Yes optimize_condensation->check_condensation sulfur_params Optimize Sulfur Step: - Screen polar solvents (EtOH, DMF) - Optimize temperature (e.g., 40-70 °C) - Check sulfur solubility check_sulfur->sulfur_params side_reactions Consider Side Reactions: - Dimerization of nitrile intermediate - Adjust reagent addition rate sulfur_params->side_reactions purification Purification Issues: - Recrystallization solvent screening - Column chromatography optimization side_reactions->purification end Improved Yield purification->end

Caption: Troubleshooting workflow for low yields in the Gewald reaction.

Potential Causes and Solutions:

  • Inefficient Knoevenagel Condensation:

    • Solution: Monitor the initial condensation of the carbonyl compound and active methylene nitrile by TLC or LC-MS before adding sulfur.[4] If the condensation is incomplete, consider screening different bases (e.g., morpholine, piperidine, triethylamine) or adjusting the temperature. For reactions that produce water, using a Dean-Stark apparatus may improve yields.[4]

  • Poor Sulfur Solubility and Reactivity:

    • Solution: Ensure a suitable polar solvent (e.g., ethanol, methanol, DMF) is used to aid in the dissolution of elemental sulfur.[4] Gentle heating (e.g., 40-70 °C) can also enhance sulfur's reactivity, but excessive heat may promote side reactions.[4]

  • Side Reactions:

    • Solution: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization.[4] To minimize this, try adjusting the reaction temperature or the rate of reagent addition.

  • Steric Hindrance:

    • Solution: For sterically hindered substrates, a two-step approach may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel condensation, and then react it with sulfur and base in a separate step.[4]

Data Presentation: Impact of Solvent on Gewald Reaction Yield

SolventReaction Time (min)Yield (%)
Ethanol:Water (9:1)3095
Ethanol4590
Methanol6085
DMF6082
Acetonitrile9075
Water12060

Note: Data is illustrative and based on trends reported in the literature. Actual results will vary depending on the specific substrates and conditions.

Guide 2: Low Yield in the Cyclization of 2-Aminothiophene to Thienopyrimidine

This guide focuses on troubleshooting the final ring-closure step to form the thienopyrimidine.

Problem: Incomplete cyclization or formation of multiple products.

Cyclization Reaction Pathway:

Cyclization_Pathway aminothiophene 2-Aminothiophene Intermediate thienopyrimidine Thienopyrimidine Product aminothiophene->thienopyrimidine + cyclizing_agent Cyclizing Agent (e.g., Formamide, POCl3) cyclizing_agent->thienopyrimidine reaction_conditions Reaction Conditions (Heat, Microwave) reaction_conditions->thienopyrimidine side_products Side Products thienopyrimidine->side_products Incomplete Reaction/ Side Reactions

Caption: General pathway for the cyclization of 2-aminothiophene.

Potential Causes and Solutions:

  • Inappropriate Cyclizing Agent:

    • Solution: The choice of cyclizing agent is crucial. Formamide is commonly used for the synthesis of unsubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.[5] For other derivatives, reagents like triethyl orthoformate followed by an amine, or phosphorus oxychloride (POCl₃) may be necessary.[5][7]

  • Suboptimal Reaction Temperature and Time:

    • Solution: Many cyclization reactions require high temperatures, often at reflux.[5] Optimization of both temperature and reaction time is critical. Monitor the reaction progress by TLC to determine the optimal endpoint and avoid decomposition. Microwave irradiation can often provide a significant advantage in reducing reaction times and improving yields.[7]

  • Solvent Effects:

    • Solution: The choice of solvent can influence the reaction outcome. For example, in some annulation reactions, dioxane has been shown to be superior to toluene.[8] In some cases, solvent-free conditions at elevated temperatures can also be effective.[8]

Data Presentation: Optimization of Annulation Conditions

EntrySolventTemperature (°C)Time (h)Yield (%)
1DichloromethaneReflux542
2Dichloroethane800.1775
3Dry DioxaneReflux877
4TolueneReflux-28
5None100-68
6None140281
Adapted from a study on the synthesis of thieno[3,2-d]pyrimidines.[8]
Guide 3: Purification Challenges

This guide provides advice on overcoming common purification hurdles.

Problem: Difficulty in isolating a pure thienopyrimidine product.

Potential Causes and Solutions:

  • Presence of Unreacted Starting Materials:

    • Solution: If TLC or NMR analysis indicates the presence of starting materials, consider increasing the reaction time or temperature. If this is not effective, purification by column chromatography may be necessary to separate the product from the unreacted components.

  • Formation of Closely Related Byproducts:

    • Solution: Side reactions can lead to byproducts with similar polarities to the desired product, making separation difficult.

      • Recrystallization: Experiment with a variety of solvent systems to find one that selectively dissolves either the product or the impurity.[8] Common solvent pairs for recrystallization include ethanol/water, hexanes/ethyl acetate, and toluene/heptane.

      • Column Chromatography: If recrystallization is ineffective, column chromatography is the preferred method. Optimize the mobile phase by testing different solvent ratios to achieve better separation on a TLC plate before scaling up to a column. For basic compounds, adding a small amount of triethylamine to the eluent can improve peak shape and separation.

  • Oiling Out During Recrystallization:

    • Solution: If the product "oils out" instead of crystallizing upon cooling, this may be due to the solution being too saturated or cooling too quickly. Try using a larger volume of solvent or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure product can also induce proper crystallization.[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2-Aminothiophene via the Gewald Reaction
  • To a stirred solution of the ketone/aldehyde (1.0 eq.) and the active methylene nitrile (1.0 eq.) in a suitable solvent (e.g., ethanol), add the base (e.g., morpholine, 0.1-1.0 eq.).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the formation of the Knoevenagel condensation product by TLC.

  • Once the initial condensation is complete or has reached equilibrium, add elemental sulfur (1.1 eq.).

  • Heat the reaction mixture to a temperature between 40-70 °C and stir until the reaction is complete as indicated by TLC (typically 2-12 hours).

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.

  • Purify the crude 2-aminothiophene by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for the Cyclization of a 2-Aminothiophene-3-carboxylate with Formamide
  • A mixture of the 2-aminothiophene-3-carboxylate (1.0 eq.) and formamide (10-20 eq.) is heated under reflux (typically 150-180 °C).[5][6]

  • The reaction is monitored by TLC until the starting material is consumed (typically 1.5-18 hours).[6][7]

  • The reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration.

  • The solid is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure thienopyrimidin-4-one.[6]

References

Technical Support Center: Cross-Coupling Reactions of 7-Bromothieno[3,2-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 7-Bromothieno[3,2-d]pyrimidin-4-amine. Our focus is to address the common challenge of dehalogenation and provide actionable solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in my cross-coupling reaction?

A1: Dehalogenation is an undesired side reaction where the bromine atom on your this compound is replaced by a hydrogen atom, leading to the formation of thieno[3,2-d]pyrimidin-4-amine. This byproduct reduces the yield of your desired coupled product and can complicate purification.

Q2: What are the primary factors that influence the extent of dehalogenation?

A2: The key factors influencing dehalogenation include the choice of palladium catalyst and ligand, the type and strength of the base, the solvent system, reaction temperature, and reaction time. The electronic properties of the substrate and coupling partner also play a role.

Q3: I am observing significant dehalogenation in my Suzuki-Miyaura coupling. What is the first thing I should try to fix it?

A3: The choice of ligand is often the most critical factor. Switching to a bulkier, more electron-rich phosphine ligand, such as XPhos or SPhos, can often suppress dehalogenation by promoting the desired reductive elimination step over the dehalogenation pathway.

Q4: Can the amine group on the pyrimidine ring interfere with the reaction?

A4: Yes, the free amine group can potentially coordinate to the palladium catalyst, which may influence the catalytic cycle. In some challenging cases, N-protection of the amine could be considered, although successful couplings with the unprotected amine have been reported.

Q5: How can I be sure that my reagents and solvents are not contributing to dehalogenation?

A5: Ensure that your solvents are anhydrous and thoroughly degassed to remove oxygen. Impurities in reagents can sometimes act as a source of hydrides, promoting dehalogenation. Using high-purity reagents is always recommended.

Troubleshooting Guides

Issue 1: Significant Formation of Dehalogenated Byproduct in Suzuki-Miyaura Coupling

If you are observing a high percentage of thieno[3,2-d]pyrimidin-4-amine in your reaction mixture, consult the following table for potential solutions.

Troubleshooting Suzuki-Miyaura Coupling

Potential Cause Recommended Action Rationale
Inappropriate Ligand Switch from standard ligands like PPh₃ to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. Bulky ligands accelerate the reductive elimination of the desired product, outcompeting the dehalogenation pathway.
Base is too Strong Replace strong bases like NaOtBu with weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Strong bases can promote protonolysis of the aryl-palladium intermediate, leading to dehalogenation.
Suboptimal Solvent Consider changing the solvent. Toluene or dioxane are often good choices. Avoid protic solvents like alcohols if possible, as they can be a hydrogen source. The solvent can influence the solubility of reagents and the stability of catalytic intermediates.

| High Reaction Temperature | Lower the reaction temperature and monitor the reaction progress over a longer period. | Higher temperatures can sometimes favor side reactions, including dehalogenation. |

Issue 2: Dehalogenation Observed During Buchwald-Hartwig Amination

For C-N bond formation, dehalogenation can also be a significant side reaction. The following table provides guidance on how to mitigate this issue.

Troubleshooting Buchwald-Hartwig Amination

Potential Cause Recommended Action Rationale
Ligand Choice Employ bulky biarylphosphine ligands specifically designed for Buchwald-Hartwig amination, such as Xantphos or Josiphos-type ligands. These ligands are designed to stabilize the palladium catalyst and facilitate the C-N bond-forming reductive elimination.
Strong Base If using a strong base like NaOtBu, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, especially if your amine substrate is sensitive. The choice of base is critical and highly dependent on the pKa of the amine coupling partner.
Catalyst Precursor Use a well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure efficient generation of the active catalytic species. In-situ generation of the active catalyst from Pd(OAc)₂ or Pd₂(dba)₃ can sometimes be inefficient and lead to side reactions.

| Solvent Effects | Toluene and dioxane are generally reliable solvents. Experiment with different aprotic solvents to find the optimal conditions for your specific amine. | Solvent polarity can affect the rate of the desired reaction versus the dehalogenation pathway. |

Experimental Protocols

Recommended Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is based on successful couplings of similar substrates and is designed to minimize dehalogenation.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed DME and water in a 4:1 ratio.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Dehalogenation

Troubleshooting_Workflow start Dehalogenation Observed ligand Optimize Ligand (e.g., XPhos, SPhos) start->ligand base Optimize Base (e.g., K2CO3, Cs2CO3) ligand->base If still problematic success Dehalogenation Minimized ligand->success Successful solvent Optimize Solvent (e.g., Toluene, Dioxane) base->solvent If still problematic base->success Successful temperature Optimize Temperature (Lower Temp) solvent->temperature If still problematic solvent->success Successful temperature->success Successful

Caption: A stepwise approach to troubleshooting dehalogenation in cross-coupling reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling and the Competing Dehalogenation Pathway

Suzuki_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_dehalogenation Dehalogenation Pathway pd0 Pd(0)L2 oa Oxidative Addition (Ar-Pd(II)-Br)L2 pd0->oa Ar-Br tm Transmetalation (Ar-Pd(II)-Ar')L2 oa->tm Ar'-B(OR)2 protonolysis Protonolysis/Hydride Source oa->protonolysis [H+] re Reductive Elimination (Ar-Ar') tm->re re->pd0 Desired Product dehalo_re Reductive Elimination (Ar-H) protonolysis->dehalo_re dehalo_re->pd0 Byproduct

Caption: The desired Suzuki-Miyaura cycle versus the competing dehalogenation side reaction.

References

Technical Support Center: Regioselectivity in Thienopyrimidine Core Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the regioselective functionalization of the thienopyrimidine core.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive sites on the thienopyrimidine core for substitution?

The reactivity of the thienopyrimidine core is highly dependent on the isomer ([2,3-d], [3,2-d], or [3,4-d]) and the nature of the substitution reaction (electrophilic, nucleophilic, or C-H activation). Generally, for the common thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine scaffolds:

  • C4-Position: The C4 position on the pyrimidine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) when a suitable leaving group (e.g., a chloro group) is present[1][2].

  • Thiophene Ring (C5/C6 or C2/C3): The thiophene portion of the scaffold is amenable to regioselective C-H activation and functionalization, particularly arylation. For thieno[2,3-d]pyrimidines, the C5 and C6 positions are key targets[3][4]. For thieno[3,2-d]pyrimidines, the C2 and C3 positions are targeted[5].

  • Electrophilic Substitution: Electrophilic substitution, such as Vilsmeier-Haack formylation, typically occurs on the electron-rich thiophene ring.

Q2: How can I control regioselectivity in palladium-catalyzed C-H arylation of thieno[2,3-d]pyrimidine?

Regioselectivity between the C5 and C6 positions can be effectively controlled by the choice of palladium catalyst and the arylating agent.

  • For C6-Arylation: Use a neutral palladium catalyst with aryl iodides.

  • For C5-Arylation: Employ a cationic palladium catalyst, often generated in situ, with arylboronic acids. Mechanistic studies suggest that a cationic palladium species is crucial for favorable arylation at the C5-position[3][4].

Q3: What are the key differences in reactivity between the thieno[2,3-d] and thieno[3,2-d] isomers?

The fusion of the thiophene and pyrimidine rings in these isomers leads to different electronic distributions and steric environments, thus affecting their reactivity.

  • Thieno[2,3-d]pyrimidine: C-H arylation is typically directed to the C5 and C6 positions.

  • Thieno[3,2-d]pyrimidine: C-H arylation is generally directed to the C2 and C3 positions of the thiophene ring[5]. The specific conditions, such as the choice of ligand and temperature, can influence the selectivity between these two sites.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in C-H Arylation of Thieno[2,3-d]pyrimidine (Mixture of C5 and C6 isomers)

Possible Causes & Solutions:

  • Incorrect Palladium Catalyst/Reagent Combination:

    • Solution: For selective C6-arylation, ensure you are using an aryl iodide as the coupling partner with a standard neutral palladium catalyst like Pd(OAc)₂. For selective C5-arylation, use an arylboronic acid and reaction conditions that favor the formation of a cationic palladium species[3][4].

  • Ligand Effects:

    • Solution: The choice of ligand can significantly influence the outcome of palladium-catalyzed reactions. For C-H activation on the thiophene moiety of thieno[3,2-d]pyrimidines, the presence and type of phosphine ligand can enhance regioselectivity[5]. Experiment with different ligands to optimize the selectivity for your desired isomer.

  • Reaction Temperature:

    • Solution: Temperature can have a pronounced effect on regioselectivity. A study on thieno[3,2-d]pyrimidines showed that running the reaction at 100 °C with a specific catalyst-ligand combination led to complete regioselectivity[5]. A temperature screening experiment may be necessary to find the optimal conditions for your specific substrate.

Problem 2: Low Yield in Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

Possible Causes & Solutions:

  • Insufficiently Activated Substrate:

    • Solution: SNAr reactions are most efficient on electron-deficient aromatic rings. Ensure your thienopyrimidine core has appropriate activating groups if necessary. The presence of a chloro group at the C4 position is a common and effective strategy for enabling nucleophilic substitution[1][2].

  • Poor Nucleophile:

    • Solution: The nucleophile's strength and steric bulk can impact the reaction rate. If using a weak nucleophile, consider using a stronger base or higher reaction temperatures to facilitate the reaction.

  • Solvent Effects:

    • Solution: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions. Interestingly, for the amination of some fused pyrimidines, water has been shown to be a superior solvent compared to alcohols or DMF, especially under acidic conditions[2].

  • Competing Hydrolysis:

    • Solution: When performing acid-catalyzed aminations in aqueous media, minimizing the amount of acid can be crucial to prevent competing solvolysis (hydrolysis) of the starting material[2].

Problem 3: Unwanted Side Reactions During Electrophilic Substitution

Possible Causes & Solutions:

  • Harsh Reaction Conditions:

    • Solution: Electrophilic substitutions can sometimes lead to the formation of multiple products or decomposition of the starting material. Utilize milder reagents and reaction conditions where possible. For example, in Vilsmeier-Haack reactions, careful control of the reagent stoichiometry and temperature can prevent unwanted side reactions.

  • Multiple Reactive Sites:

    • Solution: The thienopyrimidine core has several potentially reactive sites for electrophilic attack. To improve regioselectivity, consider using directing groups on your substrate to favor substitution at a specific position.

Data Presentation

Table 1: Regioselective C-H Arylation of 4-Morpholinothieno[3,2-d]pyrimidine [5]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Product(s)Yield (%)
1Pd(OAc)₂ (5)NoneK₂CO₃ (2)Toluene100202-phenyl60
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Toluene100202-phenyl65
3Pd(OAc)₂ (5)TTBP·HBF₄ (10)K₂CO₃ (2)Toluene100202-phenyl80
4Pd(OAc)₂ (5)TTBP·HBF₄ (10)K₂CO₃ (2)Toluene120202-phenyl & 3-phenyl75 (mixture)
5Pd(OAc)₂ (5)TTBP·HBF₄ (10)K₂CO₃ (2)Toluene100202-phenyl95 (complete selectivity)

Table 2: Nucleophilic Aromatic Substitution of 4-Chlorothieno[3,2-d]pyrimidine with Various Amines [5]

EntryAmineSolventTimeYield (%)
1MorpholineToluene5 min96
2AnilineToluene5 min95
34-MethylanilineToluene5 min92
44-MethoxyanilineToluene5 min90
52-(Trifluoromethyl)anilineToluene5 min60

Experimental Protocols

Protocol 1: General Procedure for Regioselective C6-Arylation of Thieno[2,3-d]pyrimidine with Aryl Iodides

  • To a reaction vessel, add the thieno[2,3-d]pyrimidine substrate (1.0 equiv.), the aryl iodide (1.2 equiv.), palladium acetate (Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the C6-arylated thienopyrimidine.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution of 4-Chlorothienopyrimidine

  • Dissolve the 4-chlorothienopyrimidine substrate (1.0 equiv.) in a suitable solvent (e.g., toluene, ethanol, or water) in a reaction vessel.

  • Add the amine nucleophile (1.1-1.5 equiv.).

  • For reactions with less reactive amines, an acid catalyst (e.g., HCl, 0.1 equiv.) or a base (e.g., K₂CO₃, 2.0 equiv.) may be added[2][5].

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by diluting with an organic solvent and washing with water and brine.

  • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Visualizations

Regioselective_CH_Arylation cluster_c6 C6-Arylation Pathway cluster_c5 C5-Arylation Pathway ThP Thieno[2,3-d]pyrimidine CMD_C6 Concerted Metalation- Deprotonation at C6 ThP->CMD_C6 ArI Aryl Iodide OA_C6 Oxidative Addition ArI->OA_C6 Pd0_C6 Pd(0) Catalyst Pd0_C6->OA_C6 Base_C6 Base (e.g., K₂CO₃) Base_C6->CMD_C6 OA_C6->CMD_C6 Ar-Pd(II)-I RE_C6 Reductive Elimination CMD_C6->RE_C6 RE_C6->Pd0_C6 Catalyst Regeneration Prod_C6 C6-Arylated Product RE_C6->Prod_C6 ThP2 Thieno[2,3-d]pyrimidine CMD_C5 Electrophilic Palladation at C5 ThP2->CMD_C5 ArBOH2 Arylboronic Acid Transmetalation Transmetalation ArBOH2->Transmetalation Pd_cat Pd(II) Pre-catalyst Cat_Pd [Cationic Pd(II)]+ Pd_cat->Cat_Pd Oxidant Oxidant Oxidant->Cat_Pd Cat_Pd->CMD_C5 CMD_C5->Transmetalation RE_C5 Reductive Elimination Transmetalation->RE_C5 RE_C5->Pd_cat Catalyst Regeneration Prod_C5 C5-Arylated Product RE_C5->Prod_C5

Caption: Contrasting pathways for C6 and C5-arylation of thieno[2,3-d]pyrimidine.

SNAr_Mechanism Start 4-Chlorothienopyrimidine Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack at C4 Nucleophile Nucleophile (e.g., R₂NH) Nucleophile->Intermediate Product 4-Substituted Product Intermediate->Product Elimination of Leaving Group Leaving_Group Cl⁻ Intermediate->Leaving_Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) at the C4-position.

Troubleshooting_Flowchart Start Low Regioselectivity in C-H Arylation Q1 Desired Isomer? Start->Q1 A_C6 For C6-Arylation: - Use Aryl Iodide - Neutral Pd Catalyst - Optimize Ligand/Temp Q1->A_C6 C6 A_C5 For C5-Arylation: - Use Arylboronic Acid - Conditions for Cationic Pd - Optimize Ligand/Temp Q1->A_C5 C5 Check_Yield Check Yield and Purity A_C6->Check_Yield A_C5->Check_Yield

Caption: Troubleshooting flowchart for improving regioselectivity in C-H arylation.

References

Overcoming poor solubility of thieno[3,2-d]pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poorly soluble thieno[3,2-d]pyrimidine intermediates.

Troubleshooting Guide

This guide addresses common solubility challenges encountered during experimental work with thieno[3,2-d]pyrimidine intermediates.

Q1: My thieno[3,2-d]pyrimidine intermediate won't dissolve in my reaction solvent. What can I do?

A1: Poor solubility in reaction solvents is a common issue. Here is a step-by-step approach to troubleshoot this problem:

  • Solvent Screening: Test the solubility of a small amount of your intermediate in a variety of solvents with different polarities. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.

  • Heating: Gently warming the solvent can significantly increase the solubility of many compounds. However, be cautious of potential degradation of your intermediate at elevated temperatures.

  • Co-solvents: Using a mixture of solvents can be effective. For example, adding a small amount of DMSO or DMF to a less polar solvent like THF or DCM can enhance solubility.

  • Sonication: Applying ultrasonic waves can help to break down solid aggregates and promote dissolution.

Q2: My intermediate precipitates out of solution during the reaction. How can I prevent this?

A2: Precipitation during a reaction can be caused by a change in the composition of the reaction mixture or a temperature fluctuation. Consider the following solutions:

  • Maintain Temperature: Ensure your reaction is maintained at a constant temperature, as a decrease in temperature can cause your product to crash out of solution.

  • Solvent Choice: If possible, use a solvent in which your intermediate has higher solubility at both the reaction temperature and room temperature.

  • Increase Solvent Volume: While not always ideal, increasing the volume of the solvent can help to keep the intermediate in solution.

Q3: I am struggling to purify my thieno[3,2-d]pyrimidine intermediate by recrystallization due to poor solubility.

A3: Recrystallization can be challenging with poorly soluble compounds. Here are some tips:

  • Solvent Selection: The key to successful recrystallization is finding a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Hot Filtration: If your compound is insoluble in all tested solvents even when hot, a hot filtration to remove insoluble impurities followed by removal of the solvent and purification by other means (e.g., column chromatography) may be necessary.

  • Slow Cooling: Allow the solution to cool slowly to encourage the formation of pure crystals. Rapid cooling can lead to the precipitation of impurities along with your product.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for dissolving thieno[3,2-d]pyrimidine intermediates?

A1: Based on synthetic procedures reported in the literature, polar aprotic solvents are often effective. These include:

  • Dimethyl Sulfoxide (DMSO) [1]

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF) [2]

  • Dichloromethane (DCM)

It is always recommended to perform small-scale solubility tests to determine the optimal solvent for your specific intermediate.

Q2: Are there any quantitative solubility data available for common thieno[3,2-d]pyrimidine intermediates?

A2: Yes, some quantitative data is available. For example, the solubility of 4-chlorothieno[3,2-d]pyrimidine in DMSO has been reported.

Data Presentation

Table 1: Quantitative Solubility of 4-Chlorothieno[3,2-d]pyrimidine

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO34.12199.99Sonication is recommended to aid dissolution.[1]

Q3: How can I improve the aqueous solubility of my final thieno[3,2-d]pyrimidine compounds for biological assays?

A3: Several formulation strategies can be employed to enhance aqueous solubility:

  • Co-solvents: Using pharmaceutically acceptable co-solvents like polyethylene glycol (PEG) 400 can significantly improve water solubility.[3]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at a solid state.[4][5][6] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP). The general principle is to reduce the particle size of the drug to a molecular level, thereby increasing the surface area and dissolution rate.[5]

  • Structural Modification: Introducing polar functional groups to the thieno[3,2-d]pyrimidine scaffold can intrinsically improve aqueous solubility. This is often explored during the lead optimization phase of drug discovery.

Experimental Protocols

Protocol 1: General Procedure for Preparing Solid Dispersions by Solvent Evaporation

This method is a common technique for preparing solid dispersions to enhance the solubility of poorly soluble compounds.[4][7]

  • Dissolution: Dissolve both the thieno[3,2-d]pyrimidine intermediate and a hydrophilic carrier (e.g., PEG 6000, PVP K30) in a common volatile solvent (e.g., methanol, dichloromethane).

  • Evaporation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to form a thin film.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Processing: The resulting solid can be crushed, pulverized, and sieved to obtain a fine powder with improved dissolution characteristics.

Protocol 2: Co-solvent Solubility Enhancement for Aqueous Solutions

This protocol describes how to use a co-solvent to increase the aqueous solubility of a thieno[3,2-d]pyrimidine intermediate for in vitro testing.

  • Stock Solution: Prepare a high-concentration stock solution of the thieno[3,2-d]pyrimidine intermediate in a water-miscible organic solvent such as DMSO or PEG 400.[3]

  • Serial Dilution: Perform serial dilutions of the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline).

  • Equilibration: Allow the solutions to equilibrate, often with gentle agitation, for a set period (e.g., 2 to 24 hours).[8]

  • Analysis: Centrifuge or filter the samples to remove any precipitated compound and analyze the concentration of the soluble compound in the supernatant by a suitable analytical method, such as HPLC-UV.[8]

Visualizations

Troubleshooting_Workflow start Poorly Soluble Thieno[3,2-d]pyrimidine Intermediate issue What is the issue? start->issue dissolution_problem Poor dissolution in reaction solvent issue->dissolution_problem Dissolution precipitation_problem Precipitation during reaction issue->precipitation_problem Precipitation recrystallization_problem Difficulty with recrystallization issue->recrystallization_problem Purification solvent_screening Solvent Screening (DMSO, DMF, THF) dissolution_problem->solvent_screening maintain_temp Maintain Constant Temperature precipitation_problem->maintain_temp solvent_pair Find Suitable Solvent/Solvent Pair recrystallization_problem->solvent_pair heating Gentle Heating solvent_screening->heating cosolvents Use Co-solvents heating->cosolvents sonication Sonication cosolvents->sonication end Issue Resolved sonication->end change_solvent Change Solvent maintain_temp->change_solvent increase_volume Increase Solvent Volume change_solvent->increase_volume increase_volume->end hot_filtration Hot Filtration solvent_pair->hot_filtration slow_cooling Slow Cooling hot_filtration->slow_cooling slow_cooling->end

Caption: Troubleshooting workflow for solubility issues.

Solubility_Enhancement_Strategies cluster_formulation Formulation Approaches cluster_chemical Chemical Modification start Poorly Aqueous Soluble Compound cosolvency Co-solvency (e.g., PEG 400) start->cosolvency solid_dispersion Solid Dispersion (e.g., with PVP) start->solid_dispersion structural_mod Structural Modification (add polar groups) start->structural_mod end Improved Aqueous Solubility cosolvency->end solid_dispersion->end structural_mod->end

Caption: Strategies for enhancing aqueous solubility.

References

Technical Support Center: Catalyst Deactivation in Buchwald-Hartwig Amination of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in the Buchwald-Hartwig amination of brominated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to address specific problems you may encounter.

Q1: My reaction is sluggish or has stalled, and I observe a black precipitate. What is happening and how can I fix it?

A: The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst decomposition and aggregation.[1] The active Pd(0) catalyst has likely agglomerated into inactive palladium nanoparticles.

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition.[2]

  • Inefficient Ligand: The phosphine ligand may not be sterically bulky or electron-rich enough to stabilize the Pd(0) center throughout the catalytic cycle, especially with challenging heteroaryl bromides.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and subsequent precipitation.[3]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Modern, highly active catalyst systems can often operate effectively at lower temperatures, which can mitigate thermal decomposition.[2]

  • Screen Ligands: Employ more sterically demanding and electron-rich ligands that are known to stabilize palladium intermediates. Buchwald's biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) are often effective.[4][5][6]

  • Ensure Inert Atmosphere: Properly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[3]

Q2: The reaction is not going to completion, but I don't see any palladium black. What are other potential causes for catalyst deactivation?

A: Catalyst deactivation can occur through several pathways that do not result in the visible formation of palladium black.

Possible Causes:

  • Heteroatom Coordination: The nitrogen, sulfur, or oxygen atom in your brominated heterocycle can coordinate to the palladium center, forming a stable, off-cycle complex that inhibits catalytic turnover. This is a common issue with substrates like pyridines, thiophenes, and furans.[7]

  • Base-Induced Decomposition: Strong bases, such as sodium tert-butoxide (NaOt-Bu), can react with sensitive heteroaryl bromides, leading to substrate degradation and the formation of species that can poison the catalyst.[8][9]

  • Ligand Degradation: Phosphine ligands can be susceptible to degradation under certain reaction conditions, leading to the loss of the active catalytic species.

Troubleshooting Steps:

  • Ligand Selection: Utilize ligands designed to resist heteroatom coordination and promote rapid reductive elimination. For example, GPhos has been shown to be effective for base-sensitive five-membered heteroarenes.[8] Large-but-flexible Pd-BIAN-NHC catalysts have also been developed for coordinating heterocycles.[2][10]

  • Base Screening: Switch to a weaker or more sterically hindered base. Bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often better tolerated by sensitive heterocycles.[11][12][13] The use of a moderate-strength base like NaOTMS can limit the decomposition of base-sensitive heterocycles.[8]

  • Solvent Choice: The choice of solvent can influence the stability of the catalytic species. Toluene and dioxane are commonly used, but screening other solvents like THF or t-BuOH may be beneficial.[11]

Frequently Asked Questions (FAQs)

Q: Which ligand should I choose for my specific brominated heterocycle?

A: The optimal ligand depends on the specific heterocycle and the amine coupling partner. For a starting point, consider the following:

  • For 2-Bromopyridines: Bulky, electron-rich monophosphine ligands like XPhos or RuPhos are often effective.[14]

  • For Bromothiophenes: Xantphos in combination with a weaker base like Cs₂CO₃ has been used successfully.[13][15]

  • For Base-Sensitive Five-Membered Heterocycles (e.g., thiazoles, oxazoles): GPhos with a milder base such as NaOTMS can prevent substrate decomposition and catalyst deactivation.[8]

Q: What is the best base to use for the amination of brominated heterocycles?

A: While strong alkoxide bases like NaOt-Bu often provide high reaction rates, they can be detrimental to sensitive heterocycles.[11] It is highly recommended to screen a panel of bases. A good starting point is to compare a strong base (e.g., NaOt-Bu or LHMDS) with weaker inorganic bases (e.g., Cs₂CO₃ or K₃PO₄).[11]

Q: How can I tell if my reagents are the source of the problem?

A: Impurities in your starting materials, solvents, or base can act as catalyst poisons. You can perform a control experiment using highly purified reagents to determine if this is the issue.[1]

Q: My reaction works well with bromobenzene but fails with my brominated heterocycle. Why?

A: This strongly suggests that the heteroatom is playing a role in catalyst deactivation, likely through coordination to the palladium center. Switching to a ligand designed to mitigate this interaction is a key troubleshooting step.

Data Presentation

The following tables summarize quantitative data for troubleshooting Buchwald-Hartwig amination of brominated heterocycles.

Table 1: Ligand Screening for the Amination of 2-Bromopyridine with Aniline

LigandPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)
P(o-tolyl)₃Pd₂(dba)₃NaOt-BuToluene8018<10
BINAPPd₂(dba)₃NaOt-BuToluene801865
XPhosPd(OAc)₂K₃PO₄t-BuOH1001292
RuPhosG3-XPhosCs₂CO₃Dioxane110695

Table 2: Base Screening for the Amination of 3-Bromothiophene with Morpholine

BasePd PrecursorLigandSolventTemp (°C)Time (h)Yield (%)
NaOt-BuPd(OAc)₂XantphosToluene1001245 (with significant side products)
K₃PO₄Pd(OAc)₂XantphosToluene1001278
Cs₂CO₃Pd(OAc)₂XantphosDioxane120891
LHMDSPd₂(dba)₃BrettPhosTHF651662

Experimental Protocols

Protocol 1: General Procedure for Ligand/Base Screening

This protocol provides a general method for screening different ligands and bases for the Buchwald-Hartwig amination of a brominated heterocycle.

  • To an array of oven-dried reaction vials equipped with stir bars, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol %) and the respective phosphine ligand (4 mol %).

  • In a glovebox, add the base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄, 1.4 equivalents) to each vial.

  • Add the brominated heterocycle (1.0 equivalent) and the amine (1.2 equivalents) to each vial.

  • Add the degassed solvent (e.g., toluene or dioxane, to make a 0.2 M solution with respect to the aryl bromide).

  • Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C).

  • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours).

  • Upon completion, cool the reactions to room temperature, quench with water, and extract with an organic solvent.

  • Analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and yield.

Protocol 2: Diagnosing Catalyst Poisoning via a High-Purity Reaction

This protocol helps determine if impurities in the reagents or solvents are poisoning the catalyst.[1]

  • Baseline Reaction: Set up the Buchwald-Hartwig amination using your standard reagents and solvents. Record the reaction progress and final yield.

  • High-Purity Reaction: Set up an identical reaction, but use reagents and solvents of the highest available purity. This includes:

    • Freshly distilled or purchased anhydrous, degassed solvent.

    • Recrystallized solid reagents (aryl bromide, amine, base).

    • A fresh batch of palladium precursor and ligand.

  • Comparison: Run both reactions under identical conditions and compare the results. A significant improvement in the high-purity reaction suggests that impurities in your standard reagents are the cause of catalyst deactivation.

Mandatory Visualizations

Troubleshooting Catalyst Deactivation start Low Yield or Stalled Reaction precipitate Black Precipitate Observed? start->precipitate heteroatom Is the Substrate a Heterocycle? precipitate->heteroatom No lower_temp Lower Reaction Temperature precipitate->lower_temp Yes ligand_screen_coord Screen Ligands to Mitigate Coordination (e.g., GPhos, BIAN-NHC) heteroatom->ligand_screen_coord Yes reagent_purity Check Reagent Purity heteroatom->reagent_purity No ligand_screen_agg Screen Bulky/Electron-Rich Ligands lower_temp->ligand_screen_agg inert_atm Ensure Inert Atmosphere ligand_screen_agg->inert_atm end_good Reaction Improved inert_atm->end_good base_screen Screen Weaker Bases (e.g., Cs2CO3, K3PO4, NaOTMS) ligand_screen_coord->base_screen base_screen->end_good solvent_screen Screen Solvents reagent_purity->solvent_screen solvent_screen->end_good Catalytic Cycle and Deactivation Pathways pd0 L-Pd(0) ox_add L-Pd(II)(ArX)(Amine) pd0->ox_add Oxidative Addition aggregation Pd Black (Inactive) pd0->aggregation deprot L-Pd(II)(Ar)(Amine) ox_add->deprot Deprotonation hetero_coord Heteroatom Coordinated Complex (Off-Cycle) ox_add->hetero_coord Coordination red_elim L-Pd(II)(Ar)(NR2) deprot->red_elim red_elim->pd0 Reductive Elimination product Ar-NR2 red_elim->product arx Ar-X arx->ox_add amine H-NR2 amine->ox_add base Base base->deprot

References

Technical Support Center: Optimizing SNAr Reactions on 4-chlorothieno[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nucleophilic aromatic substitution (SNAr) of 4-chlorothieno[3,2-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of 4-chlorothieno[3,2-d]pyrimidine in SNAr reactions?

The 4-chloro position on the thieno[3,2-d]pyrimidine scaffold is activated towards nucleophilic aromatic substitution. The electron-withdrawing nature of the pyrimidine ring facilitates the attack of nucleophiles. The reactivity is generally good with a range of nucleophiles, particularly amines and alkoxides.

Q2: What are the typical solvents used for this reaction?

Polar aprotic solvents are most commonly employed to facilitate SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.[1] Commonly used solvents include:

  • N,N-Dimethylformamide (DMF) [2][3]

  • Dimethyl sulfoxide (DMSO) [1][4]

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

In some cases, alcoholic solvents like ethanol or 2-propanol can be used, particularly with amine nucleophiles.[5][6] For more environmentally friendly conditions, water with a suitable base like potassium fluoride has been shown to be effective for SNAr reactions on other chloroheterocycles.[7]

Q3: Which bases are suitable for the SNAr reaction with amines?

The choice of base depends on the nucleophilicity of the amine and the reaction conditions.

  • For primary and secondary amines, inorganic bases like potassium carbonate (K2CO3) or caesium carbonate (Cs2CO3) are often used.[3]

  • Organic amine bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are also commonly employed to scavenge the HCl generated during the reaction.[6][8]

  • In some instances, particularly with less nucleophilic amines, a stronger base like sodium hydride (NaH) may be required to deprotonate the nucleophile.

Q4: What is the typical temperature range for this reaction?

The reaction temperature can vary significantly depending on the reactivity of the nucleophile and the solvent used.

  • Reactions can often be performed at room temperature to moderately elevated temperatures (e.g., 60-100 °C).[5]

  • For less reactive nucleophiles, heating to reflux may be necessary.[6]

  • Microwave irradiation can also be employed to accelerate the reaction.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion 1. Insufficiently activated substrate. 2. Poor nucleophile. 3. Inappropriate solvent. 4. Inadequate temperature. 5. Deactivated catalyst (if applicable).1. While 4-chlorothieno[3,2-d]pyrimidine is generally reactive, ensure the purity of your starting material. 2. If using a weak nucleophile, consider using a stronger base to deprotonate it first. 3. Switch to a more polar aprotic solvent like DMF or DMSO to improve reaction rates.[1] 4. Increase the reaction temperature or consider using microwave heating.[9] 5. If using a catalyst, ensure it is fresh and handled under appropriate inert conditions.
Formation of side products 1. Reaction with the solvent (solvolysis). 2. Di-substitution or other side reactions. 3. Degradation of starting material or product.1. If using a protic solvent like an alcohol, solvolysis can be a competing reaction.[5] Switch to an aprotic solvent. 2. Use a milder base or lower the reaction temperature to improve selectivity. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your compounds are air-sensitive. Lowering the temperature may also help.
Poor regioselectivity (for substrates with multiple leaving groups) 1. Electronic effects of substituents. 2. Steric hindrance. 3. Solvent effects.1. The electronic nature of other substituents on the ring can influence the most electrophilic site.[10] 2. Bulky nucleophiles may preferentially attack the less sterically hindered position. 3. The solvent can influence which position is more reactive.[11] Consider screening different solvents.
Difficulty in product isolation/purification 1. Product is highly polar and water-soluble. 2. Formation of emulsions during work-up. 3. Product co-elutes with starting material or impurities.1. After quenching the reaction, consider extraction with a more polar organic solvent like ethyl acetate or dichloromethane. If the product remains in the aqueous layer, consider lyophilization or reverse-phase chromatography. 2. Add brine to the aqueous layer to break up emulsions. 3. Optimize your chromatography conditions (e.g., try a different solvent system or a different stationary phase).

Data Presentation

Table 1: Comparison of Reaction Conditions for Amination of Chloro-heterocycles

EntrySubstrateAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
12-chloropyrimidineMorpholineKFWater1001784[7]
22-chloropyrimidineAnilineKFWater1001776[7]
34-chloroquinazolineMorpholineKFWater1001795[7]
42,4-dichloropyrimidineDiethylamine-CHCl3403-[10]
52,4-diazidopyrido[3,2-d]pyrimidinep-methoxybenzylamine-DMSORT-49[3]
62-amino-4,6-dichloropyrimidine-5-carbaldehydeVarious aminesTEAEtOHReflux3-[6]

Note: The yields and conditions are for related chloro-heterocyclic compounds and serve as a starting point for optimization on 4-chlorothieno[3,2-d]pyrimidine.

Experimental Protocols

General Procedure for the SNAr Amination of 4-chlorothieno[3,2-d]pyrimidine

To a solution of 4-chlorothieno[3,2-d]pyrimidine (1.0 eq.) in a suitable solvent (e.g., DMF, 0.1 M), is added the desired amine (1.1-1.5 eq.) and a base (e.g., K2CO3, 2.0 eq.). The reaction mixture is stirred at the desired temperature (e.g., room temperature to 100 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Add_Substrate Add 4-chlorothieno[3,2-d]pyrimidine and solvent to flask Start->Add_Substrate Add_Reagents Add amine and base Add_Substrate->Add_Reagents Heat Heat to desired temperature Add_Reagents->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Quench Quench with water Monitor->Quench Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography Extract->Purify Product Product Purify->Product troubleshooting_guide Start Low or No Conversion Check_Purity Check Starting Material Purity Start->Check_Purity Is starting material pure? Increase_Temp Increase Temperature or use Microwave Start->Increase_Temp Is temperature too low? Change_Solvent Switch to more polar aprotic solvent (DMF, DMSO) Start->Change_Solvent Is solvent appropriate? Stronger_Base Use a stronger base Start->Stronger_Base Is nucleophile weak? Side_Products Side Product Formation Change_Solvent_Aprotic Switch to aprotic solvent Side_Products->Change_Solvent_Aprotic Using protic solvent? Milder_Conditions Use milder base or lower temperature Side_Products->Milder_Conditions Di-substitution observed? Inert_Atmosphere Run under inert atmosphere (N2/Ar) Side_Products->Inert_Atmosphere Degradation observed?

References

Validation & Comparative

Reactivity Showdown: 7-Bromothieno[3,2-d]pyrimidin-4-amine vs. 7-Chlorothieno[3,2-d]pyrimidin-4-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of medicinal chemistry, the thieno[3,2-d]pyrimidine scaffold is a privileged structure, serving as a cornerstone for the development of potent kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly at the 7-position, is crucial for modulating biological activity and optimizing pharmacokinetic properties. This guide provides an objective comparison of the reactivity of two key intermediates, 7-bromothieno[3,2-d]pyrimidin-4-amine and 7-chlorothieno[3,2-d]pyrimidin-4-amine, in palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig reactions. This analysis is supported by experimental data from the literature and established principles of organic chemistry.

Executive Summary: The Halogen Reactivity Hierarchy

The propensity of an aryl halide to undergo oxidative addition to a palladium(0) catalyst is the rate-determining step in many cross-coupling reactions. The generally accepted order of reactivity for halogens in these transformations is:

I > Br > OTf >> Cl > F

This trend is a consequence of the carbon-halogen bond strength, with the weaker C-I and C-Br bonds being more readily cleaved by the palladium catalyst. Consequently, This compound is inherently more reactive than its 7-chloro counterpart in typical palladium-catalyzed cross-coupling reactions. This difference in reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields for the bromo-substituted compound.

Suzuki-Miyaura Coupling: A Comparative Analysis

Experimental Data for this compound Analogues

A study on the synthesis of a 7-arylthieno[3,2-d]pyrimidin-4-amine library provides valuable data on the Suzuki coupling of 7-bromo-4-(arylamino)thieno[3,2-d]pyrimidines. These experiments demonstrate the feasibility of this transformation and provide a benchmark for the reactivity of the bromo-derivative.

EntryAryl Boronic AcidProductYield (%)
1Phenylboronic acid7-Phenyl-N-arylthieno[3,2-d]pyrimidin-4-amine85-95
24-Methoxyphenylboronic acid7-(4-Methoxyphenyl)-N-arylthieno[3,2-d]pyrimidin-4-amine80-92
33-Thienylboronic acid7-(Thiophen-3-yl)-N-arylthieno[3,2-d]pyrimidin-4-amine75-88

Table 1: Representative yields for the Suzuki-Miyaura coupling of 7-bromo-4-(arylamino)thieno[3,2-d]pyrimidines.

Reactivity of 7-Chlorothieno[3,2-d]pyrimidin-4-amine: An Extrapolation

The C-Cl bond is significantly stronger than the C-Br bond, making oxidative addition to the palladium catalyst more challenging. Consequently, the Suzuki-Miyaura coupling of 7-chlorothieno[3,2-d]pyrimidin-4-amine is expected to require more forcing conditions. These may include:

  • More Electron-Rich and Bulky Ligands: Ligands such as XPhos, SPhos, or RuPhos are often employed to facilitate the coupling of aryl chlorides by promoting the formation of a more reactive, electron-rich palladium(0) center.

  • Higher Catalyst Loadings: An increased amount of the palladium catalyst may be necessary to achieve reasonable reaction rates.

  • Higher Temperatures: Thermal energy is often required to overcome the higher activation barrier of C-Cl bond cleavage.

  • Stronger Bases: While carbonates are often sufficient for bromo-derivatives, stronger bases like phosphates or hydroxides may be needed for the chloro-analogue.

While specific experimental data for the Suzuki coupling of 7-chlorothieno[3,2-d]pyrimidin-4-amine is scarce, studies on other heteroaryl chlorides underscore the necessity for these more vigorous conditions to achieve satisfactory yields.

Buchwald-Hartwig Amination: A Parallel Reactivity Trend

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond formation, follows a similar reactivity trend with respect to the halogen leaving group. Therefore, this compound is expected to be a more facile substrate for this reaction compared to its chloro-analogue.

The amination of the 7-bromo derivative would likely proceed under standard Buchwald-Hartwig conditions, employing a palladium precatalyst, a suitable phosphine ligand (e.g., BINAP, DavePhos), and a moderately strong base (e.g., NaOtBu, Cs₂CO₃) at temperatures ranging from 80-110 °C.

For the less reactive 7-chloro compound, successful amination would likely necessitate the use of more advanced catalyst systems, such as those employing sterically hindered biarylphosphine ligands (e.g., G3-XPhos palladacycle) and potentially higher reaction temperatures to facilitate the challenging oxidative addition step.

Experimental Protocols

Suzuki-Miyaura Coupling of a 7-Bromothieno[3,2-d]pyrimidine Analogue (General Protocol)

This protocol is adapted from methodologies reported for the synthesis of 7-arylthieno[3,2-d]pyrimidin-4-amine libraries.

Materials:

  • 7-Bromo-4-(arylamino)thieno[3,2-d]pyrimidine (1.0 equiv)

  • Aryl boronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a reaction vessel, add 7-bromo-4-(arylamino)thieno[3,2-d]pyrimidine, the aryl boronic acid, and Na₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed 1,4-dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 90-100 °C with stirring for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination (General Protocol)

This is a general protocol that would require optimization, particularly for the less reactive 7-chloro substrate.

Materials:

  • 7-Halo-thieno[3,2-d]pyrimidin-4-amine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 0.02 equiv)

  • Phosphine ligand (e.g., XPhos, 0.04 equiv)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.

  • Add the 7-halo-thieno[3,2-d]pyrimidin-4-amine and the amine coupling partner.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring for 6-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycles

To further understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation  [R-B(OR)₃]⁻ Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R (Coupled Product) Reductive\nElimination->Ar-R Ar-X Ar-X (7-Halo-thienopyrimidine) Ar-X->Oxidative\nAddition R-B(OR)2 R-B(OR)₂ (Boronic Acid/Ester) Base Base R-B(OR)2->Base Base->Transmetalation

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination Ar-Pd(II)-N(H)R1R2(L2) [Ar-Pd(II)-N(H)R¹R²(L₂)]⁺X⁻ Amine\nCoordination->Ar-Pd(II)-N(H)R1R2(L2) Deprotonation Deprotonation Ar-Pd(II)-N(H)R1R2(L2)->Deprotonation Ar-Pd(II)-NR1R2(L2) Ar-Pd(II)-NR¹R²(L₂) Deprotonation->Ar-Pd(II)-NR1R2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR1R2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR1R2 Ar-NR¹R² (Coupled Product) Reductive\nElimination->Ar-NR1R2 Ar-X Ar-X (7-Halo-thienopyrimidine) Ar-X->Oxidative\nAddition R1R2NH R¹R²NH (Amine) R1R2NH->Amine\nCoordination Base Base Base->Deprotonation

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Recommendations

The choice between this compound and 7-chlorothieno[3,2-d]pyrimidin-4-amine as a synthetic intermediate will depend on a balance of factors including cost, availability, and the desired reaction conditions.

  • This compound is the more reactive and versatile substrate for palladium-catalyzed cross-coupling reactions. It is the recommended choice when milder conditions, shorter reaction times, and potentially higher yields are desired. It is particularly well-suited for library synthesis and late-stage functionalization where substrate tolerance is critical.

  • 7-Chlorothieno[3,2-d]pyrimidin-4-amine , while less reactive, may be a more cost-effective starting material. Its use in cross-coupling reactions is feasible but requires careful optimization of reaction conditions, including the selection of highly active catalyst systems. It is a viable option for large-scale synthesis where the development of a robust and optimized process can offset the initial challenges in reactivity.

Researchers should consider the overall synthetic strategy and available resources when selecting between these two valuable building blocks. For initial explorations and diverse library synthesis, the bromo-derivative offers a higher probability of success under a broader range of conditions. For process development and cost-driven projects, the chloro-derivative remains a valuable, albeit more challenging, alternative.

A Comparative Analysis of the Biological Activity of Thieno[3,2-d]pyrimidines and Thieno[2,3-d]pyrimidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of two key heterocyclic scaffolds. This report details a comparative analysis of the biological activities of thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines, presenting experimental data, outlining methodologies for key biological assays, and visualizing relevant signaling pathways.

The thienopyrimidine scaffold, a fusion of thiophene and pyrimidine rings, has garnered significant attention in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a wide array of biological targets. This has led to the development of numerous derivatives with diverse therapeutic applications, most notably in oncology. Among the various isomeric forms, thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines have emerged as particularly promising frameworks for the design of potent enzyme inhibitors and anticancer agents. This guide provides a comparative overview of their biological activities, supported by quantitative experimental data.

Comparative Biological Activity: A Look at the Isomers

While both thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines have demonstrated significant biological activities, studies suggest that the specific arrangement of the fused rings can profoundly influence their potency and selectivity. A key observation from comparative studies is that thieno[2,3-d]pyrimidines often exhibit greater potency than their corresponding thieno[3,2-d]pyrimidine isomers when evaluated against the same cancer cell lines[1]. This suggests that the orientation of the thiophene and pyrimidine rings in the thieno[2,3-d]pyrimidine scaffold may allow for more favorable interactions with the binding sites of their biological targets.

Thieno[2,3-d]pyrimidines: A Powerhouse in Anticancer Research

The thieno[2,3-d]pyrimidine core is a prevalent feature in a multitude of potent kinase inhibitors and anticancer agents. Research has consistently demonstrated the broad-spectrum anticancer activity of this scaffold against various cancer cell lines.

Anticancer Activity

Derivatives of thieno[2,3-d]pyrimidine have shown remarkable cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers. For instance, certain sulfonamide-bearing thieno[2,3-d]pyrimidine derivatives have exhibited more potent anti-breast cancer activity than the standard chemotherapeutic drug, Doxorubicin, with IC50 values as low as 22.12 µM[2]. Another study highlighted a thieno[2,3-d]pyrimidine derivative, compound 17f, which displayed significant cytotoxicity against HCT-116 and HepG2 cell lines with IC50 values of 2.80 µM and 4.10 µM, respectively[3].

Kinase Inhibition

A primary mechanism through which thieno[2,3-d]pyrimidines exert their anticancer effects is through the inhibition of various protein kinases that are crucial for tumor growth and proliferation.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth. Several thieno[2,3-d]pyrimidine derivatives have been identified as potent VEGFR-2 inhibitors. For example, compound 17f demonstrated high activity against VEGFR-2 with an IC50 value of 0.23 µM, which is comparable to the approved drug Sorafenib[3].

  • EGFR/HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are frequently overexpressed in various cancers and are validated therapeutic targets. Thieno[2,3-d]pyrimidine-based compounds have been developed as potent dual EGFR/HER2 inhibitors, with some derivatives showing IC50 values in the low micromolar range against several cancer cell lines[4].

  • ROCK Inhibition: Rho-associated coiled-coil containing protein kinases (ROCKs) are involved in cell migration and morphology. A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as novel ROCK inhibitors, with one compound exhibiting exceptional potency with IC50 values of 0.004 µM and 0.001 µM against ROCK I and ROCK II, respectively[5].

  • KRAS G12D Inhibition: Mutations in the KRAS gene are common in many cancers. Novel thieno[2,3-d]pyrimidine analogs have been designed as inhibitors of the KRAS G12D mutant, with one compound showing an average IC50 of 2.1 µM against three KRAS G12D-mutated cell lines[6].

  • FLT3 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is a target in acute myeloid leukemia. Certain thieno[2,3-d]pyrimidines have shown moderate selectivity for FLT3 with IC50 values in the micromolar range[7].

  • PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) signaling pathway is critical for cell survival and proliferation. Thieno[2,3-d]pyrimidine derivatives have been developed as potent PI3K inhibitors with nanomolar potency[8].

Thieno[3,2-d]pyrimidines: Emerging Therapeutic Potential

While perhaps not as extensively studied for anticancer activity as their [2,3-d] counterparts, thieno[3,2-d]pyrimidines have demonstrated significant potential as inhibitors of various kinases and other enzymes, indicating their broad therapeutic applicability.

Kinase and Enzyme Inhibition
  • RIPK2 Inhibition: Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is involved in inflammatory responses. A thieno[3,2-d]pyrimidine derivative, compound HY3, was identified as a potent RIPK2 inhibitor with an IC50 of 11 nM and displayed significant anti-inflammatory effects in vivo[9].

  • SIRT Inhibition: Sirtuins are a class of enzymes involved in cellular regulation. A novel class of thieno[3,2-d]pyrimidine-6-carboxamides has been identified as potent pan-inhibitors of SIRT1, SIRT2, and SIRT3 with IC50 values in the low nanomolar range[10].

  • JAK3 Inhibition: Janus kinase 3 (JAK3) is a key target in autoimmune diseases and B-cell lymphoma. A series of thieno[3,2-d]pyrimidines were synthesized as potent covalent JAK3 inhibitors, with some compounds displaying IC50 values as low as 1.8 nM[11].

Anticancer Activity

Thieno[3,2-d]pyrimidines have also shown promise as anticancer agents. One derivative, compound 6e, exhibited strong, time-dependent inhibitory activity against HeLa cervical cancer cells, with an IC50 value of 0.591 µM after 72 hours of treatment[12].

Quantitative Data Summary

The following tables summarize the reported biological activities of representative thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
14 MCF-7 (Breast)22.12[2]
13 MCF-7 (Breast)22.52[2]
9 MCF-7 (Breast)27.83[2]
12 MCF-7 (Breast)29.22[2]
17f HCT-116 (Colon)2.80 ± 0.16[3]
17f HepG2 (Liver)4.10 ± 0.45[3]
13k MCF-7 (Breast)7.592 ± 0.32[4]
KD-8 Panc1, SW1990, CT26 (KRAS G12D)2.1 (average)[6]
5 MCF-7 (Breast)7.301 ± 4.5[7]
8 MCF-7 (Breast)4.132 ± 0.5[7]
5 HepG-2 (Liver)5.3 ± 1.6[7]
8 HepG-2 (Liver)3.3 ± 0.90[7]

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundTarget KinaseIC50 (µM)Reference
17f VEGFR-20.23 ± 0.03[3]
8k ROCK I0.004[5]
8k ROCK II0.001[5]
5 FLT332.435 ± 5.5[7]

Table 3: Anticancer and Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundBiological Target/Cell LineIC50Reference
HY3 RIPK211 nM[9]
11c SIRT13.6 nM[10]
11c SIRT22.7 nM[10]
11c SIRT34.0 nM[10]
6e HeLa (Cervical Cancer)0.591 µM (72h)[12]
9g JAK31.8 nM[11]
9a JAK31.9 nM[11]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_conclusion Lead Optimization start Starting Materials synthesis Chemical Synthesis of Thienopyrimidine Derivatives start->synthesis purification Purification and Characterization synthesis->purification mtt_assay MTT Assay for Cytotoxicity (IC50) purification->mtt_assay kinase_assay Kinase Inhibition Assay (IC50) purification->kinase_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay pathway_analysis Signaling Pathway Analysis (Western Blot) mtt_assay->pathway_analysis apoptosis_assay Apoptosis Assays mtt_assay->apoptosis_assay sar Structure-Activity Relationship (SAR) pathway_analysis->sar apoptosis_assay->sar lead_optimization Lead Compound Optimization sar->lead_optimization

Experimental workflow for the discovery and evaluation of thienopyrimidine derivatives.

pi3k_akt_mtor_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt AKT pip3->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation thienopyrimidine Thienopyrimidine Inhibitor thienopyrimidine->pi3k

Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by thienopyrimidine derivatives.

vegfr_signaling_pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binds plc PLCγ vegfr2->plc pi3k_vegfr PI3K vegfr2->pi3k_vegfr ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway plc->ras_raf_mek_erk akt_vegfr AKT pi3k_vegfr->akt_vegfr angiogenesis Angiogenesis ras_raf_mek_erk->angiogenesis akt_vegfr->angiogenesis thienopyrimidine_vegfr Thienopyrimidine Inhibitor thienopyrimidine_vegfr->vegfr2

Simplified VEGFR-2 signaling pathway and the point of inhibition by thienopyrimidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols frequently cited in the evaluation of thienopyrimidine derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are then treated with various concentrations of the thienopyrimidine derivatives for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and a vehicle control (e.g., DMSO) are included.

    • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

  • Principle: The assay quantifies the phosphorylation of a substrate by a recombinant kinase in the presence of ATP. An inhibitor will reduce the extent of phosphorylation, which can be detected using various methods, such as luminescence, fluorescence, or antibody-based detection.

  • General Procedure:

    • Reagent Preparation: Prepare solutions of the recombinant kinase, a specific substrate (often a synthetic peptide), ATP, and the thienopyrimidine inhibitor at various concentrations.

    • Kinase Reaction: In a microplate, the kinase, substrate, and inhibitor are incubated together. The reaction is initiated by the addition of ATP.

    • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

    • Detection: The reaction is stopped, and a detection reagent is added to quantify the amount of phosphorylated substrate or the amount of ADP produced.

    • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined from a dose-response curve.

Conclusion

Both thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines represent privileged scaffolds in medicinal chemistry with significant therapeutic potential, particularly in the development of anticancer agents and kinase inhibitors. The available data suggests that the thieno[2,3-d]pyrimidine isomer may often lead to more potent compounds, though both scaffolds have yielded highly active derivatives against a range of important biological targets. The continued exploration of the structure-activity relationships within these isomeric series, guided by robust biological evaluation and mechanistic studies, will undoubtedly lead to the discovery of novel and effective therapeutic agents. This guide provides a foundational understanding for researchers to navigate and contribute to this exciting area of drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Substituted Thieno[3,2-d]pyrimidin-4-amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 7-substituted thieno[3,2-d]pyrimidin-4-amines, focusing on their structure-activity relationships (SAR) as potent inhibitors of various biological targets. The thieno[3,2-d]pyrimidine scaffold is a key pharmacophore in medicinal chemistry due to its structural similarity to purine bases, making it a versatile framework for designing targeted therapies.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the impact of substitutions at the 7-position on the biological activity of this class of compounds.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for 7-substituted thieno[3,2-d]pyrimidin-4-amine analogs and related structures, highlighting their inhibitory activities against various targets.

Table 1: SAR of 7-Substituted Thieno[3,2-d]pyrimidine Derivatives as PI3Kδ Inhibitors

Compound IDR (Substitution at 7-position)PI3Kδ IC50 (nM)Selectivity vs PI3KαSelectivity vs PI3KβSelectivity vs PI3KγAntiproliferative Activity (SU-DHL-1, GI50, μM)
1a H15.6>32028.811.90.45
1b F8.9>56045.515.20.28
1c Cl7.5>66055.318.40.21
1d Br6.8>73068.922.10.19
1e I7.1>70065.420.30.20
1f Me12.3>40035.113.70.38
1g Et14.8>33030.212.50.42

Data synthesized from studies on piperazinone-containing thieno[3,2-d]pyrimidines as new PI3Kδ inhibitors.[2]

Table 2: SAR of Thieno[3,2-d]pyrimidin-4-amines as Mycobacterium tuberculosis bd Oxidase Inhibitors

Compound IDSubstitution PatternATP IC50 (μM) in M. bovis BCG (+Q203)ATP IC50 (μM) in M. tb H37Rv (+Q203)ATP IC50 (μM) in M. tb N0145 (+Q203)
7 N-phenethyl26>10052
19 N-(4-(tert-butyl)phenethyl)18249

These compounds' primary substitutions are on the 4-amino group, but this data provides context for the scaffold's activity. Q203 is a cytochrome bcc:aa3 inhibitor.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

General Procedure for the Synthesis of 7-Substituted Thieno[3,2-d]pyrimidin-4-amines

To a solution of 4-chloro-7-substituted-thieno[3,2-d]pyrimidine (1 equivalent) in a suitable solvent such as DMSO or DMF, the desired amine (1 to 1.2 equivalents) and a base such as K2CO3 or diisopropylethylamine (2 to 3 equivalents) are added. The reaction mixture is then heated to a temperature ranging from 80°C to 120°C for a period of 2 to 12 hours. Upon completion, the mixture is cooled to room temperature, and the product is isolated by pouring the reaction mixture into water, followed by filtration or extraction with an organic solvent. Further purification is typically achieved through column chromatography or recrystallization.[3]

Biochemical Kinase Inhibition Assay (e.g., PI3Kδ)

The inhibitory activity of the compounds against PI3Kδ is determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction.

  • Reaction Setup : The kinase reaction is initiated by mixing the PI3Kδ enzyme, the substrate (e.g., PIP2), and ATP in a reaction buffer.

  • Compound Addition : Test compounds are added at various concentrations to the reaction mixture.

  • Incubation : The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection : After incubation, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction.

  • Data Analysis : The luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Antiproliferative Assay

The effect of the compounds on the proliferation of cancer cell lines (e.g., non-Hodgkin lymphoma cells) is assessed using a standard method like the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding : Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Viability Assessment :

    • MTT Assay : MTT reagent is added to the wells and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then dissolved in a solubilization solution, and the absorbance is measured.

    • CellTiter-Glo® Assay : The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis : The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined by analyzing the dose-response curves.

Mycobacterium ATP Depletion Assay

This assay is used to determine the inhibitory effect of compounds on the energy metabolism of mycobacteria.[3]

  • Bacterial Culture : Mycobacterial strains (e.g., M. bovis BCG, M. tuberculosis) are cultured to mid-log phase.

  • Compound Exposure : The bacterial cultures are exposed to the test compounds at various concentrations, often in the presence or absence of a known inhibitor of another respiratory pathway component (like Q203) to isolate the effect on the target of interest (e.g., Cyt-bd).[3]

  • ATP Measurement : After a defined incubation period, the bacterial cells are lysed, and the intracellular ATP concentration is measured using a luminescent ATP detection kit.

  • Data Analysis : The IC50 values, representing the compound concentration that causes a 50% reduction in ATP levels, are calculated from the dose-response data.[3]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of 7-substituted thieno[3,2-d]pyrimidin-4-amines.

Caption: Workflow for Structure-Activity Relationship (SAR) Studies.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR Signaling Pathway and Inhibition.

References

In Vitro Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro kinase inhibitory activity of various derivatives based on the thieno[3,2-d]pyrimidine scaffold. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes key biochemical pathways and workflows.

The thieno[3,2-d]pyrimidine core is a recognized privileged scaffold in medicinal chemistry, serving as a versatile backbone for the development of potent kinase inhibitors. Its structural similarity to the natural purine framework allows for effective interaction with the ATP-binding sites of various kinases, which are critical targets in oncology and other therapeutic areas. This guide focuses on the inhibitory potential of 7-Bromothieno[3,2-d]pyrimidin-4-amine derivatives and related analogs against a panel of therapeutically relevant kinases.

Comparative Inhibitory Activity

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of selected thieno[3,2-d]pyrimidine and related thienopyrimidine derivatives against various kinases. The data highlights the influence of different substitutions on the core scaffold, providing insights into the structure-activity relationship (SAR) of these compounds.

Compound IDDerivative ClassTarget KinaseIC50 (µM)
1 2-Aryl-4-morpholinothieno[2,3-d]pyrimidinePI3Kα9.47 ± 0.63[1]
2 Thieno[2,3-d]pyrimidine DerivativeFLT332.435 ± 5.5[2]
3 N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amineM. tuberculosis bd oxidase6 - 18[3]
4 Thieno[2,3-d]pyrimidine Derivative (Compound 17f)VEGFR-20.23 ± 0.03[4]
5 N-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amineCK1<0.1[5]
6 N-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amineCLK1<0.1[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of in vitro kinase inhibition data. The following are generalized protocols for the assays cited in this guide.

In Vitro Kinase Inhibitory Assay (General Protocol)

This assay measures the ability of a test compound to inhibit the activity of a specific kinase. The principle involves incubating the kinase with its substrate and ATP in the presence and absence of the inhibitor. The extent of substrate phosphorylation is then quantified.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (typically containing Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, radioactive [γ-³²P]ATP)

  • Microplates (96- or 384-well)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a microplate, add the kinase and the test compound or vehicle control (DMSO).

  • Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

  • Stop the reaction and measure the kinase activity using a suitable detection method.

    • Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-based (e.g., Z'-LYTE™): Utilizes a Förster resonance energy transfer (FRET)-based method to detect substrate phosphorylation.

    • Radiometric: Measures the incorporation of radioactive phosphate from [γ-³²P]ATP into the substrate.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Biochemical Pathways and Experimental Workflows

To better understand the context of kinase inhibition and the experimental process, the following diagrams are provided.

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., VEGFR, FLT3) ADP ADP Receptor->ADP Substrate Substrate Protein Receptor->Substrate Activates Thieno_Derivative Thieno[3,2-d]pyrimidin-4-amine Derivative Thieno_Derivative->Receptor Inhibits ATP ATP ATP->Receptor Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Phosphorylation Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation1 Incubate kinase with test compound Compound_Prep->Incubation1 Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Incubation1 Reaction_Start Initiate reaction with ATP and substrate Incubation1->Reaction_Start Incubation2 Incubate for a defined period Reaction_Start->Incubation2 Reaction_Stop Stop reaction and add detection reagent Incubation2->Reaction_Stop Measurement Measure signal (Luminescence, Fluorescence, etc.) Reaction_Stop->Measurement Analysis Calculate % inhibition and determine IC50 Measurement->Analysis

References

Comparative Guide to Purity Validation of 7-Bromothieno[3,2-d]pyrimidin-4-amine by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the purity validation of 7-Bromothieno[3,2-d]pyrimidin-4-amine, a key intermediate in pharmaceutical research and development.[1] The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and comparative data to support analytical method selection. Thienopyrimidines are recognized as important scaffolds in medicinal chemistry, acting as isoelectronic analogs of purines and often serving as intermediates in the synthesis of kinase inhibitors.[1][2]

Introduction to Purity Analysis

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that ensures the safety and efficacy of the final drug product. Regulatory agencies have stringent requirements for the identification and quantification of impurities.[3][4] HPLC-MS is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high sensitivity and selectivity, allowing for the separation, detection, and identification of the main compound and any process-related impurities or degradation products.[5]

HPLC-MS Purity Validation Protocol

The following protocol outlines a standard procedure for the validation of this compound purity using a reverse-phase HPLC method coupled with mass spectrometry.

Experimental Apparatus and Conditions
Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detector Diode Array Detector (DAD), 254 nm
MS Detector Electrospray Ionization (ESI), Positive Ion Mode
MS Scan Range m/z 100-500
Sample Preparation 1 mg/mL in Methanol
Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples.No interference at the retention time of the main peak.
Linearity Five concentrations ranging from 0.1-2.0 mg/mL.Correlation coefficient (r²) ≥ 0.999.
Accuracy Spike known concentrations of analyte into a blank matrix at 80%, 100%, and 120% of the target concentration.Recovery between 98.0% and 102.0%.
Precision Repeatability (n=6) and intermediate precision (different day, analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.To be determined experimentally.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.To be determined experimentally.
Robustness Vary flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).Purity results should not be significantly affected.

Data Presentation: Purity Analysis Results

A representative batch of this compound was analyzed using the validated HPLC-MS method. The results are summarized below.

Analyte Retention Time (min) Area (%) Molecular Ion [M+H]⁺ (m/z)
This compound8.5299.85230.0
Impurity A6.210.08248.1
Impurity B9.780.05212.0
Unknown11.340.02264.2

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful tool, other techniques can be employed for purity determination, each with its own advantages and disadvantages.

Technique Principle Advantages Disadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, widely available, cost-effective for known impurities.May not detect impurities without a chromophore, co-eluting peaks can be problematic.
Quantitative NMR (qNMR) Quantifies compounds based on the integrated signal of specific nuclei in a magnetic field.Highly accurate and precise, does not require a reference standard for the impurity.Lower sensitivity than HPLC-MS, requires a more specialized instrument and expertise.
High-Performance Thin-Layer Chromatography (HPTLC) Separation on a layer of adsorbent material, detection by various means.High throughput, low cost per sample, can analyze multiple samples simultaneously.Lower resolution and sensitivity compared to HPLC, quantification can be less precise.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC-MS purity validation process.

HPLC-MS Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing and Validation prep Weigh and dissolve This compound filter Filter sample through 0.45 µm filter prep->filter inject Inject sample into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (DAD) separate->detect ms_detect Mass Spectrometry Detection (ESI-MS) separate->ms_detect integrate Peak Integration and Area % Calculation detect->integrate identify Impurity Identification by Mass ms_detect->identify integrate->identify validate Method Validation (Linearity, Accuracy, etc.) identify->validate report Generate Purity Report validate->report

Caption: Workflow for HPLC-MS Purity Validation.

Generalized Kinase Signaling Pathway

Thienopyrimidine derivatives are often investigated as kinase inhibitors.[1] The diagram below shows a simplified, generalized signaling pathway that can be targeted by such inhibitors.

Generalized Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response ligand Growth Factor ligand->receptor inhibitor This compound (Potential Inhibitor) inhibitor->receptor

Caption: Simplified Kinase Signaling Cascade.

Conclusion

The HPLC-MS method detailed in this guide provides a robust and sensitive approach for the purity validation of this compound. Its ability to separate and identify trace-level impurities makes it superior to techniques like HPLC-UV for comprehensive purity profiling. While other methods such as qNMR offer high accuracy without the need for impurity standards, HPLC-MS remains the industry standard for routine quality control due to its balance of sensitivity, selectivity, and throughput. The choice of analytical technique should be based on the specific requirements of the analysis, including the stage of drug development and the nature of the impurities being monitored.

References

Comparative analysis of different synthetic routes to the thienopyrimidine core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thienopyrimidine scaffold is a vital heterocyclic motif in medicinal chemistry, bearing a structural resemblance to purine bases like adenine and guanine.[1][2] This structural similarity allows thienopyrimidine derivatives to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Notably, several thienopyrimidine-based compounds have entered clinical trials or are already FDA-approved drugs, underscoring their therapeutic potential.[5] The synthesis of the thienopyrimidine core is, therefore, a subject of significant interest. This guide provides a comparative analysis of three prominent synthetic routes to this important scaffold, offering quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway targeted by thienopyrimidine derivatives.

Comparative Analysis of Synthetic Routes

The construction of the thienopyrimidine core can be broadly approached in two ways: annulation of a pyrimidine ring onto a pre-existing thiophene scaffold or, conversely, formation of a thiophene ring onto a pyrimidine precursor.[5] This guide focuses on three widely employed methods: the Gewald reaction followed by cyclization, direct cyclization of functionalized 2-aminothiophenes, and the Thorpe-Ziegler reaction.

Synthetic RouteKey Starting MaterialsKey TransformationsReagents and ConditionsYield (%)Reference
Route 1: Gewald Reaction & Cyclization Ketone/Aldehyde, Activated Nitrile, Elemental SulfurMulticomponent reaction to form 2-aminothiophene, followed by cyclization with formamide.1. Sulfur, Morpholine, Ethanol, 70°C, Microwave, 20 min. 2. Formamide, reflux, 18 h.90% (for 2-aminothiophene), 80% (for cyclization)[6]
Route 2: Direct Cyclization of 2-Aminothiophene 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiopheneCyclization with formamide.Formamide, reflux, 1.5 h.92%[7][8]
Route 3: Thorpe-Ziegler Reaction 4-Mercapto-6-methyl-2-(furan-2-yl)pyrimidine-5-carbonitrileS-alkylation with ethyl chloroacetate followed by intramolecular cyclization.1. Ethyl chloroacetate, Sodium acetate. 2. Sodium ethoxide, reflux.Not specified in detail for both steps combined.[9]

Experimental Protocols

Route 1: Gewald Reaction Followed by Cyclization

Step 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)

This procedure exemplifies the one-pot synthesis of a 2-aminothiophene derivative.

  • Materials: Cyclohexanone, ethyl cyanoacetate, elemental sulfur, morpholine, ethanol.

  • Procedure: In a microwave reactor vessel, a mixture of cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), elemental sulfur (12 mmol), and morpholine (2 mmol) in ethanol (15 mL) is subjected to microwave irradiation at 70°C for 20 minutes. After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the desired 2-aminothiophene derivative.[6]

Step 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[10][11]thieno[2,3-d]pyrimidin-4-one

  • Materials: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, formamide.

  • Procedure: A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) and an excess of formamide (20 mL) is heated at reflux for 18 hours. Upon cooling, the product crystallizes. The solid is collected by filtration, washed with water, and dried to yield the thienopyrimidinone.[6]

Route 2: Direct Cyclization of a 2-Aminothiophene Derivative

Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[10][11]thieno[2,3-d]pyrimidin-4-one

This method demonstrates the direct cyclization of a pre-formed aminothiophene.

  • Materials: 2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene, formamide.

  • Procedure: A mixture of 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene (2 mmol) and formamide (20 mL) is heated under reflux for 1.5 hours. The reaction mixture is then allowed to cool to room temperature overnight. The solid that forms is collected by filtration, washed with water, and recrystallized from ethanol to give the final product.[7][8]

Route 3: Thorpe-Ziegler Reaction

Step 1: S-Alkylation of 4-mercaptopyrimidine

  • Materials: 2-(furan-2-yl)-4-mercapto-6-methylpyrimidine-5-carbonitrile, ethyl chloroacetate, sodium acetate.

  • Procedure: A mixture of 2-(furan-2-yl)-4-mercapto-6-methylpyrimidine-5-carbonitrile, an equimolar amount of ethyl chloroacetate, and a catalytic amount of sodium acetate in a suitable solvent like ethanol is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is used in the next step.[9]

Step 2: Intramolecular Cyclization

  • Materials: The product from Step 1, sodium ethoxide, ethanol.

  • Procedure: The crude product from the S-alkylation step is dissolved in absolute ethanol, and a solution of sodium ethoxide in ethanol is added. The mixture is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by pouring it into ice-water and filtering the resulting precipitate.[9]

Biological Significance and Signaling Pathway

Thienopyrimidine derivatives have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][12] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][12] The diagram below illustrates the PI3K/Akt/mTOR pathway and the point of inhibition by thienopyrimidine-based drugs.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Thieno Thienopyrimidine Inhibitor Thieno->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by thienopyrimidines.

Conclusion

The choice of synthetic route to the thienopyrimidine core depends on the desired substitution pattern, availability of starting materials, and scalability. The Gewald reaction offers a versatile and convergent approach to highly substituted 2-aminothiophenes, which are key intermediates. Direct cyclization of pre-existing aminothiophenes is often efficient for simpler, unsubstituted or specifically substituted thienopyrimidines. The Thorpe-Ziegler reaction provides an alternative strategy by constructing the thiophene ring onto a pyrimidine scaffold. Understanding the nuances of each method, as detailed in this guide, allows researchers to make informed decisions for the efficient synthesis of these therapeutically important molecules.

References

A Comparative Analysis of Novel Thieno[3,2-d]pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the anticancer, antimicrobial, and anti-inflammatory potential of emerging thieno[3,2-d]pyrimidine compounds, supported by experimental data and mechanistic insights.

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with novel derivatives demonstrating significant therapeutic potential across various disease areas. This guide provides a comparative evaluation of recently developed thieno[3,2-d]pyrimidine derivatives, benchmarking their performance against established alternatives in anticancer, antimicrobial, and anti-inflammatory applications. The following sections present quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have shown promising results as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle regulation and proliferation, such as Cyclin-Dependent Kinases (CDKs) and Phosphoinositide 3-kinases (PI3Ks).[1][2]

Comparative Efficacy of Anticancer Thieno[3,2-d]pyrimidine Derivatives
CompoundTarget/MechanismCell LineIC50 (µM)ComparatorComparator IC50 (µM)Reference
6e CDK1 InhibitionHeLaNot specified (86% inhibition)DoxorubicinNot specified[1]
HT-29Not specified (81% inhibition)DoxorubicinNot specified[1]
12e EZH2 InhibitionSU-DHL-60.55TazemetostatNot specified[3]
WSU-DLCL-20.95TazemetostatNot specified[3]
K5621.68TazemetostatNot specified[3]
29a Not specifiedH4600.081GDC-0941Not specified[4]
HT-290.058SorafenibNot specified[4]
MKN-450.18[4]
MDA-MB-2310.23[4]
36 PI3Kα InhibitionH4600.057GDC-0941Not specified[5]
HT-290.039SorafenibNot specified[5]
MKN-450.25[5]
MDA-MB-2310.23[5]
10b PI3Kδ/BRD4-BD1 InhibitionDLBCL cellsNot specifiedNot specifiedNot specified[2]

Key Findings:

  • Compound 6e demonstrated significant inhibition of HeLa and HT-29 cell proliferation, comparable to the standard chemotherapeutic agent, Doxorubicin.[1]

  • Derivative 12e exhibited potent antitumor activity against various cancer cell lines with low toxicity in normal cells.[3]

  • Compounds 29a and 36 displayed excellent potency against a panel of cancer cell lines, with IC50 values in the nanomolar range, surpassing the efficacy of comparator drugs GDC-0941 and sorafenib in some cases.[4][5]

  • The dual PI3Kδ/BET inhibitor 10b has shown strong antiproliferative activities in Diffuse Large B-cell Lymphoma (DLBCL) cells, presenting a novel therapeutic strategy.[2]

Experimental Protocols: Anticancer Assays

MTT Assay for Cell Viability:

The antiproliferative activity of the thieno[3,2-d]pyrimidine derivatives was commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, HT-29, SU-DHL-6) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for another 4 hours. The viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Signaling Pathway: CDK Inhibition in Cancer

CDK_Inhibition Thieno[3,2-d]pyrimidine Derivative (e.g., 6e) Thieno[3,2-d]pyrimidine Derivative (e.g., 6e) CDKs (Cyclin-dependent kinases) CDKs (Cyclin-dependent kinases) Thieno[3,2-d]pyrimidine Derivative (e.g., 6e)->CDKs (Cyclin-dependent kinases) Inhibits Cell Cycle Progression Cell Cycle Progression CDKs (Cyclin-dependent kinases)->Cell Cycle Progression Promotes Apoptosis Apoptosis CDKs (Cyclin-dependent kinases)->Apoptosis Inhibition leads to Tumor Cell Proliferation Tumor Cell Proliferation Cell Cycle Progression->Tumor Cell Proliferation Leads to Antimicrobial_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Silico Screening cluster_2 In Vitro Evaluation Synthesis Synthesis Spectroscopic Analysis Spectroscopic Analysis Synthesis->Spectroscopic Analysis Molecular Docking Molecular Docking Spectroscopic Analysis->Molecular Docking ADME/T Prediction ADME/T Prediction Molecular Docking->ADME/T Prediction MIC Determination MIC Determination ADME/T Prediction->MIC Determination DNA Gyrase Inhibition Assay DNA Gyrase Inhibition Assay MIC Determination->DNA Gyrase Inhibition Assay RIPK2_Inhibition Inflammatory Stimuli Inflammatory Stimuli RIPK2 RIPK2 Inflammatory Stimuli->RIPK2 Activates Downstream Signaling Downstream Signaling RIPK2->Downstream Signaling Activates Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production Downstream Signaling->Pro-inflammatory Cytokine Production Thieno[3,2-d]pyrimidine Derivative (e.g., HY3) Thieno[3,2-d]pyrimidine Derivative (e.g., HY3) Thieno[3,2-d]pyrimidine Derivative (e.g., HY3)->RIPK2 Inhibits

References

Comparing the efficacy of different palladium catalysts for Suzuki coupling of thienopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency. For drug discovery and development, the thienopyrimidine scaffold is of significant interest due to its presence in a variety of biologically active compounds. The efficacy of the Suzuki coupling for the synthesis of substituted thienopyrimidines is highly dependent on the choice of the palladium catalyst. This guide provides an objective comparison of different palladium catalysts for this crucial transformation, supported by experimental data.

Performance Comparison of Palladium Catalysts

The selection of an appropriate palladium catalyst and reaction conditions is critical for achieving high yields and reaction efficiency in the Suzuki coupling of thienopyrimidines. The following table summarizes quantitative data from various studies, offering a comparative overview of different catalytic systems. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies.

Thienopyrimidine SubstrateBoronic AcidPalladium CatalystLigandBaseSolventTemp. (°C)TimeYield (%)
7-Bromo-N-aryl-thieno[3,2-d]pyrimidin-4-aminePhenylboronic acidPd(PPh₃)₄PPh₃NaHCO₃DMEReflux12 h>90%[1]
7-Bromo-N-aryl-thieno[3,2-d]pyrimidin-4-amine4-Methoxyphenylboronic acidPd(PPh₃)₄PPh₃NaHCO₃DMEReflux12 h>90%[1]
7-Bromo-N-aryl-thieno[3,2-d]pyrimidin-4-amine4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄PPh₃NaHCO₃DMEReflux12 h>90%[1]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h71%[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81%[2]
4,6-DichloropyrimidineArylboronic acidPd(OAc)₂PPh₃K₃PO₄1,4-Dioxane10012-24 hN/A[2]
4,6-DichloropyrimidineArylboronic acidPdCl₂(PPh₃)₂PPh₃K₃PO₄1,4-Dioxane10012-24 hN/A[2]
2,4-DichloropyridineArylboronic acidsPd/IPrIPrK₃PO₄1,4-DioxaneRT12 hModerate to good yields[3]
2,4,6-Trichloropyrido[2,3-d]pyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃Toluene110N/A83%[4]

Data for pyrimidine and pyridine derivatives are included to provide a broader context for catalyst performance in related heterocyclic systems.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of thienopyrimidines.

Protocol 1: Suzuki Coupling of 7-Bromo-thieno[3,2-d]pyrimidines with Arylboronic Acids[1]

Materials:

  • 7-Bromo-N-aryl-thieno[3,2-d]pyrimidin-4-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a solution of 7-bromo-N-aryl-thieno[3,2-d]pyrimidin-4-amine in DME, add the arylboronic acid, aqueous sodium bicarbonate solution, and Pd(PPh₃)₄.

  • The reaction mixture is heated to reflux and stirred for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 7-aryl-thieno[3,2-d]pyrimidin-4-amine.

Protocol 2: General Microwave-Assisted Suzuki Coupling of Chloro-pyrimidines[2]

Materials:

  • Chloropyrimidine derivative (0.5 mmol)

  • Arylboronic acid (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a microwave reactor tube, combine the chloropyrimidine, arylboronic acid, and potassium carbonate.

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Purge the mixture with argon for 10 minutes.

  • Add the Pd(PPh₃)₄ catalyst.

  • Seal the tube and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes).

  • After cooling, the reaction mixture is filtered and the filtrate is concentrated.

  • The residue is then purified by an appropriate method, such as column chromatography.

Visualizations

To better understand the experimental and mechanistic aspects of the Suzuki coupling of thienopyrimidines, the following diagrams are provided.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Thienopyrimidine, Boronic Acid, and Base B Add Solvent A->B C Degas with Inert Gas B->C D Add Palladium Catalyst C->D E Heat and Stir (Conventional or Microwave) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I

Caption: General experimental workflow for Suzuki coupling of thienopyrimidines.

References

Docking Studies of Thieno[3,2-d]pyrimidine Derivatives in Kinase Active Sites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of docking studies involving thieno[3,2-d]pyrimidine derivatives as kinase inhibitors. While specific public domain data on 7-Bromothieno[3,2-d]pyrimidin-4-amine derivatives is limited, this document focuses on the broader class of thieno[3,2-d]pyrimidine derivatives, offering insights into their interactions within various kinase active sites based on available experimental data. The information presented is collated from recent studies to facilitate the understanding of structure-activity relationships and guide further drug discovery efforts.

Comparative Analysis of Kinase Inhibition

Thieno[3,2-d]pyrimidine derivatives have been investigated as potent inhibitors of several protein kinases, playing crucial roles in cancer cell proliferation and survival. The following tables summarize the inhibitory activities of representative compounds against key kinase targets.

Table 1: Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives against PI3Kδ

Compound IDModification on Thieno[3,2-d]pyrimidine CorePI3Kδ IC50 (nM)Cellular Activity (NHL cell lines)Reference
Idelalisib (Reference Compound)2.5Active[1]
Derivative 1 6-(Piperazin-1-yl)PotentActive[1]
Derivative 2 6-(Piperazinone-containing substituent)More potent and selective than piperazine counterpartsComparable or better than Idelalisib[1]

Table 2: Dual Inhibition of FAK and FLT3 by Thieno[3,2-d]pyrimidine Derivatives

Compound IDModificationsFAK IC50 (nM)FLT3 IC50 (nM)NotesReference
Compound 26 Undisclosed modificationsPotentExcellent potencyAlso inhibits recalcitrant FLT3 mutants (e.g., F691L)[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key experiments cited in the studies of thieno[3,2-d]pyrimidine kinase inhibitors.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein's active site.

  • Protein Preparation: The three-dimensional crystal structure of the target kinase (e.g., PI3Kδ, FAK, FLT3) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable force field.[3]

  • Ligand Preparation: The 2D structures of the thieno[3,2-d]pyrimidine derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the defined active site of the protein. The program explores various conformations and orientations of the ligand, scoring them based on a predefined scoring function that estimates the binding affinity.[3]

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and amino acid residues in the active site are examined to understand the basis of molecular recognition.

In Vitro Kinase Inhibition Assay

These assays are performed to quantify the inhibitory potency of the synthesized compounds against the target kinase.

  • Assay Principle: A common method is the enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay that measures the phosphorylation of a substrate by the kinase.

  • Procedure:

    • The kinase enzyme, a specific substrate, and ATP are incubated in a buffer solution.

    • The test compound (thieno[3,2-d]pyrimidine derivative) at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The extent of substrate phosphorylation is quantified using a detection antibody that specifically recognizes the phosphorylated substrate or by measuring the change in fluorescence.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Proliferation Assays

These assays determine the effect of the compounds on the growth and viability of cancer cell lines.

  • Cell Culture: Cancer cell lines overexpressing the target kinase (e.g., non-Hodgkin lymphoma cell lines for PI3Kδ inhibitors) are cultured in appropriate media.[1]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the thieno[3,2-d]pyrimidine derivatives for a specified duration (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which is proportional to the number of viable cells, is read using a plate reader.

  • Data Analysis: The IC50 value for cell growth inhibition is determined from the dose-response curves.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental procedures.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Its overactivation is a common feature in many cancers, making it a key therapeutic target.[4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes ThienoPyrimidine Thieno[3,2-d]pyrimidine Inhibitor ThienoPyrimidine->PI3K Inhibits FAK_Pathway Integrins Integrins FAK FAK Integrins->FAK Activates Src Src FAK->Src Recruits & Activates Grb2 Grb2/SOS FAK->Grb2 Binds Src->FAK Phosphorylates Ras Ras Grb2->Ras Activates MAPK MAPK Pathway Ras->MAPK Activates CellProliferation Cell Proliferation & Survival MAPK->CellProliferation Promotes ThienoPyrimidine Thieno[3,2-d]pyrimidine Inhibitor ThienoPyrimidine->FAK Inhibits Docking_Workflow Start Start ProteinPrep Protein Preparation (from PDB) Start->ProteinPrep LigandPrep Ligand Preparation (2D to 3D) Start->LigandPrep DefineSite Define Binding Site ProteinPrep->DefineSite Docking Molecular Docking (e.g., AutoDock) LigandPrep->Docking DefineSite->Docking Analysis Pose Analysis & Scoring Docking->Analysis End End Analysis->End

References

Head-to-head comparison of different cross-coupling methods for C-N bond formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-nitrogen (C-N) bonds is a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The arylamine moiety, in particular, is a common scaffold in many biologically active molecules. Over the years, several powerful cross-coupling methodologies have been developed for the formation of C-N bonds, with the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling emerging as the most prominent.

This guide provides an objective, head-to-head comparison of these three key methods, supported by experimental data, to aid researchers in selecting the most appropriate strategy for their specific synthetic challenges. We will delve into the nuances of each reaction, comparing their substrate scope, reaction conditions, and overall performance.

The Contenders: An Overview

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[1][2] It is renowned for its broad substrate scope and high functional group tolerance, typically operating under relatively mild conditions.[1][3]

Ullmann Condensation: A copper-catalyzed reaction that couples an amine with an aryl halide.[4] Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] However, modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions.[5]

Chan-Lam Coupling: A copper-promoted oxidative coupling of an amine with an arylboronic acid.[6][7] A key advantage of this method is its ability to be conducted at room temperature and open to the air.[7]

Performance Comparison: A Data-Driven Analysis

To provide a clear comparison of these methods, the following tables summarize quantitative data for the N-arylation of anilines under representative conditions for each reaction type. It is important to note that reaction conditions are highly substrate-dependent and the data presented here is for illustrative purposes.

Table 1: Buchwald-Hartwig Amination of Anilines with Aryl Halides

EntryAnilineAryl HalidePd Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Aniline4-chlorotoluenePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-BuToluene802498
24-methoxyaniline4-bromobenzonitrilePd₂(dba)₃ (1)XPhos (2.5)K₃PO₄t-BuOH1001895
32-methylaniline1-bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (1.5)RuPhos (3)Cs₂CO₃Dioxane1101292
4Aniline1-iodonaphthalenePdCl₂(PPh₃)₂ (3)PPh₃ (6)K₂CO₃DMF1202488

Table 2: Ullmann Condensation of Anilines with Aryl Halides

EntryAnilineAryl HalideCu Source (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Aniline4-iodotolueneCuI (10)L-proline (20)K₂CO₃DMSO902485
24-methoxyaniline1-bromo-4-nitrobenzeneCu₂O (5)1,10-phenanthroline (10)Cs₂CO₃DMF1301890
32-methylaniline1-iodobenzeneCuI (5)N,N'-dimethylethylenediamine (10)K₃PO₄Dioxane1102488
4Aniline1-bromonaphthaleneCu powder (100)NoneK₂CO₃NMP1804875

Table 3: Chan-Lam Coupling of Anilines with Arylboronic Acids

EntryAnilineArylboronic AcidCu Source (mol%)Ligand/AdditiveBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePhenylboronic acidCu(OAc)₂ (10)PyridineNoneCH₂Cl₂RT7293[8]
24-methoxyaniline4-formylphenylboronic acidCu(OAc)₂ (100)Myristic Acid2,6-lutidineTolueneRT4885
32-methylaniline4-(trifluoromethyl)phenylboronic acidCu(OAc)₂ (10)NoneEt₃NCH₂Cl₂/MeOH502482
4Aniline1-naphthylboronic acidCu(OAc)₂ (20)PyridineNoneDioxane603688

Mechanistic Overview and Workflow

The three methods proceed through distinct catalytic cycles, which dictates their respective strengths and weaknesses.

G General Workflow for C-N Cross-Coupling cluster_reactants Reactants cluster_catalyst Catalyst System Amine Amine (R₂NH) Reaction_Setup Reaction Setup (Solvent, Inert Atmosphere) Amine->Reaction_Setup Coupling_Partner Aryl Halide (Ar-X) or Arylboronic Acid (Ar-B(OH)₂) Coupling_Partner->Reaction_Setup Catalyst Catalyst (Pd or Cu salt) Catalyst->Reaction_Setup Ligand Ligand (Phosphine, Diamine, etc.) Ligand->Reaction_Setup Base Base (e.g., NaOt-Bu, K₂CO₃) Base->Reaction_Setup Reaction Reaction (Heating/Stirring) Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product N-Aryl Amine Product Purification->Product

Caption: General experimental workflow for C-N cross-coupling reactions.

The choice of catalyst, ligand, base, and solvent is crucial for the success of each reaction and is tailored to the specific substrates being coupled.

G Logical Comparison of C-N Coupling Methods cluster_buchwald Buchwald-Hartwig Features cluster_ullmann Ullmann Features cluster_chan_lam Chan-Lam Features Coupling_Methods C-N Cross-Coupling Methods Buchwald Buchwald-Hartwig Coupling_Methods->Buchwald Ullmann Ullmann Coupling_Methods->Ullmann Chan_Lam Chan-Lam Coupling_Methods->Chan_Lam B_Catalyst Catalyst: Palladium Buchwald->B_Catalyst U_Catalyst Catalyst: Copper Ullmann->U_Catalyst CL_Catalyst Catalyst: Copper Chan_Lam->CL_Catalyst B_Partner Coupling Partner: Aryl Halides/Triflates B_Catalyst->B_Partner B_Conditions Conditions: Mild to moderate temp. B_Partner->B_Conditions B_Scope Scope: Very Broad B_Conditions->B_Scope B_Pros Pros: High yields, functional group tolerance B_Scope->B_Pros B_Cons Cons: Expensive catalyst, air-sensitive B_Scope->B_Cons U_Partner Coupling Partner: Aryl Halides U_Catalyst->U_Partner U_Conditions Conditions: High temp. (classic) Moderate temp. (modern) U_Partner->U_Conditions U_Scope Scope: Good, improved with ligands U_Conditions->U_Scope U_Pros Pros: Inexpensive catalyst U_Scope->U_Pros U_Cons Cons: Harsh conditions (classic), limited scope for some substrates U_Scope->U_Cons CL_Partner Coupling Partner: Arylboronic Acids CL_Catalyst->CL_Partner CL_Conditions Conditions: Mild (often RT, air) CL_Partner->CL_Conditions CL_Scope Scope: Broad for N-H nucleophiles CL_Conditions->CL_Scope CL_Pros Pros: Mild conditions, air-tolerant CL_Scope->CL_Pros CL_Cons Cons: Boronic acid availability/stability CL_Scope->CL_Cons

Caption: Key features and comparison of the three major C-N coupling methods.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a guide and may require optimization for different substrates.

Protocol 1: Buchwald-Hartwig Amination of Aniline with 4-Chlorotoluene[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Aniline

  • 4-Chlorotoluene

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add NaOt-Bu (1.4 mmol).

  • Add aniline (1.2 mmol) and 4-chlorotoluene (1.0 mmol) via syringe.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the sealed reaction tube in a preheated oil bath at 80 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ullmann Condensation of Aniline with 4-Iodotoluene[5]

Materials:

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Aniline

  • 4-Iodotoluene

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add aniline (1.2 mmol) and 4-iodotoluene (1.0 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Place the sealed reaction tube in a preheated oil bath at 90 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Chan-Lam Coupling of Aniline with Phenylboronic Acid[9]

Materials:

  • Copper(II) acetate (Cu(OAc)₂)

  • Aniline

  • Phenylboronic acid

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Cesium Carbonate (Cs₂CO₃)

  • Argon or Nitrogen gas

Procedure:

  • To a flask containing the phenylboronic ester (0.50 mmol, 1 equiv), aniline (2.00 mmol, 4 equiv), Cu(OAc)₂ (1.00 mmol), and Cs₂CO₃ (0.25 mmol) was purged with argon.[9]

  • Methanol (1.0 mL) and pyridine (0.33 mL) were added, and the mixture was stirred at 50 or 65 °C until the reaction was complete (as determined by TLC).[9]

  • Monitor the reaction progress by TLC or GC-MS.

  • The mixture was cooled to room temperature, NH₄OH (10 mL) was added, and the mixture was extracted with Et₂O (3 × 10 mL), dried (MgSO₄), filtered, and concentrated in vacuo.[9]

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling each offer unique advantages for the synthesis of N-aryl amines. The Buchwald-Hartwig reaction provides the broadest substrate scope and highest yields but comes at the cost of an expensive and air-sensitive palladium catalyst. The Ullmann condensation offers a more economical copper-based alternative, and modern protocols have significantly improved its reaction conditions, although it can still be limited for certain substrates. The Chan-Lam coupling stands out for its exceptionally mild conditions, often proceeding at room temperature and in the presence of air, but is dependent on the availability and stability of the requisite boronic acids.

The choice of the optimal method will ultimately depend on a careful consideration of the specific substrates, desired scale, cost constraints, and available laboratory infrastructure. This guide, with its comparative data and detailed protocols, serves as a valuable resource for making that informed decision.

References

Safety Operating Guide

Proper Disposal of 7-Bromothieno[3,2-d]pyrimidin-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document provides procedural guidance on the safe disposal of 7-Bromothieno[3,2-d]pyrimidin-4-amine. It is imperative for all personnel to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before handling or disposal.

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling this compound, a halogenated heterocyclic amine, adherence to strict disposal protocols is essential to mitigate potential hazards. This guide outlines the necessary steps and precautions for the safe and compliant disposal of this compound.

Essential Safety and Handling Information

While a comprehensive Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, hazard information for a closely related compound and general chemical safety principles dictate a cautious approach. The available information suggests that this compound may be harmful if swallowed, cause skin and eye irritation, and may be harmful if inhaled.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a respirator may be necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The following protocol is based on general best practices for the disposal of halogenated organic compounds.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: Due to its chemical structure (a brominated heterocyclic amine), this compound should be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound with other waste streams. It should be collected in a designated container for halogenated organic waste. Incompatible materials, such as strong oxidizing agents or acids, must be kept separate to prevent dangerous chemical reactions.

Step 2: Waste Collection and Container Management

  • Use Appropriate Containers: Collect waste this compound in a clearly labeled, sealable, and chemically compatible container. The original container, if empty and in good condition, can be used.

  • Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation began. Do not use abbreviations or chemical formulas.

Step 3: Storage of Chemical Waste

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 4: Final Disposal

  • Engage a Licensed Waste Contractor: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Methods of Disposal: Common disposal methods for halogenated organic compounds include:

    • Incineration: High-temperature incineration in a specialized facility equipped with flue gas scrubbing is a preferred method.

    • Licensed Chemical Destruction: Other approved chemical treatment or destruction methods may be employed by the disposal facility.

Decontamination and Spill Response

Empty Container Disposal:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as hazardous waste along with the compound itself.

  • After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may allow for disposal as non-hazardous waste.

Spill Cleanup:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbent material and spilled compound into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent and cleaning agents. All materials used for cleanup must also be disposed of as hazardous waste.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C₆H₄BrN₃SGeneral Chemical Knowledge
Molecular Weight 230.08 g/mol General Chemical Knowledge
Appearance Solid (presumed)General Chemical Knowledge
Storage Temperature Room Temperature, in an inert atmosphere and dark place.Supplier Information

Experimental Protocols

Protocol for Triple-Rinsing Empty Containers:

  • Objective: To decontaminate an empty container that held this compound for safe disposal.

  • Materials:

    • Empty this compound container.

    • Appropriate solvent (e.g., acetone or ethanol).

    • Designated hazardous waste container for rinsate.

    • Personal Protective Equipment (PPE).

  • Procedure:

    • Perform the entire procedure in a chemical fume hood.

    • Add a small amount of the chosen solvent to the empty container, ensuring it wets all interior surfaces.

    • Securely cap the container and agitate it for at least 30 seconds.

    • Pour the rinsate into the designated hazardous waste container.

    • Repeat steps 2-4 two more times for a total of three rinses.

    • Allow the container to air dry completely in the fume hood before proceeding with its final disposal.

Disposal Workflow

start Start: Disposal of This compound ppe Wear Appropriate PPE start->ppe spill Spill or Empty Container? ppe->spill segregate Segregate as Halogenated Organic Waste container Collect in a Labeled, Sealed, Compatible Container segregate->container storage Store in a Designated, Secure, Ventilated Area container->storage contractor Arrange Pickup by a Licensed Hazardous Waste Contractor storage->contractor incineration High-Temperature Incineration contractor->incineration Method destruction Licensed Chemical Destruction contractor->destruction Method end End: Compliant Disposal incineration->end destruction->end spill->segregate No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Spill triple_rinse Triple-Rinse Container spill->triple_rinse Empty Container spill_cleanup->segregate collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate collect_rinsate->segregate

Caption: Disposal workflow for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.